molecular formula C23H24N6O5S2 B1242952 Cefquinome

Cefquinome

Cat. No.: B1242952
M. Wt: 528.6 g/mol
InChI Key: YWKJNRNSJKEFMK-KJXIDEHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefquinome is a semisynthetic, broad-spectrum, fourth-generation aminothiazolyl cephalosporin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H24N6O5S2

Molecular Weight

528.6 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C23H24N6O5S2/c1-34-27-16(14-11-36-23(24)25-14)19(30)26-17-20(31)29-18(22(32)33)13(10-35-21(17)29)9-28-8-4-6-12-5-2-3-7-15(12)28/h4,6,8,11,17,21H,2-3,5,7,9-10H2,1H3,(H3-,24,25,26,30,32,33)/b27-16+/t17-,21-/m1/s1

InChI Key

YWKJNRNSJKEFMK-KJXIDEHUSA-N

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-]

Isomeric SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-]

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-]

Pictograms

Irritant; Health Hazard

Synonyms

cefquinome
Hoe 111
Hoe-111
HR 111V
HR-111V

Origin of Product

United States

Foundational & Exploratory

Cefquinome's Mechanism of Action Against Gram-Positive Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefquinome is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use. It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] This technical guide provides a detailed exploration of the core mechanism of action of this compound against Gram-positive bacteria, focusing on its molecular interactions, relevant signaling pathways, and mechanisms of resistance. The information presented is intended to support research, scientific understanding, and drug development efforts in the field of veterinary medicine.

Core Mechanism of Action: Inhibition of Cell Wall Synthesis

The primary bactericidal action of this compound, like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis.[2] This process is critical for bacteria, as the cell wall maintains cellular integrity and shape, protecting the organism from osmotic lysis. The key target of this compound is a group of enzymes known as Penicillin-Binding Proteins (PBPs).

Interaction with Penicillin-Binding Proteins (PBPs)

PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides, provides the structural rigidity of the bacterial cell wall. PBPs catalyze the transpeptidation reaction that forms these cross-links.

This compound's structure mimics the D-alanyl-D-alanine terminal of the peptidoglycan precursor peptides. This structural similarity allows this compound to bind to the active site of PBPs, forming a stable, covalent acyl-enzyme complex. This acylation effectively inactivates the PBP, preventing it from carrying out the transpeptidation reaction. The disruption of peptidoglycan cross-linking weakens the cell wall, leading to cell lysis and bacterial death.

While specific quantitative data on the binding affinity of this compound to the various PBPs of different Gram-positive species is limited in publicly available literature, studies on other fourth-generation cephalosporins like ceftaroline provide insights into the expected interactions. For instance, ceftaroline has demonstrated high affinity for the essential PBPs in Staphylococcus aureus (PBP1, PBP2, and PBP3) and Streptococcus pneumoniae.[3][4] It is anticipated that this compound shares a similar high affinity for these critical enzymes.

// Add a "blocks" symbol block [shape=plaintext, label="X", fontcolor="#EA4335", fontsize=20]; PBP -> block [style=invis, weight=100]; block -> Crosslinking [style=invis, weight=100];

This compound -> Crosslinking [style="dashed", color="#EA4335", arrowhead="tee", label="Inhibits"]; } DOT Caption: this compound inhibits peptidoglycan cross-linking by binding to PBPs.

Quantitative Data: In Vitro Susceptibility

The efficacy of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Gram-Positive BacteriumMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Staphylococcus aureus (all isolates)12[5]
Staphylococcus aureus (bovine mastitis isolates)0.50.5[6]
Staphylococcus aureus (methicillin-susceptible)-2[7]
Staphylococcus epidermidis--[8][9]
Streptococcus agalactiae-0.03[10]
Streptococcus dysgalactiae--
Streptococcus uberis--
Streptococcus suis0.060.25[11]
Enterococcus faecalis≤4≤4[12][13]
Enterococcus faecium≤4≤4[12][13]

Signaling Pathways and Cellular Responses

Inhibition of cell wall synthesis by this compound triggers a cascade of cellular stress responses in Gram-positive bacteria. A key signaling pathway involved is the VraSR two-component system in Staphylococcus aureus.

The VraSR Two-Component System and the Cell Wall Stress Stimulon

The VraSR system acts as a sentinel for cell wall integrity. It is composed of a membrane-bound sensor histidine kinase (VraS) and a cytoplasmic response regulator (VraR).[14][15] When cell wall synthesis is inhibited by antibiotics like β-lactams, it is believed that VraS senses this stress, leading to its autophosphorylation. The phosphate group is then transferred to VraR. Phosphorylated VraR acts as a transcriptional regulator, inducing the expression of a set of genes known as the cell wall stress stimulon (CWSS).[14][16][17] The CWSS includes genes involved in peptidoglycan synthesis, such as pbp2 (encoding PBP2), which helps the bacterium to counteract the antibiotic-induced damage.[14]

VraSR_Pathway cluster_membrane Cell Membrane VraS VraS (Sensor Kinase) VraS_P VraS-P VraS->VraS_P Autophosphorylation This compound This compound PBP_inhibition PBP Inhibition This compound->PBP_inhibition CellWall_Stress Cell Wall Stress PBP_inhibition->CellWall_Stress CellWall_Stress->VraS Activates VraR VraR (Response Regulator) VraS_P->VraR Phosphotransfer VraR_P VraR-P CWSS_genes Cell Wall Stress Stimulon (CWSS) Genes VraR_P->CWSS_genes Induces Transcription CWSS_proteins CWSS Proteins (e.g., PBP2) CWSS_genes->CWSS_proteins Translation CellWall_Repair Cell Wall Repair & Resistance CWSS_proteins->CellWall_Repair

Mechanisms of Resistance in Gram-Positive Bacteria

Bacterial resistance to this compound can emerge through several mechanisms, primarily involving alterations of the drug target or enzymatic inactivation of the antibiotic.

Alteration of Penicillin-Binding Proteins

The most significant mechanism of resistance to β-lactam antibiotics in staphylococci is the acquisition of a modified PBP, PBP2a, encoded by the mecA gene.[18] PBP2a has a low affinity for most β-lactams, including this compound, allowing it to continue peptidoglycan synthesis even in the presence of the antibiotic.[18] While this compound is reported to have activity against some methicillin-resistant staphylococci, high-level resistance is associated with PBP2a.[19]

In enterococci, resistance to β-lactams is often mediated by the overexpression of the intrinsic PBP5, which has a low affinity for these antibiotics.[20]

β-Lactamase Production

Some Gram-positive bacteria can produce β-lactamase enzymes that hydrolyze the β-lactam ring of cephalosporins, rendering them inactive. While this compound is stable against many common plasmid- and chromosomally-mediated β-lactamases, certain extended-spectrum β-lactamases (ESBLs) may be capable of hydrolyzing it.[19][21] β-lactamase production has been reported in Enterococcus faecalis.

Efflux Pumps

Efflux pumps are membrane proteins that can actively transport antibiotics out of the bacterial cell, reducing the intracellular concentration of the drug. While less common as a primary resistance mechanism for β-lactams in Gram-positive bacteria, overexpression of certain efflux pumps could potentially contribute to reduced susceptibility to this compound.

Resistance_Mechanisms This compound This compound PBP Target PBP This compound->PBP Normal Binding & Inhibition PBP2a PBP2a This compound->PBP2a Reduced Binding Beta_Lactamase Beta_Lactamase This compound->Beta_Lactamase Hydrolysis Efflux_Pump Efflux_Pump This compound->Efflux_Pump Export PBP2a->PBP Bypasses Beta_Lactamase->this compound Inactivates Efflux_Pump->this compound Reduces intracellular concentration

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound powder in a suitable solvent (e.g., sterile deionized water or DMSO) to a concentration of at least 1000 µg/mL.

  • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Store aliquots at -20°C or below.

2. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

  • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension in the broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Microtiter Plate:

  • In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth to achieve the desired concentration range.

  • The final volume in each well should be 100 µL after adding the inoculum.

  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

4. Inoculation and Incubation:

  • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control).

  • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

MIC_Workflow start Start prep_antibiotic Prepare this compound Stock Solution start->prep_antibiotic prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_antibiotic->serial_dilution inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Competitive PBP Binding Assay using Bocillin-FL

This protocol allows for the determination of the relative affinity of this compound for specific PBPs.

1. Preparation of Bacterial Membranes:

  • Grow the test bacterium to mid-log phase and harvest the cells by centrifugation.

  • Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction by ultracentrifugation.

  • Resuspend the membrane pellet in a suitable buffer.

2. Competition Assay:

  • Pre-incubate aliquots of the membrane preparation with varying concentrations of this compound for a set time (e.g., 10 minutes at 37°C) to allow for binding to PBPs.

  • Add a fixed, sub-saturating concentration of Bocillin-FL (a fluorescent penicillin derivative) to each aliquot and incubate for another set time (e.g., 10 minutes at 37°C). Bocillin-FL will bind to the PBPs that are not already occupied by this compound.

3. SDS-PAGE and Fluorescence Detection:

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Separate the membrane proteins by SDS-PAGE.

  • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

4. Data Analysis:

  • Quantify the fluorescence intensity of each PBP band at different this compound concentrations.

  • The concentration of this compound that inhibits 50% of the Bocillin-FL binding (IC50) can be calculated, providing a measure of its relative affinity for each PBP.

PBP_Binding_Assay start Start prep_membranes Prepare Bacterial Membrane Fractions start->prep_membranes competition Incubate Membranes with Varying this compound Conc. prep_membranes->competition add_bocillin Add Bocillin-FL (Fluorescent Penicillin) competition->add_bocillin sds_page Separate Proteins by SDS-PAGE add_bocillin->sds_page fluorescence_scan Visualize Fluorescent PBPs sds_page->fluorescence_scan analyze Calculate IC50 Values fluorescence_scan->analyze end End analyze->end

Conclusion

This compound exerts its bactericidal effect on Gram-positive bacteria by targeting and inactivating essential Penicillin-Binding Proteins, leading to the inhibition of cell wall synthesis and subsequent cell lysis. The antibiotic's efficacy can be compromised by resistance mechanisms, most notably the production of the low-affinity PBP2a in staphylococci. Understanding the intricate details of this compound's mechanism of action, the cellular responses it elicits, and the ways in which bacteria develop resistance is paramount for its effective and sustainable use in veterinary medicine and for the development of future antimicrobial strategies.

References

Cefquinome sulfate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefquinome sulfate is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use. It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many resistant strains. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound sulfate. Detailed experimental protocols for the determination of its properties and antibacterial activity are also presented, alongside visualizations of its chemical structure and mode of action to facilitate a comprehensive understanding for research and development professionals.

Chemical Structure and Identification

This compound is a semi-synthetic aminothiazolyl cephalosporin. The sulfate salt form enhances its stability and solubility. Its chemical structure is characterized by a β-lactam ring fused to a dihydrothiazine ring, a typical feature of cephalosporins. Key structural features include an aminothiazolyl group and a methoxyimino moiety in the C-7 side chain, which confer stability against β-lactamase enzymes, and a quaternary ammonium group at the C-3 position, which facilitates penetration through the outer membrane of Gram-negative bacteria.

Caption: Chemical structure of this compound Sulfate.

Table 1: Chemical Identifiers for this compound Sulfate

IdentifierValueReference
IUPAC Name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid[1][2]
CAS Number 118443-89-3[3][4]
Molecular Formula C23H24N6O5S2 · H2SO4 (also represented as C23H26N6O9S3)[3][5]
Molecular Weight 626.68 g/mol [3][5]
SMILES CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[n+]4cccc5CCCCc34)C(=O)[O-].OS(=O)(=O)O[1]
InChI InChI=1S/C23H24N6O5S2.H2O4S/c1-34-27-16(14-11-36-23(24)25-14)19(30)26-17-20(31)29-18(22(32)33)13(10-35-21(17)29)9-28-8-4-6-12-5-2-3-7-15(12)28;1-5(2,3)4/h4,6,8,11,17,21H,2-3,5,7,9-10H2,1H3,(H3-,24,25,26,30,32,33);(H2,1,2,3,4)/b27-16-;/t17-,21-;/m1./s1[1][6]

Physicochemical Properties

This compound sulfate is an off-white or light yellow crystalline powder.[7] Its physicochemical properties are crucial for its formulation, stability, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound Sulfate

PropertyValueReference
Melting Point 161-166 °C
Solubility
   Dimethylformamide (DMF)10 mg/mL[4]
   Dimethyl sulfoxide (DMSO)30 mg/mL[4]
   DMSO:PBS (pH 7.2) (1:4)0.2 mg/mL[4]
   MethanolSlightly soluble
UV Absorption (λmax) 267 nm[4]
pKa Not explicitly found in search results.

Note: Detailed IR and NMR spectral data for this compound sulfate were not available in the public domain at the time of this guide's compilation. Researchers are advised to acquire this data through their own analytical means.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

As a β-lactam antibiotic, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis. This process is critical for bacterial survival, as the cell wall provides structural integrity and protection from osmotic lysis.

This compound specifically targets and inactivates penicillin-binding proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall.[1][2] PBPs are essential for the final steps of peptidoglycan synthesis, a major component of the cell wall. The transpeptidase domain of PBPs is responsible for cross-linking the peptide chains of the peptidoglycan, which gives the cell wall its strength and rigidity.

By binding to the active site of PBPs, this compound blocks this transpeptidation reaction. This disruption in cell wall synthesis leads to a weakening of the cell wall and the activation of autolytic enzymes, ultimately resulting in cell lysis and bacterial death.[1]

mechanism_of_action cluster_pathway Mechanism of Action of this compound Sulfate This compound This compound Sulfate PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to and inactivates Transpeptidation Transpeptidation (Peptidoglycan Cross-linking) PBP->Transpeptidation Catalyzes CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Essential for WeakenedWall Weakened Cell Wall CellWall->WeakenedWall Inhibition leads to Lysis Cell Lysis and Bacterial Death WeakenedWall->Lysis Results in

Caption: Signaling pathway of this compound sulfate's bactericidal action.

Antibacterial Spectrum

This compound sulfate is characterized by its broad antibacterial spectrum, demonstrating activity against a wide range of Gram-positive and Gram-negative bacteria. This includes many pathogens responsible for respiratory, enteric, and other systemic infections in livestock.

Table 3: Antibacterial Spectrum of this compound Sulfate (Representative MIC Values)

Bacterial SpeciesMIC Range (µg/mL)Reference
Escherichia coli0.12[3]
Salmonella spp. (ampicillin-resistant)0.06 - 0.5[3]
Pasteurella haemolytica≤ 0.06[3]
Staphylococcus aureus (methicillin-resistant - MRSA)1 - 16[4]
Streptococcus spp.Not explicitly quantified in search results, but activity is noted.
Pseudomonas aeruginosaNot explicitly quantified in search results, but activity is noted.
EnterobacteriaceaeNot explicitly quantified in search results, but activity is noted.[3]

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical and microbiological properties of this compound sulfate.

Determination of Physicochemical Properties

5.1.1. Melting Point Determination

A standard capillary melting point apparatus can be used.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, finely powdered sample of this compound sulfate is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

5.1.2. Solubility Determination

The equilibrium solubility method is commonly employed.

  • Apparatus: Analytical balance, vials, constant temperature shaker/incubator, centrifugation and/or filtration system, and a suitable analytical method for quantification (e.g., UV-Vis spectrophotometry or HPLC).

  • Procedure:

    • An excess amount of this compound sulfate is added to a known volume of the solvent (e.g., water, buffer of a specific pH, or organic solvent) in a vial.

    • The vials are sealed and agitated in a constant temperature shaker or incubator (e.g., at 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

    • After equilibration, the suspension is filtered or centrifuged to separate the undissolved solid.

    • The concentration of this compound sulfate in the clear supernatant or filtrate is determined using a validated analytical method.

5.1.3. UV-Visible Spectroscopy

  • Apparatus: A calibrated UV-Visible spectrophotometer.

  • Procedure:

    • A stock solution of this compound sulfate of known concentration is prepared in a suitable solvent (e.g., methanol or an appropriate buffer).

    • A series of standard solutions are prepared by diluting the stock solution.

    • The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax), which for this compound sulfate is approximately 267 nm.[4]

    • A calibration curve of absorbance versus concentration is plotted to establish the linearity of the response.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a standard procedure for determining the MIC of an antimicrobial agent.

mic_workflow cluster_workflow Broth Microdilution MIC Testing Workflow start Start prep_antibiotic Prepare serial two-fold dilutions of This compound Sulfate in a 96-well plate start->prep_antibiotic inoculate Inoculate each well with the bacterial suspension prep_antibiotic->inoculate prep_inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) prep_inoculum->inoculate controls Include positive (no antibiotic) and negative (no bacteria) growth controls inoculate->controls incubate Incubate the plate at 35-37°C for 16-20 hours controls->incubate read_results Visually or spectrophotometrically determine the lowest concentration that inhibits visible growth (the MIC) incubate->read_results end End read_results->end

Caption: Experimental workflow for MIC determination by broth microdilution.

  • Materials: 96-well microtiter plates, appropriate bacterial growth medium (e.g., Mueller-Hinton broth), standardized bacterial inoculum, and a stock solution of this compound sulfate.

  • Procedure:

    • Serial two-fold dilutions of this compound sulfate are prepared in the wells of a microtiter plate using the growth medium.

    • A standardized inoculum of the test bacterium (adjusted to a 0.5 McFarland standard) is added to each well.

    • Positive (broth and bacteria, no antibiotic) and negative (broth only) growth controls are included on each plate.

    • The plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).

    • The MIC is determined as the lowest concentration of this compound sulfate that completely inhibits visible growth of the bacterium.

Conclusion

This compound sulfate is a potent fourth-generation cephalosporin with a broad spectrum of activity against key veterinary pathogens. Its chemical structure is optimized for stability against β-lactamases and enhanced penetration into Gram-negative bacteria. The information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals working with this important antimicrobial agent. Further research to elucidate the specific interactions with various PBPs and to obtain comprehensive spectral data will contribute to a more complete understanding of this compound.

References

Cefquinome: A Technical Guide to its Zwitterionic Properties and Bacterial Membrane Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefquinome, a fourth-generation cephalosporin antibiotic, possesses a unique zwitterionic structure that plays a pivotal role in its potent antibacterial activity. This technical guide provides an in-depth analysis of the physicochemical properties of this compound, focusing on its zwitterionic nature and the mechanisms governing its penetration across bacterial membranes. Quantitative data on its acid dissociation constants (pKa), partition coefficient, and permeability are presented, alongside detailed experimental protocols for their determination. The critical role of outer membrane porins, specifically OmpF and OmpC, in the translocation of this compound into Gram-negative bacteria is elucidated. This guide aims to serve as a comprehensive resource for researchers and professionals involved in the study and development of antimicrobial agents.

Introduction

This compound is a broad-spectrum β-lactam antibiotic widely used in veterinary medicine.[1][2] Its enhanced efficacy, particularly against Gram-negative bacteria, is attributed to its rapid penetration of the bacterial outer membrane and stability against many β-lactamases.[2][3] A key molecular feature contributing to these properties is its zwitterionic nature at physiological pH.[4] This document provides a detailed examination of the zwitterionic characteristics of this compound and the biophysical principles underlying its transport into bacterial cells.

Zwitterionic Properties of this compound

At physiological pH, this compound exists as a zwitterion, a molecule with both a positive and a negative charge, resulting in a neutral overall charge.[4] This characteristic is due to the presence of acidic and basic functional groups within its structure. The primary acidic group is the carboxylic acid on the dihydrothiazine ring, while the basic groups include the aminothiazolyl ring and the bicyclic quinolinium nitrogen atom.

The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For zwitterionic compounds like this compound, the pI can be estimated from the pKa values of the acidic and basic groups. Due to the lack of specific pKa values for all of this compound's ionizable groups, an experimentally determined pI is not available. However, based on the known pKa of the carboxylic acid and the aminothiazolyl group, the pI is expected to be in the acidic to neutral range.

Physicochemical Properties of this compound

The zwitterionic nature of this compound significantly influences its physicochemical properties, such as solubility and lipophilicity. These properties are crucial for its absorption, distribution, and ultimately, its ability to reach its target site—the penicillin-binding proteins (PBPs) in the bacterial periplasmic space.

PropertyValueConditionsReference
pKa 3.85 ± 0.5Capillary Zone Electrophoresis[5]
logP (Partition Coefficient) 0.01pH 7.4[5]
Permeation Coefficient 1.65 x 10-3 cm/spH 7.4[5]
Solubility in aqueous buffers Sparingly soluble-[5]
Stability Good at pH 6.5 and 7.4 for up to 48 hours-[5]

Table 1: Summary of Quantitative Data for this compound's Physicochemical Properties.

Bacterial Membrane Penetration

The bacterial cell envelope, particularly in Gram-negative bacteria, presents a formidable barrier to many antibiotics. It consists of an outer membrane, a peptidoglycan layer, and an inner cytoplasmic membrane. For this compound to exert its bactericidal effect, it must traverse these layers to reach the periplasm.

The Role of Porins

The outer membrane of Gram-negative bacteria is a lipid bilayer that is impermeable to hydrophilic molecules. However, embedded within this membrane are channel-forming proteins known as porins, which facilitate the passive diffusion of small, hydrophilic molecules across the membrane.[7] this compound, due to its hydrophilic and zwitterionic nature, primarily utilizes these porin channels to enter the periplasmic space.[2]

The two major porins in Escherichia coli are OmpF and OmpC.[7] These porins form water-filled channels that allow the passage of molecules based on size, shape, and charge. While direct quantitative data for this compound's translocation through these specific porins is limited, studies on structurally similar fourth-generation cephalosporins like ceftazidime and cefotaxime provide valuable insights. These studies have shown that the translocation rate can differ between OmpF and OmpC, and is influenced by the specific charge distribution of the antibiotic molecule.[8]

CephalosporinPorinTranslocation Rate (molecules/second/channel)Reference
CeftazidimeOmpF≈ 1000[8]
CeftazidimeOmpC≈ 500[8]
CefotaximeOmpF≈ 600[8]
CefotaximeOmpC≈ 400[8]

Table 2: Translocation Rates of Structurally Similar Cephalosporins through E. coli Porins. This data is provided as a proxy for this compound due to the lack of direct experimental values.

The slightly larger pore size of OmpF generally allows for a faster diffusion of β-lactam antibiotics compared to OmpC.[9] The zwitterionic nature of this compound is thought to facilitate its interaction with the electrostatic potential within the porin channel, thereby promoting its efficient translocation.

G cluster_out Extracellular Space cluster_om Outer Membrane cluster_peri Periplasmic Space This compound This compound (Zwitterion) OmpF OmpF Porin This compound->OmpF Passive Diffusion OmpC OmpC Porin This compound->OmpC Passive Diffusion PBP Penicillin-Binding Proteins (PBPs) OmpF->PBP OmpC->PBP G A Prepare BGEs (varying pH) C CZE Analysis (Inject and Run) A->C B Prepare this compound Sample B->C D Record Electropherograms C->D E Calculate Effective Mobility (µeff) D->E F Plot µeff vs. pH E->F G Determine pKa F->G

References

In Vitro Antibacterial Spectrum of Cefquinome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefquinome is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use. It exhibits a broad spectrum of in vitro antibacterial activity against a wide range of Gram-positive and Gram-negative pathogens of veterinary importance. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, including detailed quantitative data on its efficacy, standardized experimental protocols for its evaluation, and a summary of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.

Introduction

This compound is a β-lactam antibiotic characterized by its zwitterionic structure, which facilitates rapid penetration across bacterial cell membranes.[1] It possesses high stability against many chromosomally and plasmid-encoded β-lactamases, enzymes that confer resistance to many other cephalosporins.[2][3] Its mode of action involves the inhibition of bacterial cell wall synthesis, leading to bactericidal effects.[1] This guide details the in vitro activity of this compound against key veterinary pathogens.

In Vitro Antibacterial Spectrum

The in vitro efficacy of this compound has been extensively evaluated against a multitude of bacterial isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium. Specifically, the tables present the MIC50 (the concentration that inhibits 50% of the isolates) and MIC90 (the concentration that inhibits 90% of the isolates), providing a statistical measure of this compound's potency.

Gram-Positive Pathogens

This compound demonstrates potent activity against a variety of Gram-positive bacteria, including key causative agents of mastitis and respiratory diseases in livestock.

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Staphylococcus aureus (Oxacillin-susceptible)---0.5[4]
Staphylococcus aureus (Oxacillin-resistant)---16[4]
Streptococcus suis342-0.060.25[5]
Streptococcus spp.--≤0.03≤0.06[4]
Enterococcus spp.--4-8-[4]
Corynebacterium jeikeium---8[4]
Gram-Negative Pathogens

This compound is also highly effective against a broad range of Gram-negative bacteria, including members of the Enterobacteriaceae family and important respiratory pathogens.

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Enterobacteriaceae-≤0.12 - 2--[4]
Escherichia coli---≤0.5[1]
Klebsiella pneumoniae---≤0.5[1]
Salmonella spp.----[2]
Citrobacter freundii---4[4]
Enterobacter cloacae---4[4]
Providencia stuartii---4[4]
Pseudomonas aeruginosa---≤8[4]
Haemophilus influenzae--0.061[4]
Moraxella catarrhalis--0.252[4]
Neisseria gonorrhoeae--0.060.5[4]

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound relies on standardized antimicrobial susceptibility testing (AST) methods. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for these procedures, particularly in the VET01 and M07 documents.[6][7] The two primary methods used are broth microdilution and agar dilution.

Broth Microdilution Method

This method determines the MIC in a liquid growth medium.

3.1.1. Principle: Serial dilutions of this compound are prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of this compound that inhibits this growth.

3.1.2. Detailed Protocol:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared at a known concentration in a suitable solvent.

  • Serial Dilutions: Serial two-fold dilutions of the this compound stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) directly in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Agar Dilution Method

This method determines the MIC on a solid growth medium.

3.2.1. Principle: Serial dilutions of this compound are incorporated into molten Mueller-Hinton agar, which is then poured into Petri dishes. The surface of each plate is then inoculated with a standardized suspension of the test bacterium. After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of this compound that inhibits colony formation.

3.2.2. Detailed Protocol:

  • Preparation of this compound-Agar Plates: A series of Mueller-Hinton agar plates are prepared, each containing a specific concentration of this compound. This is achieved by adding the appropriate volume of a this compound stock solution to the molten agar before pouring the plates.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspension using a multipoint inoculator or a calibrated loop.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16 to 20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound on the agar plate where there is no visible bacterial growth.

Visualizations

Mechanism of Action

This compound, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating PBPs, this compound disrupts cell wall synthesis, leading to cell lysis and death.[8]

G Mechanism of Action of this compound This compound This compound PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) This compound->PBP Binds to and inactivates Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes Lysis Cell Lysis and Death PBP->Lysis Inhibition leads to Peptidoglycan Peptidoglycan Precursors Peptidoglycan->Crosslinking CellWall Stable Cell Wall Crosslinking->CellWall

Caption: this compound inhibits bacterial cell wall synthesis.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the MIC of this compound using either the broth microdilution or agar dilution method.

G Antimicrobial Susceptibility Testing Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate Bacterial Isolate Inoculum Standardized Inoculum (0.5 McFarland) Isolate->Inoculum Inoculation Inoculation Inoculum->Inoculation Cefquinome_stock This compound Stock Solution Dilution Serial Dilution of this compound Cefquinome_stock->Dilution Media Growth Medium (Broth or Agar) Media->Dilution Dilution->Inoculation Incubation Incubation (35°C, 16-20h) Inoculation->Incubation Reading Read Results (Visible Growth) Incubation->Reading MIC Determine MIC Reading->MIC

References

Cefquinome and Beta-Lactamase Mediated Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the interactions between cefquinome, a fourth-generation cephalosporin, and bacterial beta-lactamase enzymes. It covers the mechanisms of action and resistance, presents quantitative susceptibility data, and details key experimental protocols for research and development.

Introduction to this compound

This compound is a broad-spectrum, fourth-generation cephalosporin antibiotic developed exclusively for veterinary use.[1] Like other β-lactam antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[2] Structurally, this compound is characterized by a bicyclic pyridinium group at the C-3 position and an aminothiazolyl methoxyimino moiety on the C-7 acyl side chain. These features confer a zwitterionic nature, facilitating rapid penetration across the outer membrane of Gram-negative bacteria, and provide a high degree of stability against many common plasmid- and chromosomally-mediated beta-lactamases.[2][3]

Despite its inherent stability, resistance to this compound mediated by beta-lactamase enzymes is an emerging concern. Understanding the specific enzymes capable of hydrolyzing this compound and the mechanisms regulating their expression is critical for preserving its therapeutic efficacy and for the development of future antimicrobial agents.

Mechanism of Action and Beta-Lactamase Hydrolysis

This compound exerts its bactericidal effect by binding to and inactivating Penicillin-Binding Proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis. This disruption leads to a compromised cell wall and subsequent cell lysis. Beta-lactamase enzymes counteract this effect by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring, rendering the antibiotic inactive.

G cluster_0 Bacterial Cell cluster_1 Antibiotic Action & Resistance PBP Penicillin-Binding Proteins (PBPs) CW_Syn Cell Wall Synthesis PBP->CW_Syn Catalyzes Lysis Cell Lysis CW_Syn->Lysis This compound This compound This compound->PBP Inhibits Inactive_Cef Inactive This compound This compound->Inactive_Cef BetaLactamase β-Lactamase Enzyme BetaLactamase->this compound Hydrolyzes

Caption: this compound inhibits cell wall synthesis, leading to lysis, while β-lactamases inactivate the drug.

Classification of Beta-Lactamase Enzymes

Beta-lactamases are a diverse group of enzymes classified based on both molecular structure (Ambler classification) and functional characteristics. Understanding this classification is key to interpreting resistance patterns.

  • Class A: Serine-penicillinases, including common TEM and SHV variants and the clinically significant CTX-M type Extended-Spectrum β-Lactamases (ESBLs) and Klebsiella pneumoniae Carbapenemases (KPCs).

  • Class B: Metallo-β-Lactamases (MBLs) that require zinc ions for activity. They possess a broad hydrolysis spectrum, including carbapenems, and are not inhibited by clinical β-lactamase inhibitors. Examples include NDM, VIM, and IMP types.

  • Class C: Serine-cephalosporinases, commonly known as AmpC enzymes. They are typically encoded on the chromosome and can be inducible or constitutively overexpressed. They efficiently hydrolyze cephalosporins.

  • Class D: Serine-oxacillinases (OXA) that can hydrolyze oxacillin and cloxacillin. Some variants have evolved to hydrolyze carbapenems.

G cluster_A Class A (Serine) cluster_B Class B (Metallo) cluster_C Class C (Serine) cluster_D Class D (Serine) BL β-Lactamases A_enzymes TEM, SHV CTX-M (ESBLs) KPC (Carbapenemases) BL->A_enzymes B_enzymes NDM-1 VIM IMP BL->B_enzymes C_enzymes AmpC (Cephalosporinases) BL->C_enzymes D_enzymes OXA (Oxacillinases) BL->D_enzymes

Caption: Molecular classification of beta-lactamase enzymes into four major classes (A, B, C, and D).

Mechanisms of Resistance to this compound

While this compound is stable against many common Class A β-lactamases like TEM-1, TEM-2, and SHV-1, resistance can arise through several mechanisms.[4]

4.1 Hydrolysis by Specific Beta-Lactamases Certain ESBLs have been shown to hydrolyze this compound. Specifically, variants such as TEM-3, TEM-5, and TEM-9 are capable of degrading the drug, leading to clinical resistance.[4] The widespread CTX-M family of ESBLs, known for potent cefotaxime hydrolysis, also poses a significant threat to this compound's activity.

4.2 Inducible AmpC Expression In bacteria such as Enterobacter cloacae, Citrobacter freundii, and Serratia marcescens, the chromosomal AmpC β-lactamase is inducible. Exposure to certain β-lactams (inducers) can trigger a signaling cascade that leads to high-level expression of AmpC, which can confer resistance to this compound. The primary pathway for this induction is the AmpG-AmpR-AmpC system, which responds to peptidoglycan fragments that accumulate during cell wall stress.

G cluster_cell Gram-Negative Bacterium AmpG AmpG (Permease) AmpD AmpD AmpG->AmpD Muropeptides Muropeptides (PGN fragments) Muropeptides->AmpG NagZ NagZ AmpD->NagZ UDP_MurNAc UDP-MurNAc -pentapeptide NagZ->UDP_MurNAc AmpR_Inactive AmpR (Inactive) UDP_MurNAc->AmpR_Inactive Binds to AmpR_Active AmpR (Active) AmpR_Inactive->AmpR_Active Conformational Change AmpC_Gene ampC gene AmpR_Active->AmpC_Gene Induces Transcription AmpC_Enzyme AmpC β-lactamase AmpC_Gene->AmpC_Enzyme Translation Inducer β-Lactam (e.g., Cefoxitin) AmpC_Enzyme->Inducer Hydrolyzes Inducer->Muropeptides Causes accumulation of

Caption: The AmpG-AmpR-AmpC signaling pathway for inducible expression of AmpC beta-lactamase.

4.3 Resistance via Carbapenemases Carbapenemases, such as KPC (Class A) and MBLs like NDM-1 (Class B), have a very broad substrate spectrum. While primarily a concern for carbapenem antibiotics, their potent hydrolytic activity can also compromise advanced-generation cephalosporins, including this compound. Organisms co-producing KPC and NDM enzymes are highly resistant to nearly all β-lactam/β-lactamase inhibitor combinations.[5]

Quantitative Data: this compound Susceptibility

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's effectiveness. The tables below summarize published MIC data for this compound against various bacterial isolates, including those with defined resistance mechanisms.

Table 1: this compound MIC Distribution for Key Pathogens

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Escherichia coli210-0.060.25[6]
Escherichia coli(Enterobacteriaceae)≤0.5 - >16-0.125[4][7]
Klebsiella pneumoniae(ESBL-producing)---[6]
Staphylococcus aureus160-0.51[6]
Staphylococcus aureus38 (Mastitis)0.25 - 0.50.50.5[8]
Enterobacteriaceae205 (Equine)--0.125[7]
Citrobacter freundii-<2 - >16--[4]
Enterobacter cloacae-<2 - >16--[4]

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate this compound's interaction with beta-lactamases.

6.1 Protocol: Broth Microdilution for MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target bacterium.

Materials:

  • This compound sulfate analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Target bacterial strain and control strain (e.g., E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare this compound Stock Solution: Accurately weigh and dissolve this compound sulfate in a suitable solvent (e.g., sterile distilled water) to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Prepare Inoculum: From a fresh (18-24 hour) culture plate, select several colonies of the test organism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Standardize Inoculum: Dilute the adjusted suspension 1:150 in CAMHB. This results in a starting inoculum density of approximately 1 x 10⁶ CFU/mL. The final concentration in the wells after adding the drug will be 5 x 10⁵ CFU/mL.

  • Serial Dilutions:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Prepare an intermediate dilution of the this compound stock to twice the highest desired final concentration. Add 200 µL of this solution to well 1.

    • Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum (from Step 3) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 200 µL.

  • Incubation: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

6.2 Protocol: Spectrophotometric Beta-Lactamase Hydrolysis Assay

This protocol is adapted for measuring the hydrolysis of this compound by a purified beta-lactamase enzyme using UV spectrophotometry.

Objective: To quantify the rate of this compound hydrolysis by a specific beta-lactamase enzyme to determine kinetic parameters (Kₘ, kcat).

Principle: The hydrolysis of the β-lactam ring in this compound results in a change in its UV absorbance spectrum. Studies on this compound degradation show a shift in the absorption peak to a longer wavelength (around 311 nm) upon cleavage of the ring.[9] The rate of change in absorbance at this wavelength is proportional to the rate of enzyme activity.

Materials:

  • Purified beta-lactamase enzyme of known concentration

  • This compound sulfate analytical standard

  • UV-transparent cuvettes or microplates

  • UV/Vis spectrophotometer with kinetic measurement capabilities

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in assay buffer to create a range of substrate concentrations (e.g., from 0.1 x Kₘ to 10 x Kₘ, if Kₘ is being determined). A starting range could be 10 µM to 500 µM.

    • Dilute the purified enzyme in cold assay buffer to a working concentration suitable for measurement (e.g., 1-10 nM). The optimal concentration should be determined empirically to ensure a linear reaction rate for several minutes.

  • Spectrophotometer Setup: Set the spectrophotometer to kinetically monitor the change in absorbance at ~311 nm at a constant temperature (e.g., 25°C or 30°C).

  • Assay Measurement:

    • Pipette the this compound substrate solution into a cuvette and place it in the spectrophotometer. Allow it to equilibrate to the set temperature.

    • Blank the instrument with the substrate solution.

    • Initiate the reaction by adding a small volume of the enzyme solution to the cuvette. Mix quickly but gently.

    • Immediately start recording the absorbance change over time for 3-5 minutes.

  • Data Analysis:

    • Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (V₀ = (ΔA/Δt) / (ε * l)), where ε is the molar extinction coefficient difference between hydrolyzed and intact this compound at 311 nm and l is the path length.

    • Repeat the assay for each substrate concentration.

    • Plot V₀ versus substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

    • Calculate the turnover number (kcat) using the equation: kcat = Vₘₐₓ / [E], where [E] is the total enzyme concentration.

    • The catalytic efficiency is determined as kcat/Kₘ.

6.3 Protocol: AmpC Induction Assay (Disk Approximation Test)

This protocol describes a qualitative method to determine if a bacterial isolate can be induced to produce AmpC β-lactamase, leading to resistance against a reporter β-lactam like this compound.

Objective: To phenotypically detect the inducibility of AmpC β-lactamase production.

Materials:

  • Test organism (e.g., Enterobacter cloacae)

  • Mueller-Hinton Agar (MHA) plates

  • Inducer disk: Cefoxitin (30 µg)

  • Reporter drug disk: this compound (30 µg) or Ceftazidime (30 µg)

  • 0.5 McFarland turbidity standard

  • Sterile swabs and saline

Procedure:

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Plate: Using a sterile swab, create a confluent lawn of the test organism on the MHA plate.

  • Place Disks:

    • Place the inducer disk (Cefoxitin) on one side of the agar plate.

    • Place the reporter disk (this compound or Ceftazidime) adjacent to the inducer disk. The distance between the edges of the disks should be approximately 20 mm.

  • Incubation: Incubate the plate at 35°C for 18-24 hours.

  • Interpretation: A positive result for induction is indicated by a "blunting" or "flattening" of the zone of inhibition around the reporter disk on the side adjacent to the inducer disk. This indicates that the cefoxitin induced the production of AmpC, which then diffused and protected the bacteria near the this compound disk from its inhibitory effect.

G start Prepare 0.5 McFarland Inoculum of Test Strain lawn Create Confluent Lawn on Mueller-Hinton Agar start->lawn disks Place Inducer (Cefoxitin) and Reporter (this compound) Disks lawn->disks incubate Incubate at 35°C for 18-24 hours disks->incubate read Observe Zones of Inhibition incubate->read positive Positive: Blunting of Reporter Zone near Inducer read->positive Blunting Observed negative Negative: Circular Zone around Reporter Disk read->negative No Blunting

Caption: Experimental workflow for the AmpC induction disk approximation test.

Conclusion

This compound remains a potent antimicrobial agent, largely due to its stability against many common β-lactamases. However, this guide highlights that resistance, mediated by specific ESBLs, inducible AmpC enzymes, and broad-spectrum carbapenemases, is a tangible threat. While direct kinetic data on the hydrolysis of this compound by these enzymes is notably scarce in published literature, susceptibility testing via MIC determination clearly demonstrates that clinically significant resistance occurs. For researchers and drug development professionals, continued surveillance of this compound MIC distributions is essential. Furthermore, the detailed protocols provided herein offer a framework for standardized evaluation of this compound and novel cephalosporins against emerging β-lactamase threats. Future work should focus on obtaining precise kinetic parameters to better quantify the efficiency of hydrolysis by enzymes like CTX-M-15 and KPC, which will be invaluable for predicting clinical outcomes and designing next-generation antibiotics.

References

A Comprehensive Technical Guide to the Pharmacokinetics and Bioavailability of Cefquinome in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of cefquinome, a fourth-generation cephalosporin antibiotic exclusively developed for veterinary use. This compound exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, making it a critical therapeutic agent in livestock and companion animals.[1][2][3] This document synthesizes data from various animal models, presenting a comparative analysis of pharmacokinetic parameters and detailing the experimental methodologies employed in key studies.

Introduction to this compound

This compound is characterized by its high stability against β-lactamases and its ability to penetrate the outer membrane of Gram-negative bacteria.[4][5] It is approved for the treatment of various infections, including respiratory diseases in cattle and pigs, acute mastitis and foot rot in cattle, and septicemia in calves.[2][3] Understanding its pharmacokinetic profile across different species is paramount for optimizing dosage regimens to ensure therapeutic efficacy while minimizing the risk of antimicrobial resistance.

Experimental Protocols in this compound Pharmacokinetic Studies

The evaluation of this compound's pharmacokinetic profile relies on standardized experimental protocols. While specific details may vary between studies, a general workflow is typically followed.

Animal Models and Housing

Studies have been conducted in a wide range of healthy, mature animal models, including cattle, pigs, sheep, goats, horses, dogs, chickens, and turkeys.[6][7][8][9][10][11][12] Animals are typically acclimatized to experimental conditions before the study commences.

Drug Administration and Dosage

This compound is commonly administered via intravenous (IV), intramuscular (IM), or subcutaneous (SC) routes.[9][12][13] For intramammary (IMM) infections like mastitis, direct infusion into the mammary gland is performed.[14][15] Dosages vary depending on the species and the study's objective, but a common dose for pharmacokinetic studies is 1-2 mg/kg of body weight.[6][7][8][9]

Sample Collection

Blood samples are collected at predetermined time intervals following drug administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug. For studies on mastitis, milk samples are also collected.[14][15][16]

Analytical Methods

Quantification of this compound in plasma, serum, or milk is primarily achieved through High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or tandem mass spectrometry (LC-MS/MS) detection.[7][9][17][18][19][20][21] Microbiological assays using susceptible bacterial strains like Micrococcus luteus have also been employed.[1][6] LC-MS/MS methods offer high sensitivity and specificity, with limits of quantification (LOQ) often in the low ng/mL range.[19][20][22]

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Phase Animal_Selection Animal Selection (Species, Health Status) Acclimatization Acclimatization Animal_Selection->Acclimatization Drug_Admin Drug Administration (Route, Dosage) Acclimatization->Drug_Admin Sampling Blood/Milk Sampling (Time Points) Drug_Admin->Sampling Sample_Processing Sample Processing (Centrifugation, Extraction) Sampling->Sample_Processing Analysis Analytical Quantification (HPLC, LC-MS/MS) Sample_Processing->Analysis PK_Analysis Pharmacokinetic Analysis (Compartmental/Non-compartmental) Analysis->PK_Analysis

Figure 1: A generalized experimental workflow for a typical this compound pharmacokinetic study.

Pharmacokinetic Parameters of this compound

The following tables summarize key pharmacokinetic parameters of this compound in various animal species following different routes of administration. These parameters are crucial for comparing the drug's disposition across species.

Intravenous (IV) Administration

IV administration provides 100% bioavailability and is used as a reference to determine the absolute bioavailability of other routes.

Animal SpeciesDose (mg/kg)t½β (h)Vd(ss) (L/kg)Cl (L/h/kg)AUC (μg·h/mL)Reference
Cattle12.12---[15]
Horses (Foals)12.35-0.0912.33[23]
Horses12.770.090.06-[7]
Pigs11.34-0.263.97[24]
Piglets21.850.460.268.07[25]
Dogs20.980.300.248.51[12]
Chickens21.290.490.355.33[9][13]
Turkeys21.550.540.32-[11]
Black Swans51.69---[5]
Intramuscular (IM) Administration

IM administration is a common route for therapeutic use. Bioavailability and absorption rates are key considerations.

Animal SpeciesDose (mg/kg)Cmax (μg/mL)Tmax (h)t½β (h)Bioavailability (F%)Reference
Sheep2--11.08-[6]
Goats2--11.41-[6]
Horses (Foals)10.731.524.3937.45[7]
Pigs11.800.322.76102.37[24]
Pigs2----[8]
Piglets24.01-4.3695.13[25]
Dogs24.830.430.85-[12]
Chickens23.040.251.3595.81[4][9][13]
Layer Birds54.530.5-66.84[26]
Turkeys22.710.56-95.56[11]
Black Swans55.710.39-74.2[5]
Subcutaneous (SC) and Intramammary (IMM) Administration
Animal SpeciesRouteDoseCmax (μg/mL)Tmax (h)t½ (h)Bioavailability (F%)Reference
DogsSC2 mg/kg3.880.720.99-[12]
Cattle (Milk)IMM75 mg/gland--10.6-[14]
Cattle (Milk)IMM75 mg/gland--5.25 - 5.69-[15]
Mice (Plasma)IMM25-400 µ g/gland -0.17 - 0.270.34 - 0.49-[22]

Factors Influencing Pharmacokinetics and Bioavailability

Several factors can influence the absorption, distribution, metabolism, and excretion of this compound, thereby affecting its overall pharmacokinetic profile and bioavailability.

Factors_Influencing_PK cluster_drug Drug-related Factors cluster_animal Animal-related Factors cluster_admin Administration-related Factors Formulation Drug Formulation PK_Profile Pharmacokinetic Profile (Absorption, Distribution, Metabolism, Excretion) Formulation->PK_Profile Dose Dosage Dose->PK_Profile Species Animal Species Species->PK_Profile Age Age Age->PK_Profile Health Health Status Health->PK_Profile Protein_Binding Plasma Protein Binding Protein_Binding->PK_Profile Route Route of Administration Route->PK_Profile Site Injection Site Site->PK_Profile Bioavailability Bioavailability PK_Profile->Bioavailability

Figure 2: Key factors influencing the pharmacokinetics and bioavailability of this compound.
  • Animal Species: As evidenced by the data tables, significant inter-species variations exist in the pharmacokinetic parameters of this compound.[27] These differences can be attributed to variations in drug metabolism and elimination pathways.

  • Route of Administration: The route of administration profoundly impacts the rate and extent of drug absorption. Intramuscular and subcutaneous routes generally result in rapid absorption and high bioavailability in most species.[11][12][25]

  • Health Status: The physiological state of the animal, particularly in cases of disease, can alter drug distribution and elimination.

  • Drug Formulation: Different formulations of this compound may have different release characteristics, affecting the absorption profile.[27][28]

  • Plasma Protein Binding: this compound exhibits low plasma protein binding across various species, typically ranging from less than 5% to around 17%.[1][7][11] This low level of binding means that a large fraction of the drug is in its free, active form, available to distribute to tissues and exert its antibacterial effect.

Conclusion

This technical guide has summarized the current knowledge on the pharmacokinetics and bioavailability of this compound in various animal models. The data presented in the tables and the methodologies described provide a valuable resource for researchers and drug development professionals. The compiled information highlights the generally favorable pharmacokinetic properties of this compound, including rapid absorption and good bioavailability following parenteral administration in most species. However, the observed inter-species variability underscores the importance of species-specific dose optimization. The provided diagrams offer a clear visualization of the experimental processes and the interplay of factors influencing the drug's behavior in the body. Further research, particularly in minor species and under various pathological conditions, will continue to refine our understanding and optimize the clinical use of this important veterinary antibiotic.

References

Cefquinome's Mode of Action on Penicillin-Binding Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Central Role of Penicillin-Binding Proteins

Penicillin-binding proteins (PBPs) are a group of bacterial enzymes crucial for the final steps of peptidoglycan synthesis. Peptidoglycan is a vital component of the bacterial cell wall, providing structural integrity and protecting the cell from osmotic lysis. PBPs catalyze the transpeptidation and transglycosylation reactions that cross-link the glycan chains, forming a rigid mesh-like structure. By inhibiting these enzymes, β-lactam antibiotics like cefquinome disrupt cell wall formation, leading to cell weakening and eventual lysis.

This compound: A Fourth-Generation Cephalosporin

This compound belongs to the fourth generation of cephalosporin antibiotics, characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its zwitterionic structure facilitates penetration through the outer membrane of Gram-negative bacteria. Like other β-lactams, its primary mechanism of action is the acylation of the active site serine of PBPs, forming a stable covalent bond that inactivates the enzyme.

Quantitative Data: Antimicrobial Activity of this compound

While specific IC50 or Ki values for this compound's binding to individual PBPs are not extensively reported, its potent antibacterial activity is well-documented through Minimum Inhibitory Concentration (MIC) data. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Escherichia coli

Strain/Isolate TypeMIC50 (µg/mL)MIC90 (µg/mL)Reference
Clinical Isolates (Pigs)0.060.25[1]
Clinical Isolates (Foals)0.062-[2]
Black Swans Isolates0.060.5[3]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus

Strain/Isolate TypeMIC50 (µg/mL)MIC90 (µg/mL)Reference
ATCC 292130.5-[2]
Clinical Isolates (Pigs)0.51[1]
Bovine Mastitis Isolates12[4]

Comparative PBP Binding Affinities of Fourth-Generation Cephalosporins

In the absence of direct quantitative data for this compound, the PBP binding affinities of other fourth-generation cephalosporins, such as cefepime and cefpirome, in E. coli can provide valuable insights. Lower IC50 values indicate a higher binding affinity.

Table 3: Comparative IC50 Values (µg/mL) of Fourth-Generation Cephalosporins for E. coli K-12 PBPs

PBPCefepimeCefpirome
PBP 1a4.04.0
PBP 1b1.01.0
PBP 20.12.5
PBP 30.050.05

Data adapted from Pucci, M. J., et al. (1991).[5][6]

This comparative data suggests that fourth-generation cephalosporins generally exhibit a high affinity for PBP 3, a critical enzyme for cell division, and PBP 2, which is involved in cell shape maintenance.

Mechanism of Action: From PBP Inhibition to Cell Lysis

The bactericidal action of this compound is a multi-step process initiated by the inhibition of PBPs.

This compound Mode of Action This compound This compound OuterMembrane Outer Membrane (Gram-negative) This compound->OuterMembrane Penetration Porins Porin Channels OuterMembrane->Porins PeriplasmicSpace Periplasmic Space Porins->PeriplasmicSpace PBPs Penicillin-Binding Proteins (PBPs) PeriplasmicSpace->PBPs Binding and Inactivation Transpeptidation Transpeptidation (Cross-linking) PBPs->Transpeptidation Inhibition CellWall Peptidoglycan Synthesis Transpeptidation->CellWall Disruption Autolysins Autolysin Activation CellWall->Autolysins Triggers Lysis Cell Lysis Autolysins->Lysis

Figure 1: this compound's mechanism of action leading to bacterial cell lysis.

In Gram-negative bacteria, the inhibition of PBPs leads to the accumulation of peptidoglycan precursors, which in turn can trigger a complex signaling cascade. One key pathway involves the AmpG-AmpR-AmpC regulatory system, which can lead to the induction of β-lactamases. However, the primary bactericidal effect stems from the deregulation of cell wall remodeling processes, leading to the activation of autolysins. These enzymes degrade the existing peptidoglycan, creating lesions in the cell wall that, combined with the cell's internal turgor pressure, result in cell lysis and death.

Autolysin Activation Pathway PBP_Inhibition PBP Inhibition by This compound PG_Precursor_Accumulation Accumulation of Peptidoglycan Precursors PBP_Inhibition->PG_Precursor_Accumulation Signal_Transduction Signal Transduction (e.g., via AmpG in Gram-negatives) PG_Precursor_Accumulation->Signal_Transduction Autolysin_Activation Activation of Existing Autolysins PG_Precursor_Accumulation->Autolysin_Activation Deregulation Regulator_Activation Activation of Transcriptional Regulators (e.g., AmpR) Signal_Transduction->Regulator_Activation Autolysin_Expression Upregulation of Autolysin Gene Expression Regulator_Activation->Autolysin_Expression Autolysin_Expression->Autolysin_Activation PG_Degradation Peptidoglycan Degradation Autolysin_Activation->PG_Degradation Cell_Lysis Cell Lysis PG_Degradation->Cell_Lysis MIC Determination Workflow Start Start Prepare_this compound Prepare Serial Dilutions of this compound Start->Prepare_this compound Prepare_Inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Wells with Bacteria and This compound Dilutions Prepare_this compound->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Bacterial Growth Incubate->Read_Results Determine_MIC Identify Lowest Concentration with No Visible Growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End PBP Competitive Binding Assay Start Start Prepare_Membranes Prepare Bacterial Membrane Fractions Start->Prepare_Membranes Incubate_this compound Incubate Membranes with Varying Concentrations of this compound Prepare_Membranes->Incubate_this compound Add_Bocillin Add Fluorescent Penicillin (Bocillin™ FL) Incubate_this compound->Add_Bocillin Incubate_Bocillin Incubate to Allow Bocillin™ FL Binding Add_Bocillin->Incubate_Bocillin SDS_PAGE Separate Proteins by SDS-PAGE Incubate_Bocillin->SDS_PAGE Visualize Visualize Fluorescent Bands (PBPs) SDS_PAGE->Visualize Quantify Quantify Band Intensity Visualize->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50 End End Calculate_IC50->End

References

Initial Studies on the Efficacy of Cefquinome in Veterinary Medicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefquinome is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use.[1][2][3] As a member of the β-lactam class of antibiotics, it possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[4][5] Its introduction in veterinary medicine provided a critical tool for treating severe bacterial infections in livestock, including bovine mastitis and respiratory diseases in cattle and swine.[2][5] This technical guide reviews the initial studies that established the efficacy of this compound, focusing on its mechanism of action, pharmacokinetic profile, and foundational in vitro and in vivo experimental findings.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][4] The core of its action involves binding to Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][4] This binding disrupts the structural integrity of the cell wall, leading to cell lysis and death.[1][4]

Key characteristics of its mechanism include:

  • High PBP Affinity: this compound has a high affinity for target PBPs, contributing to its potent antibacterial activity.[2]

  • β-Lactamase Resistance: It is structurally designed to be highly resistant to hydrolysis by many β-lactamase enzymes, which are a common bacterial resistance mechanism.[2][4][6]

  • Rapid Penetration: A zwitterionic molecular structure facilitates rapid penetration across the outer membrane of Gram-negative bacteria and other biological membranes.[2][5]

cluster_bacteria Bacterial Cell BacterialWall Cell Wall (Peptidoglycan Layer) PBP Penicillin-Binding Proteins (PBPs) Synthesis Peptidoglycan Synthesis PBP->Synthesis Catalyzes Inhibition Inhibition PBP->Inhibition Disruption Cell Wall Disruption Synthesis->Disruption Failure leads to This compound This compound This compound->PBP Binds to Inhibition->Synthesis Lysis Bacterial Cell Lysis Disruption->Lysis

Diagram 1: this compound's mechanism of action on bacterial cell wall synthesis.

Pharmacokinetic Profile

Initial pharmacokinetic studies in target animal species were crucial for establishing appropriate dosing regimens. This compound is characterized by rapid absorption after intramuscular administration and low binding to plasma proteins, ensuring good distribution to tissues.[2][4] It is primarily excreted unchanged in the urine.[2][4]

ParameterValueSpeciesSource
Bioavailability (IM) ~87%Not Specified[2][4]
Protein Binding < 5%Not Specified[2][4]
Elimination Half-life (t½) ~2.5 hoursNot Specified[2][4]
Excretion Route Renal (unchanged)Not Specified[2][4]
Table 1: Key Pharmacokinetic Parameters of this compound.

In Vitro Efficacy

The foundation of this compound's efficacy is its potent in vitro activity against a wide range of veterinary pathogens. This was primarily established through minimum inhibitory concentration (MIC) testing.

Experimental Protocol: MIC Determination

Minimum inhibitory concentrations are typically determined using the broth microdilution method following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI). The procedure involves preparing serial twofold dilutions of the antibiotic in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Quantitative Data: Minimum Inhibitory Concentrations (MIC⁹⁰)

The MIC⁹⁰, the concentration required to inhibit 90% of the tested isolates, is a key metric for assessing the in vitro potency of an antibiotic against a specific pathogen population. Initial studies demonstrated low MIC⁹⁰ values for this compound against major pathogens responsible for bovine mastitis and pneumonia.

PathogenDisease AssociationMIC⁹⁰ (µg/mL)Source
Staphylococcus aureusBovine Mastitis0.5[7]
Coagulase-Negative Staphylococci (CNS)Bovine Mastitis0.5[7]
Streptococcus uberisBovine Mastitis0.064[7]
Streptococcus dysgalactiaeBovine Mastitis0.008[7]
Streptococcus spp.General0.032[3]
Escherichia coliBovine Mastitis0.016[7]
Klebsiella spp.Bovine Mastitis0.016[7]
EnterobacteriaceaeGeneral0.125[3]
Mannheimia haemolyticaBovine Pneumonia0.25[8]
Pasteurella multocidaBovine PneumoniaNot specified
Table 2: this compound MIC⁹⁰ Values Against Key Veterinary Pathogens.

In Vivo Efficacy: Foundational Clinical Studies

Following promising in vitro results, the efficacy of this compound was evaluated in animal models and clinical field trials. Early studies focused heavily on bovine mastitis, a disease of significant economic impact.

Study: Experimentally Induced E. coli Mastitis in Dairy Cows

A pivotal early study evaluated the efficacy of this compound in a controlled, experimental mastitis model. This approach allowed for a direct comparison of different treatment protocols against a standardized infectious challenge.

The study involved infusing a known quantity of E. coli into the healthy mammary quarters of lactating dairy cows to induce acute clinical mastitis.[9] Once clinical signs developed, cows were randomly assigned to different treatment groups, including intramammary (IMM) this compound, intramuscular (IM) this compound, a combination of both, and a control group using other antibiotics.[9] Efficacy was assessed based on clinical recovery and bacteriological cure rates.[9]

A Selection of Healthy Lactating Cows (n=47) B Infusion of E. coli (400-750 cfu) into Two Healthy Quarters A->B C Development of Acute Clinical Mastitis (12-16h post-inoculation) B->C D Random Assignment to Treatment Groups C->D G1 Group 1: This compound IMM (75mg, 3x, 12h intervals) D->G1 G2 Group 2: This compound IMM + IM (IMM as G1; IM 1mg/kg, 2x, 24h interval) D->G2 G3 Group 3: This compound IM (1mg/kg, 2x, 24h interval) D->G3 G4 Group 4 (Control): Ampicillin/Cloxacillin IMM (3x, 12h intervals) D->G4 E Assessment of Outcomes: - Clinical Recovery - Milk Production - Bacteriological Cure G1->E G2->E G3->E G4->E cluster_concentrations Test Concentrations A Prepare Standardized Bacterial Inoculum (e.g., 10^6 CFU/mL) B Dispense into Flasks with Varying this compound Concentrations (Multiples of MIC) A->B C1 0x MIC (Control) C2 1x MIC C3 4x MIC C4 8x MIC C Incubate at 37°C with Shaking D Sample at Time Points (0, 3, 6, 9, 24h) C->D E Perform Serial Dilutions and Plate onto Agar D->E F Incubate Plates and Perform Colony Counts (CFU/mL) E->F G Plot log10(CFU/mL) vs. Time (Generate Killing Curves) F->G

References

Cefquinome: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefquinome is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use. It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many strains resistant to earlier-generation cephalosporins. This stability is largely attributed to its resistance to hydrolysis by a wide range of β-lactamases. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for the evaluation of its antimicrobial activity are also presented, along with visualizations of its mechanism and experimental workflows.

Chemical Properties

This compound is a semi-synthetic aminothiazolyl cephalosporin. Its chemical structure features a bicyclic β-lactam ring fused to a dihydrothiazine ring, a characteristic of the cephalosporin class. Key chemical data for this compound and its commonly used sulfate salt are summarized below.

PropertyThis compoundThis compound Sulfate
Molecular Formula C₂₃H₂₄N₆O₅S₂[1][2][3]C₂₃H₂₄N₆O₅S₂ · H₂SO₄[4][5][6]
Molar Mass 528.60 g/mol [1][3][5]626.68 g/mol [4][5][6]
CAS Number 84957-30-2[1][5]118443-89-3[4][5]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis.[7] This process is critical for bacterial survival, and its disruption leads to cell lysis and death. The key steps in this mechanism are outlined below.

  • Penetration of the Bacterial Cell Wall: this compound penetrates the outer membrane of Gram-negative bacteria to reach its target.

  • Binding to Penicillin-Binding Proteins (PBPs): In the periplasmic space, this compound covalently binds to and inactivates Penicillin-Binding Proteins (PBPs).[7] PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis.

  • Inhibition of Peptidoglycan Synthesis: The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, which is crucial for the structural integrity of the bacterial cell wall.

  • Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

cluster_0 Bacterial Cell cluster_1 Periplasmic Space PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibits CellWall Cell Wall Integrity Peptidoglycan->CellWall Maintains CellLysis Cell Lysis CellWall->CellLysis Disruption leads to This compound This compound This compound->PBP Binds to

Mechanism of action of this compound.

Experimental Protocols

This section details common experimental methodologies used to characterize the antimicrobial properties of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC of this compound.

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound sulfate in a suitable solvent (e.g., sterile deionized water or DMSO) at a known concentration.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain of interest on an appropriate agar medium overnight. Suspend several colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

  • Serial Dilution: Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing MHB to achieve a range of desired concentrations.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of bacteria.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

  • Preparation: Prepare tubes containing MHB with various concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x, and 8x the predetermined MIC).

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control tube without any antibiotic.

  • Incubation and Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto appropriate agar plates.

  • Incubation and Colony Counting: Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

In Vivo Efficacy Studies (Murine Thigh Infection Model)

This model is commonly used to evaluate the in vivo efficacy of antibiotics against localized infections.

Protocol:

  • Animal Model: Use neutropenic mice to minimize the influence of the host immune system on bacterial clearance.

  • Infection: Inject a standardized inoculum of the test bacterium (e.g., Escherichia coli) into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound subcutaneously or intravenously at various dosing regimens (different doses and dosing intervals).

  • Sample Collection: At the end of the treatment period (e.g., 24 hours), euthanize the mice and aseptically remove the thighs.

  • Bacterial Load Determination: Homogenize the thigh tissue in a sterile buffer, perform serial dilutions, and plate on appropriate agar to determine the number of CFU per thigh.

  • Data Analysis: Compare the bacterial load in the treated groups to the untreated control group to determine the efficacy of the different this compound dosing regimens.

cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Pharmacokinetic Analysis MIC MIC Determination TimeKill Time-Kill Assay MIC->TimeKill Informs AnimalModel Animal Model Selection (e.g., Murine Thigh Infection) TimeKill->AnimalModel Guides in vivo study design Infection Bacterial Infection AnimalModel->Infection Treatment This compound Administration Infection->Treatment Efficacy Efficacy Assessment (Bacterial Load Reduction) Treatment->Efficacy PK_Parameters Determination of PK Parameters (e.g., Cmax, T1/2, AUC) Efficacy->PK_Parameters Correlated with (PK/PD Modeling) PK_Study Pharmacokinetic Study (e.g., in target animal species) PK_Study->PK_Parameters

General experimental workflow for evaluating this compound's antibacterial efficacy.

Quantitative Data

In Vitro Activity (Minimum Inhibitory Concentration)

The following table summarizes the MIC values of this compound against a range of clinically relevant veterinary pathogens.

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus suis0.060.25
Haemophilus parasuis0.1251
Escherichia coli0.015-0.5-
Salmonella spp.0.06-0.5-
Staphylococcus aureus (Methicillin-resistant)1-16-
Actinobacillus equuli-0.016
Enterobacteriaceae-0.125
Staphylococci-0.5

Data compiled from multiple sources.[8][9][10]

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been studied in various animal species. Key parameters are presented below.

SpeciesRouteDose (mg/kg)Cₘₐₓ (µg/mL)T₁/₂ (hours)Bioavailability (%)
SheepIM2-9.03-
GoatsIM2-10.14-
CamelsIV1---
CamelsIM1--83.6
DucklingsIM--0.97267.5
GoslingsIM--1.737113.9

IM: Intramuscular, IV: Intravenous, Cₘₐₓ: Maximum plasma concentration, T₁/₂: Elimination half-life. Data compiled from multiple sources.[1][11][12]

Conclusion

This compound remains a critical antibiotic in veterinary medicine due to its broad spectrum of activity and stability against β-lactamases. The data and protocols presented in this guide provide a comprehensive resource for researchers and professionals involved in the study and development of this important antimicrobial agent. A thorough understanding of its chemical properties, mechanism of action, and pharmacokinetic/pharmacodynamic relationships is essential for its effective and responsible use in treating bacterial infections in animals.

References

Methodological & Application

Cefquinome In Vitro Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefquinome is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use.[1] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] this compound's mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death.[2] A key characteristic of this compound is its stability in the presence of many β-lactamases, enzymes that can inactivate many other β-lactam antibiotics. This document provides detailed protocols for in vitro susceptibility testing of this compound, along with minimum inhibitory concentration (MIC) data for key veterinary pathogens, to guide research and development efforts.

Mechanism of Action

This compound, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs) located in the bacterial cell wall. By binding to these proteins, this compound disrupts the cross-linking of peptidoglycan, a critical component of the cell wall. This interference weakens the cell wall, ultimately leading to cell death.

Mechanism of Action of this compound This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to Peptidoglycan Peptidoglycan Cross-linking PBPs->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Disrupts Lysis Cell Lysis & Death CellWall->Lysis Leads to

Caption: this compound's mechanism of action.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro activity of this compound against various veterinary pathogens, as determined by MIC testing. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.

Table 1: this compound MIC Data for Porcine Respiratory Pathogens

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
Haemophilus parasuis1310.12510.0075 - 8[2]
Actinobacillus pleuropneumoniaeN/AN/A<0.06-1N/A[3]
Pasteurella multocidaN/AN/A<0.06-1N/A[3]

Table 2: this compound MIC Data for Porcine Enteric and Other Pathogens

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
Streptococcus suis3420.060.25N/A[4]
Escherichia coliN/AN/A0.06-8N/A[3]

Table 3: this compound MIC Data for Bovine Mastitis Pathogens

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
Staphylococcus aureus380.50.50.25 - 0.5[5]
Streptococcus uberisN/AN/A0.008 - 4.0N/A[6]
Streptococcus agalactiaeN/AN/A0.008 - 4.0N/A[6]
Streptococcus dysgalactiaeN/AN/A0.008 - 4.0N/A[6]
Escherichia coliN/AN/A0.008 - 4.0N/A[6]

Experimental Protocols

The following are detailed protocols for determining the in vitro susceptibility of bacteria to this compound. These protocols are based on methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI).[7][8]

Broth Microdilution Method

This method determines the MIC of this compound in a liquid medium.

Broth Microdilution Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Cef Prepare this compound Stock Solution Prep_Plate Prepare Serial Dilutions of this compound in Microtiter Plate Prep_Cef->Prep_Plate Prep_Inoc Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate with Bacteria Prep_Inoc->Inoculate Prep_Plate->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Workflow for broth microdilution.

Materials:

  • This compound analytical standard

  • Appropriate solvent for this compound (e.g., sterile distilled water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35-37°C)

  • Micropipettes and sterile tips

Procedure:

  • This compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable solvent.

  • Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.0075 to 32 µg/mL).

  • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate containing the this compound dilutions with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the microtiter plate for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Agar Dilution Method

This method is an alternative to broth microdilution for determining the MIC.

Materials:

  • This compound analytical standard

  • Appropriate solvent for this compound

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35-37°C)

  • Inoculum replicating apparatus (optional)

Procedure:

  • This compound-Containing Agar Plates: Prepare a series of MHA plates each containing a specific concentration of this compound. This is done by adding the appropriate volume of a this compound stock solution to molten MHA before pouring the plates.

  • Inoculum Preparation: Prepare a bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).

  • Inoculation: Spot-inoculate the surface of each this compound-containing agar plate (and a growth control plate without this compound) with the standardized bacterial suspension. A multipoint inoculator can be used to test multiple isolates simultaneously.

  • Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35-37°C for 16-20 hours. For fastidious organisms like Streptococcus suis, incubation in an atmosphere containing 5% CO2 may be required.[7]

  • Reading the MIC: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.

Disk Diffusion Method

This method provides a qualitative assessment of susceptibility.

Materials:

  • This compound-impregnated paper disks (e.g., 30 µg)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Sterile cotton swabs

  • Incubator (35-37°C)

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as previously described.

  • Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Disk Application: Aseptically apply a this compound disk to the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters. Interpret the results based on established zone diameter breakpoints from regulatory bodies like CLSI or EUCAST.

Quality Control

Regular quality control is essential to ensure the accuracy and reproducibility of susceptibility testing results. Standardized quality control strains with known this compound susceptibility should be tested concurrently with clinical isolates.

Recommended Quality Control Strain:

  • Escherichia coli ATCC® 25922™[7]

The observed MIC or zone of inhibition for the QC strain should fall within the established acceptable ranges.

Clinical Breakpoints

Clinical breakpoints are used to categorize an isolate as "Susceptible," "Intermediate," or "Resistant" to an antimicrobial agent. These are determined by regulatory bodies and are specific to the bacterial species, animal species, and site of infection. As of the latest comprehensive review, specific CLSI or EUCAST clinical breakpoints for this compound were not broadly available in the public domain. However, research studies have proposed breakpoints for specific pathogens:

  • For Streptococcus suis in pigs: A clinical breakpoint of ≤1 µg/mL has been proposed to define susceptibility.[4]

  • For Haemophilus parasuis in pigs: A clinical breakpoint of ≤1 µg/mL has been proposed.[2]

Researchers should consult the most current guidelines from CLSI (VET01) and EUCAST for any updates on this compound breakpoints.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the in vitro susceptibility testing of this compound. Adherence to standardized methodologies and quality control practices is crucial for generating reliable and comparable data. This information is vital for understanding the efficacy of this compound against key veterinary pathogens and for the ongoing development of antimicrobial therapies.

References

Application Notes and Protocols for Cefquinome Minimum Inhibitory Concentration (MIC) Determination Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefquinome is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use.[1] As with other β-lactam antibiotics, this compound's mechanism of action involves the disruption of bacterial cell wall synthesis.[2] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[3] This inhibition leads to a weakening of the cell wall and subsequent cell lysis.[3] The zwitterionic structure of this compound facilitates its rapid penetration across the outer membrane of Gram-negative bacteria.[1]

The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone in the evaluation of new antimicrobial agents and in monitoring the susceptibility of clinically relevant pathogens. The MIC is defined as the lowest concentration of an antimicrobial drug that completely inhibits the visible growth of a microorganism in vitro. These application notes provide detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, aligning with guidelines from standardization bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action of this compound

cluster_cell_wall Bacterial Cell Wall Synthesis PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Crosslinked_PG Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Crosslinked_PG Catalyzes cross-linking Lysis Cell Lysis and Death PBP->Lysis Inhibition leads to weakened cell wall Peptidoglycan Peptidoglycan Precursors (NAM-NAG-peptide) Peptidoglycan->PBP Binds to This compound This compound This compound->PBP Inhibits

Caption: this compound's mechanism of action: inhibition of PBPs.

Data Presentation: this compound MIC Ranges

The following table summarizes the MIC50 and MIC90 values of this compound against common veterinary pathogens. These values represent the MIC required to inhibit 50% and 90% of the tested isolates, respectively.

OrganismNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Streptococcus suis3420.060.25[4][5]
Escherichia coli-0.060.125 - 0.39[1][6]
Staphylococcus aureus380.50.5 - 1.0[1][7]
Mannheimia haemolytica--> 0.032[8]
Pasteurella multocida--> 0.032[8]
Histophilus somni--> 0.004[8]

Experimental Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Media_Prep Prepare Culture Media (e.g., Mueller-Hinton) Serial_Dilution Perform Serial Dilution of this compound Media_Prep->Serial_Dilution Antimicrobial_Prep Prepare this compound Stock Solution Antimicrobial_Prep->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculation Inoculate with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35-37°C for 16-24 hours Inoculation->Incubation Read_Results Visually Inspect for Growth (Turbidity/Colonies) Incubation->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC QC_Check Quality Control Check (Compare with expected QC strain MIC) Determine_MIC->QC_Check

Caption: General workflow for MIC determination assays.

Experimental Protocols

Broth Microdilution Method

This protocol is based on the principles outlined by CLSI and EUCAST for broth microdilution testing.[9][10]

Principle: A standardized bacterial inoculum is added to wells of a microtiter plate containing serial dilutions of this compound in a liquid growth medium. After incubation, the MIC is determined as the lowest concentration of this compound that inhibits visible bacterial growth.

Materials:

  • This compound powder

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Test bacterial strains

  • Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™)

  • Sterile pipettes and multichannel pipettes

  • Incubator (35 ± 2°C)

Protocol:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent.

    • Further dilutions are made in CAMHB.

  • Preparation of this compound Dilutions in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound working solution (e.g., 256 µg/mL) to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well.

    • Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

    • Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, examine the plate for bacterial growth (turbidity). A reading aid, such as a lightbox, may be used.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

  • Quality Control:

    • Concurrently test the recommended QC strains. The resulting MIC values should fall within the acceptable ranges specified by CLSI or EUCAST.

Agar Dilution Method

This protocol is based on the principles outlined by CLSI for agar dilution testing.[5][11]

Principle: Varying concentrations of this compound are incorporated into molten agar, which is then poured into petri dishes. A standardized bacterial inoculum is spotted onto the surface of the agar plates. After incubation, the MIC is the lowest concentration of this compound that inhibits visible bacterial growth.

Materials:

  • This compound powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Test bacterial strains

  • Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™)

  • Inoculator (e.g., Steers replicator)

  • Incubator (35 ± 2°C)

Protocol:

  • Preparation of Agar Plates:

    • Prepare a series of 2-fold dilutions of this compound.

    • For each concentration, add 1 part of the antimicrobial dilution to 9 parts of molten MHA (e.g., 2 mL of drug solution to 18 mL of agar). Mix well and pour the agar into sterile petri dishes. Allow the plates to solidify.

    • A growth control plate containing no antimicrobial agent should also be prepared.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • This will result in a final inoculum of approximately 10⁴ CFU per spot on the agar surface.

  • Inoculation:

    • Using a multipoint replicator, inoculate the prepared agar plates with the bacterial suspension.

    • Allow the inoculum spots to dry before inverting the plates for incubation.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus suis, incubate in an atmosphere containing 5% CO₂ for 24 hours.[5]

  • Reading the MIC:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a single colony or a faint haze.

  • Quality Control:

    • Include QC strains in each run. The MIC values for the QC strains must be within the established acceptable limits.

Quality Control

Routine quality control is essential to ensure the accuracy and reproducibility of MIC testing.[12] Recommended QC strains for this compound susceptibility testing include:

Quality Control StrainExpected MIC Range (µg/mL) - CLSI
Escherichia coli ATCC® 25922™Refer to current CLSI documents
Staphylococcus aureus ATCC® 29213™Refer to current CLSI documents
A. pleuropneumoniae ATCC® 27090™Refer to current CLSI documents

Note: The specific acceptable MIC ranges for QC strains are regularly reviewed and updated by CLSI and EUCAST. Users must refer to the latest versions of their respective documents for the most current information.

References

Application Notes and Protocols for Cefquinome Efficacy Studies in Experimental Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for establishing and utilizing common experimental mouse models to evaluate the in vivo efficacy of Cefquinome, a fourth-generation cephalosporin antibiotic. The included models simulate localized soft tissue infection, mastitis, and systemic infection (sepsis), providing a comprehensive platform for preclinical assessment of this compound's antimicrobial activity.

This compound: Mechanism of Action

This compound is a broad-spectrum β-lactam antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Its bactericidal action results from the inhibition of bacterial cell wall synthesis.[2] this compound exhibits high stability against many β-lactamases, enzymes that are a common source of bacterial resistance to other cephalosporins.[1]

The primary mechanism involves the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to bacterial cell lysis and death.

This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to Peptidoglycan Peptidoglycan Synthesis This compound->Peptidoglycan Inhibits BacterialCellWall Bacterial Cell Wall CellLysis Cell Lysis and Death BacterialCellWall->CellLysis Weakened wall leads to PBPs->Peptidoglycan Catalyzes Peptidoglycan->BacterialCellWall Forms

This compound's mechanism of action.

Experimental Mouse Models for this compound Efficacy

Neutropenic Thigh Infection Model

This model is a standard for evaluating the efficacy of antimicrobial agents in a setting of compromised host immunity, mimicking infections in immunocompromised patients.[3] It allows for the direct assessment of an antibiotic's bactericidal or bacteriostatic activity against a specific pathogen in soft tissue.

cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis A Induce Neutropenia (Cyclophosphamide) C Intramuscular Infection (Thigh) A->C B Bacterial Inoculum Preparation B->C D Administer this compound (Subcutaneous/Intravenous) C->D E Monitor Animal Health D->E F Euthanize Mice E->F G Harvest & Homogenize Thigh F->G H Serial Dilution & Plating G->H I Enumerate CFU/thigh H->I

Neutropenic thigh infection model workflow.
  • Animal Model: Female ICR (CD-1) or C57BL/6 mice, 6-8 weeks old.

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally (i.p.). A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[4] This renders the mice neutropenic (<100 neutrophils/mm³).

  • Bacterial Challenge:

    • Prepare a logarithmic-phase culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Inject 0.1 mL of the bacterial suspension (typically 10⁶-10⁷ CFU/mL) intramuscularly into the posterior thigh muscle.[1][2]

  • This compound Administration:

    • Initiate treatment 2 hours post-infection.

    • Administer this compound subcutaneously or intravenously at various dose levels and dosing intervals (e.g., every 3, 6, 12, or 24 hours).[1]

  • Endpoint Evaluation (24 hours post-treatment initiation):

    • Euthanize mice by CO₂ asphyxiation.

    • Aseptically dissect the entire thigh muscle.

    • Homogenize the tissue in sterile phosphate-buffered saline (PBS).

    • Perform serial dilutions of the homogenate and plate on appropriate agar media.

    • Incubate plates and enumerate colony-forming units (CFU) per thigh. The efficacy is determined by the reduction in log₁₀ CFU/thigh compared to untreated controls.

Table 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters and Efficacy of this compound in the Neutropenic Mouse Thigh Model

PathogenPK/PD ParameterValue for StasisValue for 1-log₁₀ KillValue for 2-log₁₀ KillReference
E. coli%fT>MIC28.01% ± 2.27%37.23% ± 4.05%51.69% ± 9.72%[1]
S. aureus%fT>MIC30.28% - 36.84%43.50% - 54.01%-[2]

%fT>MIC: Percentage of the dosing interval that the free drug concentration remains above the Minimum Inhibitory Concentration.

Mastitis Model

This model is relevant for studying infections of the mammary gland, a significant issue in veterinary medicine. It allows for the evaluation of local (intramammary) administration of antibiotics.

cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis A Lactating Mice C Intramammary Inoculation A->C B Bacterial Inoculum Preparation B->C D Administer this compound (Intramammary) C->D E Monitor Animal Health D->E F Euthanize Mice E->F G Harvest & Homogenize Mammary Gland F->G H Serial Dilution & Plating G->H I Enumerate CFU/gland H->I

Mastitis mouse model workflow.
  • Animal Model: Lactating CD-1 mice (typically 10-14 days post-partum).

  • Bacterial Challenge:

    • Prepare a culture of a mastitis-causing pathogen (e.g., Staphylococcus aureus, Streptococcus agalactiae).

    • Anesthetize the mouse and expose the teats.

    • Inject a small volume (e.g., 50 µL) of the bacterial suspension into the teat canal of the L4 and R4 mammary glands using a 32-gauge blunt needle.[5]

  • This compound Administration:

    • At a set time post-infection (e.g., 9 hours), administer this compound directly into the infected mammary glands via the teat canal.[6][7]

    • Dosing can be single or multiple over a period (e.g., 24, 48, 72 hours).[7]

  • Endpoint Evaluation:

    • At designated time points, euthanize the mice.

    • Aseptically remove the entire mammary gland.

    • Homogenize the tissue in sterile PBS.

    • Perform serial dilutions and plate for CFU enumeration.

Table 2: this compound Efficacy in the Mouse Mastitis Model against S. aureus

Dosing Regimen (µ g/gland )Dosing Interval (hours)Bacterial Reduction (log₁₀ CFU/gland) at 24hReference
258>1.5[6]
5012>1.5[6]
10024~1.0[6]
2008, 12, 24>2.0[5]
4008, 12, 24>2.0[5]

Table 3: Pharmacokinetic Parameters of this compound in Plasma After Intramammary Administration in Mice [8]

Dose (µ g/gland )Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)T₁/₂ (h)
250.21 ± 0.050.250.35 ± 0.060.49
500.39 ± 0.080.250.68 ± 0.120.48
1000.81 ± 0.110.171.12 ± 0.230.34
2001.55 ± 0.240.252.21 ± 0.310.35
4003.24 ± 0.410.224.53 ± 0.520.34
Systemic Infection (Sepsis) Model

This model simulates a systemic bacterial infection, or sepsis, and is crucial for evaluating an antibiotic's ability to clear bacteria from the bloodstream and prevent mortality. An intraperitoneal infection model is a common and reproducible method to induce sepsis.

cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis A Bacterial Inoculum Preparation B Intraperitoneal Infection A->B C Administer this compound (Subcutaneous/Intravenous) B->C D Monitor for Signs of Sepsis & Survival C->D E Collect Blood/Tissues (Optional) D->E G Record Survival Data D->G F Bacterial Load Determination (CFU/mL or CFU/g) E->F

Systemic infection (sepsis) model workflow.
  • Animal Model: C57BL/6 or BALB/c mice, 8-10 weeks old.

  • Bacterial Challenge:

    • Prepare a mid-logarithmic phase culture of the desired bacterium.

    • Inject 0.2-0.5 mL of the bacterial suspension intraperitoneally. The inoculum size should be predetermined to cause a lethal infection in a specified timeframe in untreated animals. Mucin (e.g., 5% w/v) can be co-injected to enhance virulence.

  • This compound Administration:

    • Initiate this compound treatment at a specified time post-infection (e.g., 1-2 hours).

    • Administer the antibiotic via a systemic route (subcutaneous or intravenous).

  • Endpoint Evaluation:

    • Survival: Monitor mice for a defined period (e.g., 7-14 days) and record mortality.

    • Bacterial Load: At specific time points, a subset of mice can be euthanized to collect blood, peritoneal lavage fluid, and organs (e.g., spleen, liver) for bacterial load determination (CFU/mL or CFU/gram of tissue).

This compound Minimum Inhibitory Concentration (MIC) Data

The MIC is a critical parameter for interpreting in vivo efficacy data and for calculating PK/PD indices.

Table 4: Representative MIC₉₀ Values for this compound Against Various Pathogens

PathogenMIC₉₀ (µg/mL)Reference
Staphylococcus aureus0.5[5]
Escherichia coli≤0.12 - ~2.0[1]
Pasteurella multocida>0.032
Mannheimia haemolytica>0.032
Streptococcus suis0.25
Haemophilus parasuis1

Conclusion

The experimental mouse models described provide a robust framework for the preclinical evaluation of this compound's efficacy. The neutropenic thigh model is ideal for studying localized soft tissue infections and determining key PK/PD parameters. The mastitis model offers a specialized system for evaluating treatments for intramammary infections. The systemic infection model is essential for assessing the antibiotic's ability to combat life-threatening bacteremia and sepsis. The selection of the appropriate model will depend on the specific research questions and the intended clinical application of this compound. Careful adherence to these detailed protocols will ensure the generation of reproducible and reliable data for drug development and research purposes.

References

Application Note: Quantification of Cefquinome in Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Cefquinome in plasma. The protocol is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this compound concentrations for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. The method involves a straightforward protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard for precise quantification. This method has been developed based on a comprehensive review of published methodologies and offers excellent sensitivity, specificity, and a wide linear dynamic range.

Introduction

This compound is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity, specifically developed for veterinary use.[1][2] Accurate determination of its concentration in plasma is crucial for understanding its pharmacokinetic profile, ensuring efficacy, and establishing appropriate dosing regimens.[1][3] This document provides a detailed protocol for a validated HPLC-MS/MS method to quantify this compound in plasma samples.

Experimental Protocols

Materials and Reagents
  • This compound sulfate (Reference Standard, purity >95%)[1]

  • This compound-d7 (Internal Standard, IS)

  • HPLC-grade acetonitrile and methanol[4]

  • Analytical grade formic acid[4]

  • Ultrapure water[5]

  • Drug-free plasma from the target species

Instrumentation
  • A High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.[5]

  • Analytical column: C18 Column (e.g., 2.1 x 100 mm, 1.7 µm)[4]

Preparation of Standards and Quality Controls

Stock solutions of this compound and the internal standard (this compound-d7) are prepared at a concentration of 1 mg/mL in ultrapure water.[6] Working standard solutions for the calibration curve and quality control (QC) samples are prepared by serial dilution of the stock solutions with a mixture of water and acetonitrile (50:50, v/v).[5] Calibration standards and QC samples are prepared by spiking drug-free plasma with the appropriate working solutions.

Sample Preparation Protocol (Protein Precipitation)
  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution (e.g., 1 µg/mL this compound-d7).

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[7]

  • Vortex the mixture for 30 seconds.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[7]

  • Transfer the supernatant to a clean vial for analysis.

  • Inject an aliquot (e.g., 5 µL) into the HPLC-MS/MS system.[4]

HPLC-MS/MS Conditions

A summary of the optimized HPLC-MS/MS conditions is presented in Table 1. Electrospray ionization in positive mode (ESI+) is highly sensitive for the detection of this compound.[8]

Table 1: Optimized HPLC-MS/MS Parameters

ParameterCondition
HPLC System
Analytical ColumnC18 Column (e.g., 2.1 x 100 mm, 1.7 µm)[4]
Mobile Phase A0.1% Formic acid in Water[4]
Mobile Phase B0.1% Formic acid in Acetonitrile[4]
Flow Rate0.3 - 0.4 mL/min[4][9]
Injection Volume5 µL[4]
Column Temperature40°C[5]
Gradient ElutionA linear gradient can be optimized to ensure separation from endogenous plasma components. A typical gradient might start at 10% B, increase to 90% B over several minutes, hold, and then return to initial conditions for equilibration.[4]
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive[8]
Capillary Voltage3.5 kV[8]
Source Temperature120°C[8]
Desolvation Temperature400°C[8]
Monitored TransitionsSee Table 2

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
This compound529.0134.0396.315[8]
This compound-d7536.4141.0-15[8]

Data Presentation: Method Validation Summary

The method was validated according to established guidelines. A summary of the quantitative data is presented in Table 3.

Table 3: Summary of Method Validation Parameters

ParameterResult
Linearity Range5 - 2500 ng/mL[10][11]
Correlation Coefficient (r²)> 0.99[12]
Limit of Detection (LOD)0.41 - 3.12 ng/mL[10][11]
Limit of Quantification (LOQ)4.00 - 5.00 ng/mL[10][11]
Accuracy & Precision
Intra-day Precision (%CV)< 10%[1][3]
Inter-day Precision (%CV)< 15%[1]
Accuracy (% Bias)85 - 115%[9]
Recovery
Extraction Recovery> 85%[3]
Stability
Freeze-Thaw Stability (3 cycles)Stable[13][14]
Short-Term Stability (24h at 4°C)Stable[1][15]
Long-Term Stability (-70°C for 3 months)Stable[1][15]

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add Internal Standard (this compound-d7) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for this compound quantification.

G Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision Quantification LOD & LOQ Validation->Quantification Recovery Extraction Recovery Validation->Recovery Stability Stability (Freeze-thaw, Short/Long-term) Validation->Stability

Caption: Key parameters for method validation.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a reliable, sensitive, and specific approach for the quantification of this compound in plasma. The simple sample preparation procedure and the use of a stable isotope-labeled internal standard ensure high throughput and accurate results, making it well-suited for a variety of research and drug development applications.

References

Cefquinome Administration Protocols for In Vivo Research: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the administration of cefquinome in in vivo research settings. This compound is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use.[1] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria due to its high stability against β-lactamases.[1][2] This document outlines established methodologies from various animal model studies to guide researchers in designing their own experiments.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] The primary targets are penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[4][5] By binding to and inactivating these proteins, this compound disrupts the cross-linking of peptidoglycan chains, leading to a loss of cell wall integrity and ultimately cell lysis.[6][7]

cluster_bacterium Bacterial Cell cluster_periplasm Periplasm PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Peptidoglycan_layer Cross-linked Peptidoglycan (Cell Wall) PBP->Peptidoglycan_layer Catalyzes cross-linking Peptidoglycan_synthesis Peptidoglycan Precursors Peptidoglycan_synthesis->PBP Transpeptidation Cell_Lysis Cell Lysis Peptidoglycan_layer->Cell_Lysis Weakened Cell Wall Cefquinome_outside This compound Cefquinome_inside This compound Cefquinome_outside->Cefquinome_inside Enters Periplasm Cefquinome_inside->PBP Binds to and Inhibits PBPs

Caption: this compound's mechanism of action, inhibiting bacterial cell wall synthesis.

Data Presentation: Pharmacokinetic Parameters of this compound in Various Animal Models

The following tables summarize key pharmacokinetic (PK) parameters of this compound from in vivo studies in different animal species and with various administration routes. These values can serve as a reference for dose selection and study design.

Table 1: Pharmacokinetics of this compound in Mice

Route of AdministrationDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)T½ (h)Reference
Subcutaneous10 mg/kg---0.29-0.32[8]
Subcutaneous40 mg/kg---0.29-0.32[8]
Subcutaneous160 mg/kg---0.29-0.32[8]
Subcutaneous640 mg/kg---0.29-0.32[8]
Intramammary25 µ g/gland 0.04 ± 0.010.250.12 ± 0.021.83 ± 0.21[1]
Intramammary50 µ g/gland 0.09 ± 0.020.250.25 ± 0.051.95 ± 0.25[1]
Intramammary100 µ g/gland 0.18 ± 0.040.50.63 ± 0.112.15 ± 0.18[1]
Intramammary200 µ g/gland 0.35 ± 0.070.751.52 ± 0.262.31 ± 0.22[1]
Intramammary400 µ g/gland 0.68 ± 0.121.03.89 ± 0.542.46 ± 0.19[1]

Table 2: Pharmacokinetics of this compound in Other Animal Species

SpeciesRoute of AdministrationDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)T½ (h)Reference
SheepIntramuscular2 mg/kg---9.03 ± 0.89[9]
GoatsIntramuscular2 mg/kg---10.14 ± 1.42[9]
CamelsIntravenous1 mg/kg--15.37 ± 1.06-[10]
CamelsIntramuscular1 mg/kg--12.85 ± 2.15-[10]
DucklingsIntravenous10 mg/kg---0.972[11]
DucklingsIntramuscular10 mg/kg---1.895[11]
GoslingsIntravenous10 mg/kg---1.737[11]
GoslingsIntramuscular10 mg/kg---6.917[11]

Experimental Protocols

Protocol 1: Preparation of this compound for Injection

This protocol describes the general steps for preparing this compound sulfate for administration in research settings.

Materials:

  • This compound sulfate (sterile powder)

  • Sterile solvent (e.g., water for injection, 0.9% sodium chloride, or as specified by the manufacturer)[12]

  • Sterile vials

  • Sterile syringes and needles

  • Vortex mixer (optional)

Procedure:

  • Aseptically add the required volume of sterile solvent to the vial containing the this compound sulfate powder. The concentration will depend on the desired dosage and administration volume. For example, to achieve a concentration of 0.2 mg/mL, 5 mg of this compound sulfate can be diluted in a final volume of 25 mL.[12]

  • Gently swirl or vortex the vial until the powder is completely dissolved.

  • Visually inspect the solution for any particulate matter. The solution should be clear.

  • The prepared solution can be stored at room temperature (22°C) or refrigerated (6°C) for up to 48 hours.[12] For longer-term storage, consult stability data for freezing conditions.[12]

Protocol 2: In Vivo Efficacy Study in a Mouse Thigh Infection Model

This protocol is adapted from studies evaluating the efficacy of this compound against bacterial infections in neutropenic mice.[8]

Experimental Workflow:

cluster_workflow In Vivo Efficacy Study Workflow Neutropenia Induce Neutropenia (e.g., Cyclophosphamide) Infection Bacterial Infection (Intramuscular in thigh) Neutropenia->Infection Day 0 Treatment Administer this compound (e.g., Subcutaneous) Infection->Treatment ~2 hours post-infection Euthanasia Euthanize Mice at Pre-determined Timepoints Treatment->Euthanasia e.g., 24 hours post-treatment Tissue_Harvest Harvest Thigh Tissue Euthanasia->Tissue_Harvest Homogenization Homogenize Tissue Tissue_Harvest->Homogenization CFU_Enumeration Plate Serial Dilutions and Enumerate CFUs Homogenization->CFU_Enumeration Data_Analysis Data Analysis and Comparison to Controls CFU_Enumeration->Data_Analysis

Caption: A typical workflow for an in vivo this compound efficacy study in a mouse model.

Procedure:

  • Animal Model: Use specific-pathogen-free mice (e.g., ICR or Swiss Webster).[13]

  • Induction of Neutropenia: To mimic an immunocompromised state, mice can be rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[13]

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension of the desired strain (e.g., Escherichia coli, Staphylococcus aureus) to a specific concentration (e.g., 10^6 - 10^7 CFU/mL).

  • Infection: Anesthetize the mice and inject a defined volume (e.g., 0.1 mL) of the bacterial inoculum into the thigh muscle.[8]

  • This compound Administration: At a specified time post-infection (e.g., 2 hours), administer the prepared this compound solution via the desired route (e.g., subcutaneous injection).[8] Doses can range from 2.5 to 640 mg/kg, administered at intervals of 3, 6, 12, or 24 hours.[8]

  • Monitoring: Observe the animals for clinical signs of illness.

  • Euthanasia and Tissue Collection: At the end of the treatment period (e.g., 24 hours), euthanize the mice. Aseptically remove the infected thigh muscle.

  • Bacterial Load Determination: Homogenize the thigh tissue in a sterile buffer. Perform serial dilutions of the homogenate and plate on appropriate agar plates. Incubate the plates and count the number of colony-forming units (CFUs) to determine the bacterial load in the tissue.

  • Data Analysis: Compare the bacterial loads in the this compound-treated groups to those in a vehicle-treated control group to determine the efficacy of the treatment.

Protocol 3: In Vivo Study in a Mouse Mastitis Model

This protocol is based on studies investigating the use of this compound for treating mastitis.[1]

Procedure:

  • Animal Model: Use lactating mice (e.g., CD-1).

  • Induction of Mastitis: Anesthetize the mice and gently inject a bacterial suspension (e.g., Staphylococcus aureus) into the teat canal of the mammary glands (typically the fourth pair, L4 and R4) using a blunt-ended needle.[1]

  • This compound Administration: At a set time post-infection, administer this compound directly into the infected mammary gland (intramammary infusion). Dosages can range from 25 to 800 µg per gland, with dosing intervals of 8, 12, or 24 hours.[1]

  • Sample Collection:

    • For Pharmacokinetics: Collect blood samples at various time points post-administration (e.g., 5, 10, 15, 30, 45, 60 minutes, and then hourly up to 12 hours) via retro-orbital puncture.[1] Process the blood to obtain plasma for drug concentration analysis.

    • For Efficacy: At the end of the treatment period, euthanize the mice and harvest the mammary glands.

  • Analysis:

    • Pharmacokinetics: Determine the concentration of this compound in the plasma samples using a validated analytical method (e.g., HPLC). Calculate PK parameters such as Cmax, Tmax, AUC, and T½.[1]

    • Efficacy: Homogenize the mammary gland tissue and determine the bacterial load by CFU counting as described in Protocol 2.

Important Considerations for In Vivo Research

  • Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Aseptic Technique: Maintain sterility throughout the procedures to prevent contamination.

  • Dose and Route Selection: The choice of dose and administration route should be based on the specific research question, the animal model, and available pharmacokinetic and pharmacodynamic data.

  • Controls: Always include appropriate control groups (e.g., vehicle-treated, untreated) to ensure the validity of the experimental results.

  • Monitoring: Closely monitor the animals for any adverse effects of the treatment.

References

Application Notes and Protocols for Cefquinome Sulfate in Laboratory Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and critical data for the preparation and use of Cefquinome sulfate in a laboratory setting. This compound sulfate is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, making it a valuable compound for various research applications.[1][2][3]

Physicochemical Properties

Understanding the physicochemical properties of this compound sulfate is crucial for accurate and reproducible experimental results. The following tables summarize its solubility and stability characteristics.

Table 1: Solubility of this compound Sulfate

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO)≥ 60 mg/mL[4]A stock solution can be prepared in DMSO.[5]
Dimethylformamide (DMF)~10 mg/mL[5]
MethanolSlightly soluble[6]
EthanolSlightly soluble[6]
WaterSoluble[6]
Aqueous Buffers (e.g., PBS, pH 7.2)Sparingly soluble[5]For maximum solubility, first dissolve in DMSO and then dilute with the aqueous buffer. A 1:4 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.2 mg/mL.[5]

Table 2: Stability of this compound Sulfate Solutions

ConditionStabilityRecommendations
pH Most stable at pH 6.8.[7] Degrades faster in alkaline conditions compared to acidic conditions.[7]Prepare solutions in buffers close to neutral pH for short-term use.
Temperature (Aqueous Solution) Stability decreases with increasing temperature (37°C > 25°C > 15°C > 4°C).[7] Can be stored at room temperature (22°C) or refrigerated (6°C) for up to 48 hours.[8]For short-term storage (up to 48 hours), refrigeration at 4°C is recommended. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable.
Freeze-Thaw Cycles Stable through at least three freeze-thaw cycles when stored at -40°C.[4][9]Aliquoting stock solutions is recommended to minimize freeze-thaw cycles.
Long-Term Storage (In Solvent) Stock solutions in DMSO can be stored at -20°C for 1 month or -80°C for 6 months.[4] Powder can be stored at -20°C for 3 years or 4°C for 2 years.[4]Follow recommended storage conditions to ensure compound integrity.
Aqueous Solutions for Injection For in vivo experiments, it is recommended to prepare fresh solutions daily.[10]Avoid storing diluted aqueous solutions for more than 24 hours.[5]

Experimental Protocols

Preparation of Stock and Working Solutions

This protocol describes the preparation of a high-concentration stock solution of this compound sulfate in DMSO and its subsequent dilution to create working solutions for various assays.

Materials:

  • This compound sulfate powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile, nuclease-free water or appropriate buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Protocol:

  • Aseptic Technique: Perform all steps in a laminar flow hood or using aseptic techniques to prevent contamination.

  • Calculate Required Mass: Determine the mass of this compound sulfate powder needed to prepare a stock solution of the desired concentration (e.g., 10 mg/mL).

  • Dissolution in DMSO:

    • Carefully weigh the this compound sulfate powder and transfer it to a sterile tube.

    • Add the calculated volume of sterile DMSO to achieve the target concentration.

    • Vortex or gently warm the solution if necessary to ensure complete dissolution.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C as recommended.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the stock solution at room temperature.

    • Dilute the stock solution with sterile water, PBS, or cell culture medium to the desired final concentration for your experiment.

    • Note: For aqueous solutions, it is often necessary to first dissolve this compound sulfate in a small amount of DMSO and then dilute with the aqueous buffer to prevent precipitation.[5]

    • Prepare working solutions fresh for each experiment.

Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines the determination of the MIC of this compound sulfate against a bacterial strain using the broth microdilution method, following general principles from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound sulfate working solution

  • Bacterial culture in the logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

  • Incubator (35-37°C)

  • Quality control bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

Protocol:

  • Prepare Bacterial Inoculum:

    • From an overnight culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of this compound Sulfate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound sulfate working solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.

    • This will further dilute the this compound sulfate by a factor of two, achieving the final desired concentrations.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum (no antibiotic).

    • Sterility Control: A well containing only CAMHB (no bacteria or antibiotic).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound sulfate that completely inhibits visible bacterial growth.

    • Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.

Visualizations

Mechanism of Action of this compound Sulfate

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Peptidoglycan_synthesis Peptidoglycan Synthesis Cell_wall Cell Wall Integrity PBP->Cell_wall maintains Peptidoglycan_synthesis->PBP final step catalyzed by Cell_lysis Cell Lysis and Death Cell_wall->Cell_lysis compromised, leading to This compound This compound Sulfate This compound->PBP Binds to and inhibits

Caption: Mechanism of this compound sulfate action on a bacterial cell.

General Experimental Workflow for this compound Sulfate Preparation and Use

G cluster_prep Preparation cluster_exp Experiment Start This compound Sulfate Powder Dissolve Dissolve in DMSO (Stock Solution) Start->Dissolve Aliquot Aliquot and Store (-20°C / -80°C) Dissolve->Aliquot Dilute Dilute to Working Concentration (Aqueous Buffer / Medium) Aliquot->Dilute In_vitro In Vitro Assay (e.g., MIC, Cell Viability) Dilute->In_vitro add to assay In_vivo In Vivo Study (Animal Model) Dilute->In_vivo administer to model Data_analysis Data Collection and Analysis In_vitro->Data_analysis In_vivo->Data_analysis

Caption: General workflow for preparing and using this compound sulfate.

References

Application Notes and Protocols for Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Cefquinome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefquinome is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use.[1][2] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3] this compound's bactericidal action stems from the inhibition of bacterial cell wall synthesis, and it demonstrates notable stability against many β-lactamases.[4][5] Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound is crucial for establishing optimal dosing regimens that maximize therapeutic efficacy while minimizing the development of antimicrobial resistance. These application notes provide a comprehensive overview and detailed protocols for the PK/PD modeling of this compound.

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[5] The primary target of this compound is the penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[4] Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating PBPs, this compound inhibits the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis and death.[6] Due to its zwitterionic structure, this compound can rapidly penetrate the outer membrane of Gram-negative bacteria.[1]

cluster_extracellular Extracellular Space cluster_cell_wall Bacterial Cell Wall cluster_cytoplasm Cytoplasm This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Inhibition Peptidoglycan Peptidoglycan Synthesis Cell_Lysis Cell Wall Instability & Cell Lysis Peptidoglycan->Cell_Lysis PBPs->Peptidoglycan Catalyzes

Figure 1: Mechanism of Action of this compound.

Pharmacokinetic and Pharmacodynamic Parameters

The integration of pharmacokinetic and pharmacodynamic parameters is essential for predicting the efficacy of an antimicrobial agent. For this compound, the key PK/PD indices are the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) and the percentage of the dosing interval during which the drug concentration remains above the MIC (%T > MIC).[7][8]

Quantitative Data Summary

The following tables summarize key pharmacokinetic and pharmacodynamic parameters of this compound from various studies.

Table 1: Pharmacokinetic Parameters of this compound in Various Animal Species

Animal SpeciesAdministration RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)T½ (h)AUC (µg·h/mL)Bioavailability (%)Reference
FoalsIntravenous (IV)1--2.3512.33-[9]
FoalsIntramuscular (IM)10.892.164.165.4143.86[9]
Dairy CowsIntramammary75 mg/gland1.551.810.626.12-[10]
SheepIntramuscular (IM)2--9.03--[11]
GoatsIntramuscular (IM)2--10.14--[11]
CamelsIntravenous (IV)1---15.37-[12]
CamelsIntramuscular (IM)1---12.85-[12]
DucklingsIntramuscular (IM)---1.895-96.8[13]
GoslingsIntramuscular (IM)---6.917-123.1[13]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Veterinary Pathogens

PathogenMIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coli (bovine uterine infections)< 0.06< 0.06[14][15]
Arcanobacterium pyogenes (bovine uterine infections)< 0.06-[14]
Fusobacterium necrophorum (bovine uterine infections)≤ 0.06-[14]
Prevotella melaninogenica (bovine uterine infections)≤ 0.06-[14]
Actinobacillus equuli (equine)-0.016[16]
Streptococci (equine)-0.032[16]
Enterobacteriaceae (equine)-0.125[16]
Staphylococci (equine)-0.5[16]
Haemophilus parasuis (swine)0.1251[17]

Table 3: Post-Antibiotic Effect (PAE) of this compound

PathogenPAE (hours)Reference
Streptococci (equine)0.5 - 10[16][17]
Escherichia coli (equine)No PAE observed[16]
Staphylococcus aureus2.9 (in vivo)[3]

Experimental Protocols

Detailed methodologies for key experiments in the PK/PD modeling of this compound are provided below.

Protocol 1: Quantification of this compound in Plasma by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the determination of this compound concentrations in animal plasma using HPLC with UV detection.[6][9][18]

Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[18]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[18]

  • Formic acid or Trifluoroacetic acid (TFA)[9][18]

  • Ultrapure water

  • This compound analytical standard

  • Plasma samples

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Preparation of Mobile Phase: Prepare the mobile phase consisting of acetonitrile and 0.1% formic acid (or TFA) in water. A common ratio is 90:10 (v/v) acetonitrile:acidified water, but this may require optimization.[9]

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., 15% acetonitrile). From the stock solution, prepare a series of working standard solutions of known concentrations for the calibration curve.[9]

  • Sample Preparation: a. To 200 µL of plasma sample in a microcentrifuge tube, add 400 µL of methanol to precipitate proteins.[18] b. Vortex the mixture for 10-20 seconds. c. Centrifuge at 4,000 x g for 10 minutes.[18] d. Transfer the clear supernatant to a clean tube and inject it into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column[9]

    • Mobile Phase: Acetonitrile and 0.1% formic acid/TFA in water (isocratic or gradient)[9]

    • Flow Rate: 0.9 mL/min[18]

    • Injection Volume: 50 µL[9]

    • Column Temperature: 30°C[9]

    • Detection Wavelength: 268 nm[9]

  • Data Analysis: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the plasma samples by interpolating their peak areas from the calibration curve.

start Start: Plasma Sample Collection protein_precipitation Protein Precipitation (Methanol) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer hplc_injection HPLC Injection supernatant_transfer->hplc_injection data_analysis Data Analysis (Peak Area vs. Concentration) hplc_injection->data_analysis end End: this compound Concentration data_analysis->end

Figure 2: HPLC Sample Preparation Workflow.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[4][14]

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolates

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: a. Culture the bacterial isolate overnight on an appropriate agar medium. b. Suspend several colonies in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of this compound Dilutions: a. Prepare a stock solution of this compound. b. Perform serial twofold dilutions of this compound in CAMHB in the wells of the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation: a. Inoculate each well (except for a sterility control well) with the prepared bacterial suspension. b. Include a growth control well containing only the inoculum and broth. c. Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria as detected by the unaided eye.

Protocol 3: Time-Kill Curve Assay

This assay evaluates the bactericidal activity of this compound over time.[4][5]

Materials:

  • This compound analytical standard

  • Appropriate broth medium (e.g., CAMHB)

  • Bacterial isolate

  • Sterile culture tubes or flasks

  • Incubator with shaking capabilities

  • Apparatus for colony counting (e.g., agar plates, spreader)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in the logarithmic phase of growth with a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Exposure to this compound: Add this compound to the bacterial cultures at various concentrations (e.g., 0.5x, 1x, 2x, 4x, and 8x the MIC). Include a growth control without any antibiotic.

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration. A bactericidal effect is typically defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.

Protocol 4: In Vitro Post-Antibiotic Effect (PAE) Determination

This protocol outlines the steps to determine the persistent suppression of bacterial growth after a brief exposure to this compound.[16][17]

Materials:

  • This compound analytical standard

  • Bacterial isolate in logarithmic growth phase

  • Appropriate broth medium

  • Centrifuge

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Exposure: Expose a bacterial culture in the logarithmic growth phase to a specific concentration of this compound (e.g., 4x MIC) for a defined period (e.g., 1-2 hours). A control culture is handled identically but without antibiotic exposure.

  • Removal of Antibiotic: After the exposure period, remove the this compound by centrifuging the culture, discarding the supernatant, and washing the bacterial pellet with sterile PBS. Repeat the washing step two to three times. Resuspend the final pellet in fresh, pre-warmed broth.

  • Monitoring of Regrowth: Incubate both the test and control cultures. At regular intervals, determine the viable bacterial count (CFU/mL) for both cultures.

  • PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count in the test culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal, and C is the corresponding time for the control culture.

PK/PD Modeling Workflow

The process of PK/PD modeling integrates pharmacokinetic and pharmacodynamic data to simulate the effect of a dosing regimen and determine the optimal dose.

cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) pk_data In Vivo Drug Concentration (e.g., HPLC data) pk_model PK Modeling (e.g., Non-compartmental analysis) pk_data->pk_model pk_params PK Parameters (Cmax, Tmax, T½, AUC) pk_model->pk_params pk_pd_integration PK/PD Integration & Modeling pk_params->pk_pd_integration pd_data In Vitro Antibacterial Activity (MIC, Time-Kill Curves) pd_model PD Modeling (e.g., Sigmoid Emax model) pd_data->pd_model pd_params PD Parameters (MIC, PAE, EC50) pd_model->pd_params pd_params->pk_pd_integration monte_carlo Monte Carlo Simulation pk_pd_integration->monte_carlo dose_optimization Dose Optimization & Breakpoint Determination monte_carlo->dose_optimization

Figure 3: PK/PD Modeling Workflow for this compound.

The typical workflow involves:

  • Pharmacokinetic Analysis: Determining the time course of this compound concentration in the target animal species after administration.

  • Pharmacodynamic Analysis: Assessing the in vitro activity of this compound against the target pathogens to determine parameters like MIC and PAE.

  • PK/PD Integration: Combining the PK and PD data using mathematical models, such as the inhibitory sigmoid Emax model, to establish a relationship between drug exposure and antibacterial effect.

  • Monte Carlo Simulation: Utilizing the established PK/PD model to simulate the probability of target attainment for various dosing regimens in a population.

  • Dose Optimization: Identifying the dosing regimen that achieves the desired therapeutic target (e.g., bacteriostatic or bactericidal effect) in a high percentage of the target population.

Conclusion

The PK/PD modeling of this compound is a powerful tool for optimizing its clinical use in veterinary medicine. By integrating pharmacokinetic data with in vitro measures of antibacterial activity, researchers and drug development professionals can establish rational dosing regimens that are more likely to achieve clinical success and mitigate the emergence of resistance. The protocols and information provided in these application notes offer a foundation for conducting robust PK/PD studies of this compound.

References

Troubleshooting & Optimization

Cefquinome Stability and Degradation in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with cefquinome. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and summarized data to assist in your experiments involving this compound in aqueous solutions.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during the handling and analysis of this compound solutions.

Q1: My this compound solution is degrading much faster than expected. What are the most likely causes?

A1: Rapid degradation of this compound is most commonly attributed to elevated pH and temperature. This compound is significantly more stable in acidic environments compared to alkaline conditions.[1][2] The degradation rate accelerates considerably as the temperature increases.[2][3] For instance, at 45°C, over 90% of this compound can degrade within 120 hours.[3] To minimize degradation, ensure your aqueous solutions are buffered to a slightly acidic pH (ideally between 3 and 4 for maximum stability) and stored at refrigerated temperatures (e.g., 4°C) when not in immediate use.[2][4]

Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could they be?

A2: The appearance of new peaks likely indicates the formation of degradation products. The two major degradation products of this compound identified under various conditions are the E-isomer of this compound and the Δ3-isomer of this compound.[1] Forced degradation studies under alkaline conditions have also shown the formation of a distinct hydrolysis product.[5] To confirm the identity of these peaks, techniques like UPLC-Q-Orbitrap MS are effective for mass identification and fragmentation analysis.[1]

Q3: How can I design a robust stability study for a new this compound formulation?

A3: A comprehensive stability study should investigate the effects of pH, temperature, and light. This typically involves subjecting the this compound formulation to a range of conditions as outlined in forced degradation studies.[5][6] Key steps include:

  • pH Stressing: Expose the solution to a range of pH values (e.g., acidic, neutral, and alkaline buffers) to determine the pH-rate profile.[4][5]

  • Thermal Stressing: Incubate the solution at various temperatures (e.g., 25°C, 35°C, 45°C) to evaluate the impact of heat.[2][3]

  • Photostability Testing: Expose the solution to a controlled light source (e.g., UV light) to assess for photodegradation.[6] Throughout the study, samples should be analyzed at regular intervals using a stability-indicating HPLC method to quantify the remaining this compound and monitor the formation of degradation products.[6]

Q4: What is the expected degradation kinetics of this compound in an aqueous solution?

A4: The degradation of this compound in aqueous solutions typically follows first-order kinetics.[1][3] This means the rate of degradation is directly proportional to the concentration of this compound. The first-order kinetic model can be described by the equation: ln(C) = -kt + ln(C₀), where C is the concentration at time t, C₀ is the initial concentration, and k is the rate constant. The half-life (t½) can then be calculated as t½ = ln(2)/k.[3]

Q5: Are the degradation products of this compound still active or potentially toxic?

A5: The identified degradation metabolites, such as the E-isomer and Δ3-isomer, exhibit lower antibacterial activity compared to the parent this compound molecule.[1] However, there is a potential for increased toxicity with some degradation products. For example, the E-isomer of this compound may warrant closer toxicological evaluation.[1] Therefore, it is crucial to minimize degradation to ensure both the efficacy and safety of this compound-containing products.

Data Presentation

The following tables summarize quantitative data on the stability of this compound under various conditions.

Table 1: Half-life (t½) of this compound Degradation in Water at Different Temperatures and pH

Temperature (°C)pHHalf-life (days)Reference
25513.75[3]
25710.19[3]
2594.88[3]
3574.02[3]
4570.96[3]

Table 2: Degradation Ratio (%) of this compound at Different pH and Temperatures over Time

pHTemperature (°C)Time (hours)Degradation Ratio (%)Reference
6302424[7][8]
6502452[7][8]
67024100[7][8]
7302436[7][8]
7502460[7][8]
7706100[7][8]
8302450[7][8]
85012100[7][8]
8701100[7][8]

Experimental Protocols

Below are detailed methodologies for key experiments related to this compound stability.

Protocol 1: Determination of this compound Degradation Kinetics in Aqueous Solution

Objective: To determine the degradation rate and half-life of this compound under specific pH and temperature conditions.

Materials:

  • This compound sulphate standard

  • Purified water (e.g., HPLC-grade)

  • Phosphate buffers of desired pH (e.g., pH 5, 7, 9)

  • Sodium hydroxide and sulfuric acid for pH adjustment

  • Incubators set to desired temperatures (e.g., 25°C, 35°C, 45°C)

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in purified water. From this stock, prepare working solutions at a known initial concentration (e.g., 5 µg/mL) in the different pH buffers.[3]

  • Incubation: Aliquot the working solutions into sealed vials and place them in incubators set to the respective experimental temperatures. Protect samples from light if photostability is not the variable being tested.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 72, 96, 120 hours), withdraw an aliquot from each vial.

  • HPLC Analysis: Immediately analyze the withdrawn samples using a validated stability-indicating HPLC method to determine the concentration of this compound. A typical mobile phase could be a mixture of acetonitrile and a phosphate buffer (e.g., pH 7.0), with UV detection at approximately 268 nm.[6]

  • Data Analysis: Plot the natural logarithm of the this compound concentration (ln(C)) versus time (t). The degradation rate constant (k) is the negative of the slope of the linear regression line. Calculate the half-life (t½) using the formula: t½ = ln(2) / k.[3]

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound sulphate

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Mobile phase for HPLC

  • UV light source

  • Heating apparatus (e.g., water bath)

  • HPLC-UV or HPLC-MS system

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat (e.g., at 60°C) for a specified period (e.g., 2 hours). After incubation, cool the solution and neutralize it with NaOH.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and maintain at room temperature for a set time (e.g., 30 minutes). Neutralize the solution with HCl.[9]

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for a defined period (e.g., 1 hour).[9]

  • Photolytic Degradation: Expose a this compound solution to UV light (e.g., 254 nm or sunlight) for an extended period (e.g., 24-48 hours).[6][9]

  • Thermal Degradation: Heat solid this compound at an elevated temperature (e.g., 105°C) for a set duration (e.g., 24 hours), then dissolve it for analysis.[9]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using an appropriate analytical method like HPLC-UV or UPLC-Q-Orbitrap MS to separate and identify the parent drug and any degradation products formed.[1][6]

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound stability studies.

Cefquinome_Degradation_Factors cluster_factors Influencing Factors This compound This compound in Aqueous Solution Degradation Degradation This compound->Degradation pH High pH (Alkaline) pH->Degradation Accelerates Temp High Temperature Temp->Degradation Accelerates Light Light Exposure Light->Degradation Induces

Caption: Factors influencing this compound degradation in aqueous solutions.

Stability_Study_Workflow start Start: this compound Solution stress Apply Stress Conditions (pH, Temp, Light) start->stress sampling Collect Samples at Time Intervals stress->sampling analysis Analyze via Stability-Indicating HPLC Method sampling->analysis data Determine Concentration & Degradation Products analysis->data kinetics Calculate Degradation Kinetics & Half-life data->kinetics end End: Stability Profile kinetics->end

Caption: Workflow for a typical this compound stability study.

References

Cefquinome Preclinical Dosage Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Cefquinome dosage for preclinical animal trials. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a fourth-generation cephalosporin antibiotic.[1][2][3][4] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[5] It achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes in the formation of the peptidoglycan layer of the bacterial cell wall. This binding disrupts the cross-linking of peptidoglycan chains, leading to bacterial cell lysis and death.[5] this compound is notably resistant to many beta-lactamase enzymes, making it effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[3][4][5]

Q2: What are the key pharmacokinetic and pharmacodynamic (PK/PD) parameters to consider for this compound dosage optimization?

A2: The primary PK/PD indices for evaluating the efficacy of this compound are the percentage of time the drug concentration remains above the Minimum Inhibitory Concentration (%T>MIC) and the ratio of the area under the concentration-time curve to the MIC (AUC/MIC).[1][2][3] For this compound, %T>MIC is often the most critical parameter for predicting antibacterial efficacy, particularly for Gram-positive pathogens.[1][2][6][7] However, in some cases, such as high drug concentrations in specific tissues, AUC/MIC may become a more relevant predictor.[8][9]

Q3: Where can I find a starting point for this compound dosages in common preclinical animal models?

A3: Published literature provides various dosage ranges for this compound in different animal models and for different types of infections. These should be used as a starting point and optimized for your specific experimental conditions. The following table summarizes some reported dosages.

Animal ModelInfection ModelDosage RangeRoute of AdministrationReference
Mice Staphylococcus aureus Mastitis25 - 4800 µ g/mouse (total daily)Intramammary[1][2]
Staphylococcus aureus Mastitis25 - 800 µ g/gland Intramammary[8][9]
Streptococcus agalactiae Mastitis30 - 240 µ g/mammary glandIntramammary[6]
Streptococcus suis Thigh Infection0.625 - 640 mg/kg/24hNot Specified[7]
Escherichia coli Thigh Infection2.5 - 320 mg/kg (over 24h)Subcutaneous[10][11]
Rats General1-2 mg/kg q12-24hrsPO, SC[12]
Rabbits General0.2-0.5 mg/kg q24hrsSC, IM[12]
Foals Escherichia coli Infection1.10 - 2.28 mg/kgIntramuscular[13]
Streptococcus equi Infection0.38 - 0.53 mg/kgIntramuscularly[14]
Sheep & Goats General2 mg/kg once dailyIntramuscular[15]
Pigs General2 mg/kg once dailyIntramuscular[16]
Cattle General1 mg/kg once dailyIntramuscular/Intravenous[16]
E. coli Mastitis75 mg/quarter every 12hIntramammary[17]

Troubleshooting Guide

Q4: I am observing significant local tissue reaction at the injection site. What can I do?

A4: Local tissue reactions can occur with this compound administration.[18] Here are some steps to mitigate this issue:

  • Rotate Injection Sites: If multiple injections are required, administer each dose at a different site.[18]

  • Check Formulation and Concentration: Ensure the drug is properly dissolved and consider if the concentration is too high. It may be possible to dilute the formulation in a larger volume, if appropriate for the experimental design.

  • Alternative Route of Administration: If the protocol allows, explore less irritating routes of administration. However, be aware that changing the route will significantly alter the pharmacokinetic profile.

  • Observe and Record: Carefully document the severity and duration of the reaction. Tissue lesions are reported to repair within 15 days after the last administration.[18]

Q5: My in vivo efficacy results are inconsistent despite using a published dosage. What could be the problem?

A5: Inconsistent efficacy can stem from several factors. Consider the following troubleshooting steps:

  • Verify MIC of Your Bacterial Strain: The Minimum Inhibitory Concentration (MIC) can vary between different strains of the same bacterial species.[19] It is crucial to determine the MIC of the specific strain used in your study.

  • Inoculum Size: The initial bacterial load can significantly impact the efficacy of the antibiotic.[7] Higher inoculums may require higher doses or more frequent administration.[7]

  • Animal Health Status: The overall health and immune status of the animals can influence the outcome of the infection and the effectiveness of the treatment.

  • Drug Stability and Preparation: Ensure the this compound solution is prepared fresh and stored correctly to maintain its potency.

  • Pharmacokinetics in Your Model: The pharmacokinetic profile of this compound can vary based on species, age, and health status.[3] A pilot PK study in your specific animal model may be necessary to ensure adequate drug exposure.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method for determining the MIC of an antibiotic against a specific bacterial strain.[20][21]

  • Prepare Bacterial Inoculum:

    • Culture the bacterial strain of interest in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[19]

Protocol 2: In Vivo Efficacy Study (Mouse Thigh Infection Model)

This is a common model for evaluating the in vivo efficacy of antibiotics against localized bacterial infections.[7][10][11]

  • Animal Preparation:

    • Use immunocompromised mice (e.g., neutropenic) to ensure the observed effect is primarily due to the antibiotic.

    • Induce neutropenia by administering cyclophosphamide.

  • Infection:

    • Prepare an inoculum of the test bacteria at a known concentration (e.g., 10⁶ to 10⁷ CFU/mL).

    • Inject a defined volume of the bacterial suspension into the thigh muscle of each mouse.

  • This compound Administration:

    • Initiate this compound treatment at a predetermined time post-infection (e.g., 2 hours).

    • Administer different doses and dosing intervals of this compound to various groups of mice. Include an untreated control group.

  • Efficacy Assessment:

    • At a specified time point (e.g., 24 hours post-treatment initiation), euthanize the mice.

    • Aseptically remove the infected thigh muscle and homogenize it in a sterile buffer.

    • Perform serial dilutions of the tissue homogenate and plate on appropriate agar to determine the number of viable bacteria (CFU/g of tissue).

  • Data Analysis:

    • Compare the bacterial counts in the treated groups to the control group to determine the reduction in bacterial load for each dosage regimen.

Visualizations

Cefquinome_Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Stable Cell Wall PBP->CellWall Lysis Cell Lysis (Bactericidal Effect) PBP->Lysis Inhibition of cross-linking leads to Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Cross-linking This compound This compound This compound->PBP Binds to and inhibits

Caption: this compound's mechanism of action targeting bacterial cell wall synthesis.

Experimental_Workflow_Dose_Optimization cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies MIC Determine MIC of This compound against target pathogen PK Pharmacokinetic (PK) Study (Single Dose Escalation) MIC->PK Inform dose range Efficacy Dose Fractionation Efficacy Study (Varying Doses and Intervals) PK->Efficacy Establish PK parameters PKPD PK/PD Modeling and Analysis Efficacy->PKPD Correlate exposure with effect OptimalDose Determine Optimal Dosage Regimen PKPD->OptimalDose

Caption: Experimental workflow for preclinical this compound dose optimization.

Troubleshooting_Guide Start Inconsistent In Vivo Efficacy? CheckMIC Is the MIC of your bacterial strain confirmed? Start->CheckMIC CheckInoculum Is the inoculum size consistent and appropriate? CheckMIC->CheckInoculum Yes Solution Actionable Step CheckMIC->Solution No (Determine MIC) CheckPK Have you considered the PK in your specific model? CheckInoculum->CheckPK Yes CheckInoculum->Solution No (Standardize inoculum) CheckFormulation Is the this compound formulation stable and fresh? CheckPK->CheckFormulation Yes CheckPK->Solution No (Conduct pilot PK study) CheckFormulation->Solution No (Review preparation protocol)

References

Technical Support Center: Overcoming Cefquinome Resistance in Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome cefquinome resistance in bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to this compound?

A1: this compound is a fourth-generation cephalosporin designed to be stable against many common beta-lactamases.[1][2][3] However, resistance can still emerge through several key mechanisms:

  • Enzymatic Degradation: While resistant to many common plasmid and chromosomally mediated β-lactamases, some extended-spectrum β-lactamases (ESBLs) like TEM-3, TEM-5, and TEM-9 can hydrolyze this compound.[4][5]

  • Target Site Modification: Alterations in penicillin-binding proteins (PBPs), the primary target of β-lactam antibiotics, can reduce the binding affinity of this compound, leading to decreased efficacy.[6]

  • Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps can actively transport this compound out of the bacterial cell, preventing it from reaching its PBP targets at effective concentrations.[7][8][9] This is a significant mechanism contributing to low-level resistance that can pave the way for the development of clinical resistance.[7]

  • Reduced Permeability: Changes in the bacterial outer membrane, such as modifications to porin channels, can limit the influx of this compound into the cell.[6][9]

Q2: My bacterial strain shows increasing MIC values to this compound. What are the possible causes and how can I investigate them?

A2: An increase in the Minimum Inhibitory Concentration (MIC) of this compound suggests the development of resistance. To investigate the underlying causes, consider the following workflow:

G start Increased this compound MIC Observed pheno_test Phenotypic Assays start->pheno_test geno_test Genotypic Analysis start->geno_test expression_analysis Gene Expression Analysis start->expression_analysis beta_lactamase Beta-Lactamase Production pheno_test->beta_lactamase e.g., ESBL confirmation tests efflux_pump Efflux Pump Activity pheno_test->efflux_pump e.g., MIC with efflux pump inhibitors pbp_mut PBP Gene Sequencing geno_test->pbp_mut porin_mut Porin Gene Sequencing geno_test->porin_mut efflux_exp Efflux Pump Gene Expression (e.g., qRT-PCR) expression_analysis->efflux_exp conclusion Identify Resistance Mechanism(s) beta_lactamase->conclusion efflux_pump->conclusion pbp_mut->conclusion porin_mut->conclusion efflux_exp->conclusion

Caption: Troubleshooting workflow for investigating increased this compound MIC.

Q3: Are there any known adjuvants or combination therapies that can restore this compound susceptibility?

A3: Yes, several studies have explored the use of adjuvants to overcome this compound resistance. These compounds often work by inhibiting specific resistance mechanisms or by having a synergistic antibacterial effect.

  • Phytochemicals:

    • Proanthocyanidins (PROs): In a study on methicillin-resistant Staphylococcus aureus (MRSA), 25µg/mL of PROs was shown to reduce the MIC of this compound sulfate from 8µg/mL to 1µg/mL, demonstrating a synergistic effect.[10]

    • Garlic Oil: Garlic oil has been shown to increase the susceptibility of ESBL-producing E. coli to this compound and can reduce resistance with long-term treatment.[11]

  • Efflux Pump Inhibitors (EPIs): While specific EPIs for this compound are still an active area of research, broad-spectrum EPIs have shown promise in resensitizing bacteria to various antibiotics by preventing the extrusion of the drug.[7][12]

Q4: What are the established clinical breakpoints for this compound against common veterinary pathogens?

A4: Clinical breakpoints for this compound can vary depending on the bacterial species and the site of infection. These breakpoints are used to classify isolates as susceptible, intermediate, or resistant.

PathogenHostBreakpoint (Susceptible)Reference
Streptococcus suisPigs≤ 1 µg/mL[13]
Escherichia coliPigs≤ 0.25 µg/mL[14]
Staphylococcus aureusPigs≤ 0.25 µg/mL[14]
Haemophilus parasuisPigs≤ 1 µg/mL[15]

Note: These values are for reference and may be updated. Always consult the latest guidelines from regulatory bodies like EUCAST or CLSI.

Troubleshooting Guides

Issue 1: Inconsistent MIC Results in Broth Microdilution Assays
Possible Cause Troubleshooting Step
Inoculum preparation variabilityEnsure the bacterial suspension is standardized to a 0.5 McFarland standard before dilution to achieve the target final concentration of 5 x 10^5 CFU/mL in the wells.
This compound solution degradationPrepare fresh stock solutions of this compound for each experiment. This compound is a β-lactam antibiotic and can be susceptible to hydrolysis.
ContaminationUse aseptic techniques throughout the procedure. Include a sterility control (broth only) and a growth control (broth with inoculum, no antibiotic) to verify the absence of contamination and adequate bacterial growth.
Inappropriate incubation conditionsIncubate plates at 35-37°C for 16-20 hours. Ensure proper atmospheric conditions if testing fastidious organisms.
Issue 2: Failure of a Combination Therapy (this compound + Adjuvant) in a Checkerboard Assay
Possible Cause Troubleshooting Step
Incorrect concentration rangeEnsure the concentration ranges for both this compound and the adjuvant bracket the expected MIC values. A common approach is to test from 4x MIC to 1/16x MIC for each compound.
Antagonistic interactionWhile synergy is desired, some combinations can be indifferent or even antagonistic. Calculate the Fractional Inhibitory Concentration Index (FICI) to quantitatively assess the interaction. An FICI ≤ 0.5 indicates synergy, > 0.5 to 4 indicates no interaction, and > 4 indicates antagonism.
Adjuvant instability or insolubilityVerify the solubility and stability of the adjuvant in the test medium. Some phytochemicals may require a solvent like DMSO (ensure final concentration is not inhibitory to the bacteria).

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of this compound Stock Solution:

    • Weigh a precise amount of this compound sulfate powder and dissolve it in a suitable solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this adjusted suspension 1:100 in MHB to obtain a standardized inoculum of approximately 1 x 10^6 CFU/mL.

  • Assay Setup (96-well plate):

    • Add 50 µL of MHB to all wells.

    • Add 50 µL of the this compound stock solution to the first column of wells, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column. This creates a gradient of this compound concentrations.

    • Add 50 µL of the standardized bacterial inoculum to each well. The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 5 x 10^5 CFU/mL.

    • Include a growth control well (100 µL of MHB with inoculum, no antibiotic) and a sterility control well (100 µL of MHB only).

  • Incubation and Interpretation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Analysis prep_abx Prepare this compound Stock serial_dilution Perform Serial Dilution of this compound prep_abx->serial_dilution prep_inoculum Prepare & Standardize Inoculum add_inoculum Add Inoculum to Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate Plate add_inoculum->incubate read_mic Read MIC incubate->read_mic

Caption: Experimental workflow for MIC determination by broth microdilution.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to evaluate the interaction between this compound and a potential adjuvant (e.g., a phytochemical or an efflux pump inhibitor).

  • Preparation:

    • Prepare stock solutions of this compound (Drug A) and the adjuvant (Drug B) at 40x their respective MICs.

    • Prepare a standardized bacterial inoculum as described in the MIC protocol.

  • Assay Setup (96-well plate):

    • The plate is set up with serial dilutions of Drug A along the x-axis and serial dilutions of Drug B along the y-axis.

    • Row H: Perform a two-fold serial dilution of Drug A (in 50 µL of MHB) from column 1 to 10. This row contains Drug A only.

    • Column 11: Perform a two-fold serial dilution of Drug B (in 50 µL of MHB) from row A to G. This column contains Drug B only.

    • Grid A1-G10: Fill these wells with combinations of Drug A and Drug B. For example, well A1 will have the highest concentration of both drugs, while well G10 will have the lowest. Each well should contain 25 µL of Drug A solution and 25 µL of Drug B solution.

    • Add 50 µL of the standardized bacterial inoculum to all wells from A1 to H11.

    • Include growth and sterility controls.

  • Incubation and Calculation:

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:

      • FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FICI for each combination: FICI = FIC A + FIC B.

    • The lowest FICI value determines the nature of the interaction.

G start Synergy Hypothesis prep Prepare Drug A (this compound), Drug B (Adjuvant), and Inoculum start->prep setup Setup Checkerboard Plate Drug A Dilutions (x-axis) Drug B Dilutions (y-axis) Combination Grid prep->setup inoculate Inoculate Plate setup->inoculate incubate Incubate Plate inoculate->incubate read_results Read MICs of Drugs Alone and in Combination incubate->read_results calculate Calculate FICI = (MIC_A_comb / MIC_A_alone) + (MIC_B_comb / MIC_B_alone) read_results->calculate interpret {FICI ≤ 0.5 (Synergy) | 0.5 < FICI ≤ 4 (No Interaction) | FICI > 4 (Antagonism)} calculate->interpret conclusion Conclusion on Drug Interaction interpret->conclusion

Caption: Logical workflow for a checkerboard synergy assay.

Signaling Pathways and Resistance Mechanisms

The Role of Efflux Pumps in this compound Resistance

Efflux pumps are a critical component of intrinsic and acquired antibiotic resistance.[16] In Gram-negative bacteria, tripartite efflux systems like the Resistance-Nodulation-Division (RND) family are particularly important.[17] These systems span both the inner and outer membranes, actively exporting antibiotics like this compound from the periplasm back into the extracellular environment, thus preventing them from reaching their PBP targets in the periplasm.[17] Overexpression of the genes encoding these pumps is a common mechanism for increased resistance.

G cluster_cell Gram-Negative Bacterium outer_membrane Outer Membrane periplasm Periplasm inner_membrane Inner Membrane cytoplasm Cytoplasm cef_out This compound porin Porin Channel cef_out->porin Entry cef_peri This compound porin->cef_peri pbp PBP cef_peri->pbp Target Binding (Inhibited) efflux_pump Efflux Pump (RND) cef_peri->efflux_pump Capture efflux_pump->cef_out Expulsion

Caption: Mechanism of RND efflux pump-mediated this compound resistance.

References

Technical Support Center: Cefquinome Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for dissolving and using Cefquinome sulfate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why am I having trouble dissolving this compound sulfate directly into my aqueous buffer (e.g., PBS or cell culture medium)?

A1: this compound sulfate is sparingly soluble in aqueous buffers.[1] While it has hydrophilic properties, its solubility in neutral aqueous solutions is often insufficient for creating concentrated stock solutions needed for in vitro assays.[2] Direct dissolution often leads to precipitates or an incomplete solution.

Q2: What is the recommended solvent for preparing a this compound sulfate stock solution?

A2: Organic solvents are recommended for creating primary stock solutions. Dimethyl sulfoxide (DMSO) is highly effective, capable of dissolving this compound sulfate at concentrations of approximately 30 mg/mL or higher.[1][3][4] Dimethylformamide (DMF) is another option, with a solubility of about 10 mg/mL.[1][4] this compound sulfate is only slightly soluble in methanol.[5]

Q3: How can I prepare a working solution of this compound in an aqueous buffer for my assay?

A3: The recommended method is a two-step process. First, dissolve the this compound sulfate powder in an organic solvent like DMSO to create a concentrated stock solution. Then, dilute this stock solution with your aqueous buffer or cell culture medium to the final desired concentration.[1] This ensures the compound remains in solution in the final aqueous environment.

Q4: What is the maximum achievable concentration of this compound when diluting a DMSO stock into PBS?

A4: When using a dilution method, the solubility is significantly lower than in pure DMSO. For example, in a 1:4 solution of DMSO:PBS (pH 7.2), the solubility of this compound sulfate is approximately 0.2 mg/mL.[1][4]

Q5: How does pH affect the solubility and stability of this compound sulfate?

A5: The solubility of this compound sulfate is pH-dependent. It exhibits better solubility at a biological pH of 7.4 (approximately 3.9 mg/mL) compared to a slightly more acidic pH of 6.5 (approximately 2.9 mg/mL).[2] this compound also shows good stability at pH 7.4, remaining stable for up to 48 hours.[2]

Q6: How should I properly store this compound sulfate powder and its stock solutions?

A6:

  • Solid Powder: Store the solid form at -20°C for long-term stability (≥ 4 years).[1]

  • Organic Stock Solutions: A stock solution in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3]

  • Aqueous Solutions: It is strongly recommended to prepare fresh aqueous working solutions for each experiment. Do not store aqueous solutions for more than one day.[1]

Solubility Data Summary

The following table summarizes the solubility of this compound sulfate in various solvents.

SolventConcentration (mg/mL)Notes
DMSO~ 30 - 60Recommended for primary stock solutions.[1][3][4]
Dimethylformamide (DMF)~ 10Alternative organic solvent for stock solutions.[1][4]
MethanolSlightly SolubleNot ideal for concentrated stocks.[5]
DMSO:PBS (1:4, pH 7.2)~ 0.2Represents solubility after diluting a stock into a buffer.[1][4]
Aqueous Buffer (pH 7.4)~ 3.9Solubility is higher at biological pH.[2]
Aqueous Buffer (pH 6.5)~ 2.9[2]

Experimental Protocol: Preparation of this compound Sulfate Solutions

This protocol details the recommended procedure for preparing stock and working solutions for use in typical in vitro assays, such as Minimum Inhibitory Concentration (MIC) testing.

Part A: Preparation of a 10 mg/mL Stock Solution in DMSO

  • Equilibration: Allow the vial of this compound sulfate powder to warm to room temperature before opening to prevent condensation.

  • Weighing: Aseptically weigh the desired amount of this compound sulfate powder and transfer it to a sterile, conical tube.

  • Dissolution: Add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mg/mL concentration.

  • Mixing: Vortex the tube thoroughly. If necessary, use a brief sonication in a water bath to ensure the powder is completely dissolved. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as per the storage guidelines.[3]

Part B: Preparation of a 100 µg/mL Working Solution in Culture Medium

  • Thawing: Thaw one aliquot of the 10 mg/mL DMSO stock solution at room temperature.

  • Dilution: Aseptically dilute the stock solution 1:100 into the desired sterile aqueous buffer or cell culture medium (e.g., add 10 µL of stock to 990 µL of medium).

  • Final DMSO Concentration: This dilution results in a final DMSO concentration of 1%. For sensitive cell lines, ensure the final DMSO concentration is below the cytotoxic level (typically <0.5%) by performing an additional dilution step if necessary.

  • Mixing & Use: Vortex gently to mix. Use the freshly prepared working solution immediately for your experiment.[1]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Precipitate forms after diluting the DMSO stock into an aqueous buffer. The final concentration exceeds the solubility limit of this compound in the aqueous medium.Prepare a more dilute working solution. Increase the ratio of DMSO in the final solution, but be mindful of solvent toxicity in your assay.
The this compound powder will not fully dissolve in the aqueous buffer. This compound sulfate has poor direct solubility in aqueous solutions.[1]Do not attempt direct dissolution. Follow the recommended protocol of first dissolving in DMSO and then diluting into the aqueous buffer.
Inconsistent or poor results in bioassays. Degradation of this compound in the aqueous working solution.Always prepare fresh working solutions immediately before use.[1] Avoid storing diluted aqueous solutions. Ensure stock solutions are not subjected to multiple freeze-thaw cycles.

Visualized Workflows and Pathways

G cluster_preparation Solution Preparation cluster_assay Assay Setup solid This compound Sulfate (Solid Powder) stock Concentrated Stock Solution solid->stock Dissolve in dmso DMSO dmso->stock working Final Working Solution stock->working Dilute with buffer Aqueous Buffer or Cell Culture Medium buffer->working assay In Vitro Assay (e.g., MIC, Cell Culture) working->assay Use immediately in G cef This compound wall Bacterial Cell Wall cef->wall Penetrates pbp Penicillin-Binding Proteins (PBPs) wall->pbp synth Peptidoglycan Synthesis pbp->synth Inhibits lysis Cell Wall Weakening & Bacterial Cell Lysis synth->lysis

References

Troubleshooting variability in Cefquinome MIC results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in Cefquinome Minimum Inhibitory Concentration (MIC) results. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a fourth-generation cephalosporin antibiotic used in veterinary medicine.[1] It functions by inhibiting the synthesis of the bacterial cell wall. Its primary mechanism of action involves binding to Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains and ultimately leading to bacterial cell lysis and death. A key feature of this compound is its high resistance to hydrolysis by many beta-lactamases, enzymes that can inactivate many other beta-lactam antibiotics.

Q2: What are the common methods for determining the MIC of this compound?

A2: The most common methods for determining the MIC of this compound are broth microdilution and agar dilution. Both methods are based on exposing a standardized bacterial inoculum to a range of antibiotic concentrations to find the lowest concentration that inhibits visible growth. These methods are considered reference methods for in vitro susceptibility testing.[2][3]

Q3: Why am I seeing variability in my this compound MIC results?

A3: Variability in MIC results can arise from several factors, many of which are related to the technical execution of the assay. It is crucial to adhere to standardized protocols, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), to minimize this variability.

Troubleshooting Guide

Issue 1: Inconsistent MIC values between experimental repeats.

Possible Cause 1: Variation in Inoculum Preparation

  • Troubleshooting Steps:

    • Standardize Inoculum Density: Ensure the bacterial suspension is consistently prepared to a 0.5 McFarland turbidity standard. Use a spectrophotometer to verify the optical density for greater accuracy.

    • Fresh Cultures: Always use freshly grown colonies (18-24 hours old) from a non-selective agar plate to prepare the inoculum.

    • Homogenous Suspension: Vortex the bacterial suspension thoroughly before dilution and inoculation to ensure a uniform distribution of bacteria.

Possible Cause 2: Inaccurate Antibiotic Concentrations

  • Troubleshooting Steps:

    • Proper Stock Solution Preparation: Carefully weigh the this compound powder and use the appropriate solvent to create the stock solution. Account for the potency of the antibiotic powder as specified by the manufacturer.

    • Accurate Serial Dilutions: Use calibrated pipettes and proper pipetting techniques to perform serial dilutions. Prepare fresh dilutions for each experiment.

    • Storage of Stock Solutions: Store stock solutions at the recommended temperature (typically -20°C or colder) in small aliquots to avoid repeated freeze-thaw cycles.

Possible Cause 3: Inconsistent Incubation Conditions

  • Troubleshooting Steps:

    • Temperature: Ensure the incubator is calibrated and maintains a constant temperature of 35°C ± 2°C.

    • Incubation Time: Adhere to the recommended incubation time (typically 16-20 hours for non-fastidious bacteria). Reading the results too early or too late can lead to inaccurate MIC values.

    • Atmosphere: For most aerobic bacteria, incubation should be in ambient air. If testing anaerobic or microaerophilic organisms, ensure the appropriate atmospheric conditions are consistently maintained.

Issue 2: MIC values are consistently higher or lower than expected.

Possible Cause 1: Media Composition

  • Troubleshooting Steps:

    • Use Recommended Media: For non-fastidious bacteria, use cation-adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (MHA). The concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of some antibiotics.

    • pH of Media: The pH of the media should be between 7.2 and 7.4 at room temperature. An incorrect pH can alter the charge and activity of the antibiotic.

    • Media Quality: Use media from a reputable supplier and check the expiration date. Prepare media according to the manufacturer's instructions.

Possible Cause 2: Quality Control (QC) Strain Performance

  • Troubleshooting Steps:

    • Regular QC Testing: Routinely test standard QC strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™) alongside your experimental isolates.

    • Verify QC Strain Identity and Purity: Ensure your QC strains are from a reputable source and have not been contaminated or undergone significant genetic drift through excessive subculturing.

    • Compare to Expected Ranges: While official CLSI or EUCAST QC ranges for this compound are not publicly available, it is crucial to establish and monitor internal QC ranges. If your QC results fall outside your established internal ranges, it indicates a potential issue with the testing procedure. Some published studies have reported internal QC ranges for this compound with common ATCC strains that can be used as a reference point for establishing your own internal limits.

Table 1: Example of Internally Validated this compound MIC Quality Control Ranges for Common ATCC Strains (for reference in establishing internal laboratory QC)

QC StrainReported MIC Range (µg/mL)
Escherichia coli ATCC® 25922™0.015 - 0.12
Staphylococcus aureus ATCC® 29213™0.12 - 1.0

Note: These ranges are based on published research and are not official CLSI or EUCAST ranges. Laboratories should establish their own internal QC ranges.

Issue 3: Difficulty in Reading MIC Endpoints.

Possible Cause 1: Trailing Growth or Skipped Wells

  • Troubleshooting Steps:

    • Trailing Growth: This phenomenon, where reduced growth is observed over a range of concentrations, can make it difficult to determine the true MIC. The MIC should be recorded as the lowest concentration with no visible growth. For sulfonamides and trimethoprim, ignore faint haziness and record the concentration at which there is an 80% or greater reduction in growth.

    • Skipped Wells: Growth in higher concentration wells but not in lower concentration wells can indicate contamination or errors in pipetting. In such cases, the experiment should be repeated.

Possible Cause 2: Contamination

  • Troubleshooting Steps:

    • Aseptic Technique: Strictly adhere to aseptic techniques throughout the entire procedure.

    • Purity Plates: After preparing the inoculum, streak a sample onto a non-selective agar plate to check for purity.

    • Sterility Controls: Include a sterility control (media only, no bacteria) in each experiment to check for contamination of the media or consumables.

Data Presentation

Table 2: this compound MIC90 Values for Common Veterinary Pathogens

Bacterial SpeciesPathogen TypeMIC90 (µg/mL)
Mannheimia haemolyticaBovine Respiratory0.03
Pasteurella multocidaBovine Respiratory0.03
Histophilus somniBovine Respiratory≤0.015
Escherichia coliBovine Mastitis0.125
Staphylococcus aureusBovine Mastitis0.5
Streptococcus uberisBovine Mastitis0.06
Actinobacillus pleuropneumoniaeSwine Respiratory0.03
Streptococcus suisSwine Pathogen0.06

Note: MIC90 values can vary by geographic location and study.

Experimental Protocols

Broth Microdilution Method (Based on CLSI Guidelines)
  • Preparation of this compound Stock Solution:

    • Weigh a precise amount of this compound reference powder.

    • Calculate the volume of solvent (e.g., sterile distilled water or a buffer recommended by the manufacturer) required to achieve a stock concentration of 1000 µg/mL, accounting for the potency of the powder.

    • Store the stock solution in sterile aliquots at -70°C.

  • Preparation of this compound Dilutions:

    • Thaw an aliquot of the stock solution.

    • Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range. Typically, this will be a range from 0.008 to 16 µg/mL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined visually or with a microplate reader.

Agar Dilution Method (Based on CLSI Guidelines)
  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of this compound solutions in a suitable solvent at 10 times the final desired concentrations.

    • Melt Mueller-Hinton Agar (MHA) and cool to 45-50°C in a water bath.

    • Add 1 part of each this compound solution to 9 parts of molten MHA, mix well, and pour into sterile petri dishes.

    • Also prepare a control plate with no antibiotic.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • Dilute this suspension to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.

  • Inoculation and Incubation:

    • Using an inoculum-replicating device (e.g., a multipoint inoculator), spot-inoculate approximately 1-2 µL of the standardized inoculum onto the surface of each this compound-containing agar plate and the control plate. This delivers approximately 10⁴ CFU per spot.

    • Allow the spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound on the agar plate that completely inhibits the growth of the bacterial isolate.

Mandatory Visualizations

Caption: this compound's mechanism of action: Inhibition of bacterial cell wall synthesis.

Troubleshooting_Flowchart decision decision issue issue step step start Start: Inconsistent This compound MIC Results decision1 Are QC strain results within established limits? start->decision1 Check decision2 Consistent variability (e.g., always high/low)? decision1->decision2 Yes issue1 Issue: Systemic Problem (Reagents, Incubation, etc.) decision1->issue1 No issue2 Issue: Potential systematic error in inoculum or antibiotic prep. decision2->issue2 Yes issue3 Issue: Random technical error. decision2->issue3 No (Random variation) step1 1. Verify media prep (pH, cations). 2. Check incubator temp & time. 3. Prepare fresh antibiotic dilutions. issue1->step1 Action end_node Re-run Experiment step1->end_node step2 1. Re-standardize inoculum prep (0.5 McFarland). 2. Verify stock solution calculation and dilution series. issue2->step2 Action step3 1. Review aseptic technique. 2. Check for skipped wells/trailing growth. 3. Repeat experiment with fresh reagents. issue3->step3 Action step2->end_node step3->end_node

Caption: Troubleshooting workflow for variable this compound MIC results.

References

Cefquinome assay interference from biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cefquinome assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to this compound analysis in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of interference in this compound assays?

A1: Interference in this compound assays primarily stems from the biological matrix itself. Endogenous components such as proteins, lipids, salts, and metabolites can co-elute with this compound, leading to inaccurate quantification. This is often referred to as the "matrix effect." For example, in milk, both signal augmentation and decrement have been observed depending on the concentration of this compound.[1][2] In porcine feces, significant matrix effects, including signal enhancement, have been reported.

Q2: How can I minimize matrix effects in my LC-MS/MS analysis?

A2: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Utilize robust sample preparation techniques like protein precipitation followed by solid-phase extraction (SPE) to remove a significant portion of interfering substances.[3][4]

  • Use of an Internal Standard: Incorporating a stable isotope-labeled internal standard (e.g., this compound-d7) can help compensate for matrix-induced signal variations.[5]

  • Matrix-Matched Calibration Curves: Preparing calibration standards in a blank matrix that matches the study samples can help to correct for consistent matrix effects.

  • Chromatographic Separation: Optimize the chromatographic method to ensure baseline separation of this compound from co-eluting matrix components.

Q3: My this compound recovery is low. What are the potential causes and solutions?

A3: Low recovery of this compound can be attributed to several factors during sample preparation and analysis. Common causes include inefficient extraction, degradation of the analyte, or irreversible binding to matrix components. To troubleshoot this, consider the following:

  • Optimize Extraction Solvent: Ensure the pH and composition of the extraction solvent are optimal for this compound solubility and release from the matrix.

  • Evaluate SPE Cartridge: The choice of SPE sorbent is critical. For instance, a styrene-divinylbenzene copolymer cartridge has been shown to be effective for cleaning up this compound extracts.

  • Assess Analyte Stability: this compound, like other β-lactam antibiotics, can be unstable in certain matrices. For instance, in porcine feces, degradation is a known issue, and the addition of a β-lactamase inhibitor like tazobactam immediately after sampling can help preserve the analyte.[6][7][8]

Q4: What are the typical validation parameters I should assess for a this compound assay?

A4: A robust this compound assay validation should include the assessment of selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), precision (intra-day and inter-day variability), and stability under various conditions (freeze-thaw, short-term, long-term).[9]

Troubleshooting Guides

Guide 1: Poor Peak Shape and Resolution in HPLC Analysis
Symptom Potential Cause Troubleshooting Step
Peak Tailing Secondary interactions with the stationary phase; Column contamination.- Adjust mobile phase pH. - Use a column with end-capping. - Flush the column with a strong solvent.
Peak Fronting Column overload; Inappropriate injection solvent.- Dilute the sample. - Ensure the injection solvent is weaker than the mobile phase.
Split Peaks Column void or blockage; Co-elution with an interfering peak.- Reverse-flush the column. - If the problem persists, replace the column. - Optimize chromatographic conditions for better separation.
Guide 2: Inconsistent Results in Microbiological Assays
Symptom Potential Cause Troubleshooting Step
Variable Zone Sizes Inconsistent inoculum density; Uneven diffusion of the antibiotic.- Standardize the preparation of the bacterial inoculum. - Ensure uniform agar depth in plates. - Apply samples and standards consistently.
No Zones of Inhibition Presence of interfering antimicrobial substances in the matrix; Inactivation of this compound.- Test blank matrix for inherent antimicrobial activity. - Ensure proper sample pH and storage to prevent this compound degradation.
False Positives Contamination of samples or assay plates.- Use aseptic techniques throughout the procedure. - Run negative controls with each assay.

Quantitative Data Summary

The following tables summarize key performance characteristics of various this compound assays in different biological matrices.

Table 1: this compound Assay Performance by Analytical Method and Matrix

Matrix Analytical Method Linearity Range LOD LOQ Recovery (%) Reference
Bovine MilkLC-MS/MS1 - 5000 ng/g0.2 ng/g-98.4 - 99.4[3][4]
Bovine MilkUPLC-MS/MS-0.1 µg/kg0.2 µg/kg88.6 - 100.95[4][10]
Bovine MilkEIA-1.5 ng/mL-80 - 128[11]
Cattle PlasmaHPLC-UV0.01 - 5 µg/mL0.01 µg/mL0.04 µg/mL73.4 - 78.3[12]
Sheep PlasmaHPLC-UV0.02 - 12 µg/mL0.01 µg/mL0.02 µg/mL92.0 - 93.9[9][13]
Pig PlasmaLC-ESI-MS/MS5 - 2500 ng/mL0.41 - 3.12 ng/mL5.00 ng/mL-[14]
Pig BAL FluidLC-ESI-MS/MS4 - 1000 ng/mL1.43 ng/mL4.00 ng/mL-[14]
Porcine Feces(U)HPLC-MS/MS5 - 1000 ng/g---[6][7]
Rabbit PlasmaRP-HPLC0.25 - 24.0 µg/mL---[15]

Experimental Protocols

Protocol 1: this compound Analysis in Bovine Milk using LC-MS/MS

This protocol is based on a method developed for the quantification of this compound in bovine colostrum and raw milk.[3][4]

  • Sample Preparation:

    • To 2 g of milk or colostrum, add an isotopically labeled this compound internal standard.

    • Perform protein precipitation.

    • Follow with solid-phase extraction (SPE) for cleanup.

  • LC-MS/MS Analysis:

    • Instrument: 3200 QTRAP tandem mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI).

    • Quantification: Monitor specific precursor and product ion transitions for this compound and the internal standard.

Protocol 2: this compound Analysis in Plasma using HPLC-UV

This protocol is adapted from a validated method for determining this compound in sheep plasma.[9][13]

  • Sample Preparation:

    • To 200 µL of plasma in a microcentrifuge tube, add methanol to precipitate proteins.

    • Vortex and centrifuge the sample.

    • Collect the supernatant for analysis.

  • HPLC-UV Analysis:

    • Column: Phenomenex Gemini C18 (250 mm x 4.6 mm, 5 µm).[9]

    • Mobile Phase: A gradient of acetonitrile and 0.1% trifluoroacetic acid in water.[9]

    • Flow Rate: 0.9 mL/min.[9]

    • Detection: UV detector set at an appropriate wavelength for this compound (e.g., 268 nm).[12]

    • Injection Volume: 50 µL of the supernatant.[9]

Visualizations

Experimental_Workflow_Plasma cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis plasma 200 µL Plasma Sample precipitate Add Methanol (Protein Precipitation) plasma->precipitate vortex Vortex & Centrifuge precipitate->vortex supernatant Collect Supernatant vortex->supernatant hplc Inject 50 µL into HPLC System supernatant->hplc separation C18 Column Separation hplc->separation detection UV Detection (e.g., 268 nm) separation->detection quantification Data Acquisition & Quantification detection->quantification

Caption: Workflow for this compound Analysis in Plasma.

Troubleshooting_Decision_Tree start Inaccurate this compound Quantification matrix_effect Suspect Matrix Effect? start->matrix_effect low_recovery Low Analyte Recovery? matrix_effect->low_recovery No use_is Use Isotope-Labeled Internal Standard matrix_effect->use_is Yes check_stability Assess Analyte Stability (add stabilizers if needed) low_recovery->check_stability Yes end Re-validate Assay low_recovery->end No matrix_matched Prepare Matrix-Matched Calibration Curve use_is->matrix_matched optimize_cleanup Optimize Sample Cleanup (e.g., SPE) matrix_matched->optimize_cleanup optimize_cleanup->end optimize_extraction Optimize Extraction (Solvent, pH) check_stability->optimize_extraction evaluate_spe Evaluate SPE Protocol (Sorbent, Elution) optimize_extraction->evaluate_spe evaluate_spe->end

References

Technical Support Center: Enhancing Cefquinome Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the formulation and evaluation of Cefquinome.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Formulation & Stability

Q1: My this compound formulation appears to be degrading. What are the common causes and solutions?

A1: this compound sulfate is susceptible to degradation, primarily through hydrolysis. Key factors influencing its stability are pH, temperature, and the composition of the formulation.

  • pH: this compound is more stable in acidic conditions (pH < 6) and degrades in neutral to alkaline environments.[1][2] The degradation rate increases with higher hydroxyl ion concentrations.[1][2]

    • Troubleshooting: Ensure the pH of your aqueous formulations is maintained on the acidic side. Use appropriate buffering agents to stabilize the pH.

  • Temperature: Elevated temperatures accelerate the degradation of this compound, especially in alkaline solutions.[1][3]

    • Troubleshooting: Store this compound formulations, especially liquid ones, at controlled room temperature (22°C) or under refrigeration (6°C).[3][4] For long-term storage, freezing (-20°C) can be an option, but stability upon thawing should be validated.[3][4]

  • Excipients: The choice of excipients can impact stability.

    • Troubleshooting: Conduct compatibility studies with all excipients in your formulation. For oily suspensions, ensure the chosen oil and stabilizers do not promote degradation.

Q2: I'm observing poor solubility of this compound sulfate in my desired solvent system. What are my options?

A2: this compound sulfate is sparingly soluble in aqueous buffers.[5]

  • Solvent Selection: It is soluble in organic solvents like DMSO and dimethylformamide (DMF).[5] For aqueous preparations, a common technique is to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer of choice.[5]

  • Formulation Strategy: Consider advanced formulation strategies that can incorporate poorly soluble drugs, such as:

    • Nanosuspensions: Reducing the particle size to the nanometer range can significantly improve the dissolution rate and bioavailability.[6][7] An oily nanosuspension has been shown to be effective for this compound.[6][7][8]

    • Liposomes: Encapsulating this compound in liposomes can improve its stability and modify its release profile.[9]

    • Microspheres and Microparticles: These can also be used to create novel delivery systems.[6]

Bioavailability & In Vivo Studies

Q3: The oral bioavailability of my this compound formulation is very low. Is this expected, and how can I improve it?

A3: Yes, this is expected. Studies have shown that this compound is poorly absorbed after oral administration, with no detectable plasma concentrations in some cases.[10] This is a common characteristic of many cephalosporin antibiotics.[11][12]

  • Route of Administration: this compound is typically administered parenterally (intramuscularly or intravenously) to achieve therapeutic concentrations.[10][13] Intramammary infusions are also used for treating mastitis.[14]

  • Enhancement Strategies for Parenteral Formulations: The key to enhancing bioavailability for injectable formulations is to control the release and absorption from the injection site.

    • Oily Nanosuspensions: A promising approach is the use of oily nanosuspensions. This formulation strategy has been shown to increase the relative bioavailability of this compound sulfate by approximately 1.6 times compared to a conventional commercial injection.[6][8] The smaller particle size and the use of specific stabilizers (like Labrasol®) and oil mediums (like Labrafac™ PG) contribute to faster dissolution and improved absorption.[6][15]

    • Proliposomes: Formulations like proliposomes can create a sustained-release effect, prolonging the biological half-life and significantly increasing the Area Under the Curve (AUC).[9]

Q4: I am designing a pharmacokinetic study for a new this compound formulation. What are the key parameters to measure and what analytical methods should I use?

A4: Key pharmacokinetic parameters to determine the bioavailability of your formulation include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): Total drug exposure over time.

  • t1/2 (Half-life): Time for the plasma concentration to reduce by half.

  • Clearance (CL/F): Rate of drug removal from the body.[9]

  • Relative Bioavailability: Comparison of the AUC of your new formulation to a reference formulation (e.g., a standard IV or IM solution).

  • Analytical Methods: High-Performance Liquid Chromatography (HPLC) with UV detection is a common, robust, and economical method for quantifying this compound in plasma.[16][17][18] For higher sensitivity and specificity, especially with complex biological matrices, UPLC-MS/MS (Ultra-Performance Liquid Chromatography with tandem mass spectrometry) is recommended.[14][19]

Data Presentation: Pharmacokinetic Parameters of this compound Formulations

The following tables summarize key pharmacokinetic data from various studies on different this compound formulations.

Table 1: Bioavailability of this compound Sulfate in Different Species (Intramuscular Administration)

SpeciesDosageBioavailability (%)Cmax (µg/mL)Tmax (h)
Premature Calves2 mg/kg141%4.561.0
Healthy Ducks5 mg/kg93.28 ± 13.89%[10]9.38 ± 1.61[10]0.38 ± 0.06[10]
Healthy Piglets2 mg/kg95.13 ± 9.93%[13]4.01 ± 0.57[13]N/A
CattleN/AN/A2.95[16][18]1.5[16][18]

Table 2: Comparison of a Novel Oily Nanosuspension (CS-NSP) vs. a Commercial Injection (CS-INJ) in Rats

ParameterCS-NSP (Oily Nanosuspension)CS-INJ (Commercial Injection)
Relative Bioavailability ~1.6 times higher (158.18%)[6][8][15]Reference
Cmax ~2 times higher[15]Reference
AUC0-∞ ~2 times higher[15]Reference
Clearance (CL) ~3/5ths of the reference[15]Reference

Table 3: Comparison of this compound Sulfate Solution vs. Liposomal Formulation in Rabbits

ParameterThis compound Sulfate SolutionThis compound Sulfate Liposome
t1/2β (Elimination Half-life) 8.752 ± 0.846 h[9]16.503 ± 1.275 h[9]
AUC(0-24) 49.582 ± 9.173 (mg·h)/L[9]138.727 ± 11.034 (mg·h)/L[9]
CL/F (Clearance) 0.357 ± 0.015 L/(h·kg)[9]0.127 ± 0.012 L/(h·kg)[9]
MRT(0-24) (Mean Residence Time) 2.68 ± 0.229 h[9]5.945 ± 0.479 h[9]

Experimental Protocols

1. Protocol: Preparation of this compound Sulfate Oily Nanosuspension

This protocol is adapted from a method shown to enhance the bioavailability of this compound.[6][7][8]

  • Materials:

    • This compound Sulfate (CS)

    • Propylene glycol dicaprolate/dicaprate (e.g., Labrafac™ PG) as the oil medium.

    • Caprylocaproyl polyoxyl-8 glycerides (e.g., Labrasol®) as a stabilizer.

    • Oleoyl polyoxyl-6 glycerides (e.g., Labrafil® M 1944 CS) for enhanced stability.

    • Mortar and pestle or high-shear homogenizer.

  • Methodology (Mortar Grinding):

    • Weigh the required quantity of this compound sulfate and place it in the mortar.

    • Screen and select the optimal ratio of drug to stabilizers (e.g., Labrasol®, Labrafil® M 1944 CS) based on preliminary studies evaluating particle size and stability.[6]

    • Add the selected stabilizer(s) to the mortar.

    • Gradually add the oil medium (Labrafac™ PG) while continuously grinding the mixture.

    • Continue grinding for a specified duration (e.g., 0.5 to 3 hours) to achieve the desired particle size.[6] The optimal grinding time should be determined by monitoring particle size and polydispersity index (PDI).

    • Characterize the resulting this compound sulfate oily nanosuspension (CS-NSP) for particle size, PDI, stability, and in vitro release.

2. Protocol: In Vivo Pharmacokinetic and Bioavailability Study

This protocol provides a general framework for conducting a bioavailability study in an animal model (e.g., rats, rabbits, or target species).

  • Animal Model:

    • Select a suitable animal model and obtain ethical approval.

    • Acclimate the animals to the laboratory conditions.

    • Divide animals into groups (e.g., Test Formulation group, Reference Formulation group, IV group for absolute bioavailability).

  • Dosing:

    • Administer the this compound formulations (e.g., test nanosuspension, reference intramuscular injection) at a specified dose (e.g., 2-5 mg/kg).[10][13][20] For absolute bioavailability, one group receives an intravenous administration.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., pre-dose, and at 5, 10, 15, 30 minutes, and 1, 1.5, 2, 4, 6, 8, 12, 24 hours post-administration).[21]

    • Collect blood in tubes containing an appropriate anticoagulant (e.g., heparin).

    • Separate plasma by centrifugation immediately and store at -70°C or lower until analysis.[21]

  • Sample Analysis (HPLC-UV Method):

    • Sample Preparation: Precipitate plasma proteins using a simple deproteinization step, for example, by adding methanol or acetonitrile to the plasma sample.[17][19][21] Centrifuge to pellet the precipitated proteins.

    • Chromatography:

      • Inject the supernatant into the HPLC system.

      • Use a reversed-phase C18 column.[16][17]

      • Employ a mobile phase typically consisting of a mixture of acetonitrile and an acidic aqueous solution (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid).[16][17]

      • Set the UV detector to the appropriate wavelength for this compound (e.g., 267-270 nm).[5][15]

    • Quantification:

      • Prepare a calibration curve using standard solutions of this compound in drug-free plasma.

      • Calculate the concentration of this compound in the unknown samples by comparing their peak areas to the calibration curve.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) from the plasma concentration-time data.

    • Calculate the relative bioavailability of the test formulation compared to the reference formulation.

Visualizations

G Workflow for Developing Enhanced Bioavailability this compound Formulations cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Final Assessment A Physicochemical Characterization of this compound Solubility, Stability (pH, Temp), pKa B Strategy Selection Nanosuspension, Liposome, etc. A->B C Excipient Screening & Compatibility Oils, Stabilizers, Surfactants B->C D Formulation Optimization Ratios, Particle Size, Process Parameters C->D E Physical Characterization Particle Size, Zeta Potential, Morphology D->E G Stability Assessment Long-term & Accelerated Stability F In Vitro Release Study Dissolution Profile E->F F->G H Animal Model Selection Rat, Rabbit, Target Species G->H I Pharmacokinetic Study Dosing, Blood Sampling H->I M Safety Evaluation Muscle Irritation, Hemolysis H->M J Bioanalytical Method HPLC or LC-MS/MS I->J K Data Analysis Calculate AUC, Cmax, t½, Bioavailability J->K L Compare to Reference Formulation Is bioavailability enhanced? K->L N Decision Point Proceed to further development or re-formulate L->N M->N

Caption: Workflow for developing and evaluating enhanced bioavailability this compound formulations.

G Troubleshooting Logic for Low this compound Bioavailability Start Start: Low In Vivo Bioavailability Observed CheckFormulation Is the formulation physically & chemically stable? Start->CheckFormulation CheckDissolution Is the in vitro dissolution rate adequate? CheckFormulation->CheckDissolution Yes Degradation Issue: Degradation - Check pH and temperature stability - Perform excipient compatibility CheckFormulation->Degradation No Solubility Issue: Poor Solubility/Dissolution - Reduce particle size (nanosizing) - Use solubilizing excipients CheckDissolution->Solubility No Absorption Issue: Poor Membrane Permeation - Incorporate permeation enhancers - Modify formulation (e.g., lipid-based) CheckDissolution->Absorption Yes Reformulate Action: Re-formulate & Re-characterize Degradation->Reformulate Solubility->Reformulate Absorption->Reformulate

Caption: Troubleshooting decision tree for addressing low this compound bioavailability.

References

Technical Support Center: Mitigating Potential Side Effects of Cefquinome in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential side effects of Cefquinome in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects of this compound observed in animal studies?

A1: Based on current research, the most frequently reported side effects associated with this compound administration in animal studies include:

  • Gastrointestinal Microbiome Disruption: this compound administration can lead to a decrease in the overall species richness (α-diversity) of the gut microbiome and an increase in members of the phylum Proteobacteria.[1][2] A notable decrease in beneficial bacteria like Lactobacillus has also been observed.[1]

  • Injection Site Reactions: The use of this compound may result in localized tissue reactions at the site of injection.[3] These lesions are typically repaired within 15 days after the last administration.[3]

  • Hypersensitivity Reactions: Although rare, hypersensitivity or allergic reactions to cephalosporins like this compound can occur.[3][4] Cross-sensitivity with penicillins is also a possibility.[3][4]

  • Biochemical and Hematological Alterations: Some studies have reported transient changes in biochemical and hematological parameters. For instance, in buffalo calves, repeated administration of this compound led to a significant increase in blood urea nitrogen (BUN), creatinine, total erythrocyte count (TEC), erythrocyte sedimentation rate (ESR), and mean corpuscular volume (MCV).[5] However, other studies in sheep and dogs did not observe significant changes in most biochemical and hematological values.[6][7]

Q2: How can I mitigate the impact of this compound on the gut microbiome of my study animals?

A2: Co-administration of probiotics has shown promise in mitigating antibiotic-induced gut dysbiosis. While specific studies on this compound are limited, research on other cephalosporins, such as cefovecin, has demonstrated that probiotic supplementation can help maintain the stability of the gut microbiota. A significant decrease in the Shannon diversity index was observed in the non-probiotic group, while the probiotic group remained stable.

For detailed experimental protocols, please refer to the "Troubleshooting Guides" section below.

Q3: What measures can I take to minimize injection site reactions?

A3: To minimize localized tissue reactions at the injection site, the following strategies can be employed:

  • Rotate Injection Sites: It is advisable to administer subsequent injections at a different site.[3]

  • Consider Advanced Formulations: A novel this compound sulfate oily nanosuspension has been developed and shown to reduce muscle irritation.[3] This formulation may be a suitable alternative for minimizing local reactions.

Refer to the "Troubleshooting Guides" for a more detailed protocol on evaluating injection site reactions.

Q4: What should I do if I suspect a hypersensitivity reaction in a study animal?

A4: In the rare event of a suspected hypersensitivity reaction, immediate veterinary intervention is crucial. For planned experiments where hypersensitivity is a concern, prophylactic measures can be considered. Co-administration of an antihistamine, such as diphenhydramine, has been shown to reduce allergic reactions, evidenced by lower serum IgE and histamine levels in a study on bovine mastitis.

A detailed protocol for managing suspected hypersensitivity is provided in the "Troubleshooting Guides."

Q5: Are there any known effects of this compound on kidney function, and how can I monitor for them?

A5: While significant nephrotoxicity is not a commonly reported side effect of this compound, some studies have shown transient increases in blood urea nitrogen (BUN) and creatinine levels.[5] It is prudent to monitor renal function, especially in long-term or high-dose studies. Key biomarkers to assess potential kidney injury include serum creatinine and BUN.

Troubleshooting Guides

Guide 1: Mitigating this compound-Induced Gut Microbiome Disruption

Issue: A significant alteration in the gut microbiome composition is observed in the this compound-treated group compared to the control group, potentially confounding experimental results.

Troubleshooting Steps:

  • Probiotic Co-administration:

    • Rationale: Probiotics can help maintain the diversity and composition of the gut microbiota during antibiotic treatment.

    • Experimental Protocol:

      • Probiotic Selection: A multi-strain probiotic containing species of Lactobacillus, Bifidobacterium, and/or the yeast Saccharomyces boulardii is recommended.

      • Administration: Administer the probiotic orally to the animals daily, starting at least 3 days before the first this compound dose and continuing for the duration of the antibiotic treatment and for at least 7 days post-treatment. The probiotic should be administered at a different time of day than the this compound to minimize direct interaction.

      • Monitoring: Collect fecal samples at baseline, during, and after this compound treatment. Analyze the gut microbiome composition using 16S rRNA gene sequencing to assess the efficacy of the probiotic intervention. Key metrics to evaluate include alpha diversity (e.g., Shannon index) and beta diversity.

  • Dietary Fiber Supplementation:

    • Rationale: Dietary fiber can act as a prebiotic, supporting the growth of beneficial gut bacteria.

    • Experimental Protocol:

      • Diet Formulation: Supplement the standard animal diet with a source of soluble fiber, such as inulin or fructooligosaccharides (FOS), at a concentration of 5-10% of the total diet.

      • Acclimatization: Allow the animals to acclimate to the fiber-supplemented diet for at least one week before commencing the this compound treatment.

      • Monitoring: Monitor the gut microbiome as described for probiotic co-administration.

Quantitative Data Summary: Probiotic Mitigation of Cephalosporin-Induced Dysbiosis

ParameterControl Group (No Probiotics)Probiotic GroupReference
Shannon Diversity Index (Post-treatment) Significantly decreasedStableAdapted from a study on cefovecin
Guide 2: Minimizing and Assessing Injection Site Reactions

Issue: Observation of swelling, redness, or signs of pain at the injection site in animals treated with this compound.

Troubleshooting Steps:

  • Standard Mitigation:

    • Protocol: Ensure that for any subsequent injections, a different anatomical location is used. Maintain a log of injection sites for each animal.

  • Advanced Formulation Approach:

    • Rationale: A this compound sulfate oily nanosuspension has been shown to have reduced local irritation.

    • Experimental Protocol (for evaluation):

      • Animal Model: Use mice or rabbits for the assessment.

      • Groups:

        • Group A: Control (saline injection)

        • Group B: Commercial this compound injection

        • Group C: this compound sulfate oily nanosuspension

      • Procedure: Inject a single dose of the respective formulation into the quadriceps muscle of the right hind limb.

      • Assessment: At 24 and 48 hours post-injection, visually inspect the injection site for signs of inflammation. After 48 hours, euthanize the animals and perform a gross pathological and histopathological examination of the muscle tissue at the injection site. Score the degree of muscle damage, inflammation, and necrosis.

Guide 3: Management of Suspected Hypersensitivity Reactions

Issue: An animal exhibits signs of an acute allergic reaction (e.g., respiratory distress, urticaria, collapse) following this compound administration.

Troubleshooting Steps:

  • Immediate Response (Emergency Protocol):

    • Action: Administer epinephrine immediately as per veterinary guidance. Provide supportive care, including oxygen and intravenous fluids, as needed.

    • Documentation: Record the event in detail, including the dose of this compound, time to onset of symptoms, clinical signs, and treatment provided.

  • Prophylactic Mitigation in High-Risk Studies:

    • Rationale: Co-administration of an antihistamine can prevent or reduce the severity of hypersensitivity reactions.

    • Experimental Protocol:

      • Agent: Diphenhydramine hydrochloride.

      • Administration: Administer diphenhydramine (dose to be determined based on animal species and weight, in consultation with a veterinarian) 30-60 minutes prior to this compound injection.

      • Monitoring: Monitor the animals closely for any signs of allergic reaction. In studies where this is a primary endpoint, collect blood samples before and after treatment to measure serum levels of IgE and histamine.

Quantitative Data Summary: Diphenhydramine Co-administration

ParameterThis compound OnlyThis compound + DiphenhydramineReference
Serum IgE (Post-treatment) IncreasedSignificantly lower than this compound onlyAdapted from a study on bovine mastitis
Serum Histamine (Post-treatment) IncreasedSignificantly lower than this compound onlyAdapted from a study on bovine mastitis

Visualizations

Cefquinome_Mechanism_of_Action This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibits Lysis Bacterial Cell Lysis and Death CellWall->Lysis Leads to

Caption: this compound's mechanism of action involves inhibiting bacterial cell wall synthesis.

Mitigation_Workflow cluster_side_effects Potential Side Effects cluster_mitigation Mitigation Strategies Microbiome Gut Microbiome Disruption Probiotics Probiotics / Fiber Microbiome->Probiotics Injection Injection Site Reaction Rotation Site Rotation / Nanosuspension Injection->Rotation Hypersensitivity Hypersensitivity Antihistamine Antihistamines Hypersensitivity->Antihistamine

Caption: Workflow for mitigating common side effects of this compound.

Experimental_Protocol_Microbiome Start Start of Study Baseline Baseline Fecal Sample Collection Start->Baseline Probiotic Probiotic/ Fiber Supplementation Baseline->Probiotic This compound This compound Administration Probiotic->this compound During Fecal Sample During Treatment This compound->During Post Fecal Sample Post-Treatment During->Post Analysis 16S rRNA Sequencing & Analysis Post->Analysis

Caption: Experimental workflow for assessing microbiome mitigation strategies.

References

Adjusting Cefquinome experimental protocols for different bacterial species

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cefquinome experimental protocols. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for adjusting this compound experiments for different bacterial species.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a fourth-generation cephalosporin antibiotic.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall structure leads to cell lysis and bacterial death. This compound is also resistant to many β-lactamase enzymes, which can inactivate other β-lactam antibiotics.[2]

Q2: Against which types of bacteria is this compound generally effective?

A2: this compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It is particularly effective against veterinary pathogens.

Q3: How do I prepare a stock solution of this compound?

A3: To prepare a stock solution, weigh a precise amount of this compound sulfate powder. Note the purity of the powder (e.g., μg of active this compound per mg of powder) to calculate the exact amount needed. Dissolve the powder in a suitable sterile solvent, such as sterile distilled water or a buffer, to a high concentration (e.g., 1024 µg/mL).[3] Store the stock solution in aliquots at -20°C or below to maintain stability.[3] When ready to use, thaw an aliquot and dilute it to the desired working concentrations in the appropriate sterile medium.

Troubleshooting Guide

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) results for the same bacterial strain.

  • Potential Cause 1: Inoculum preparation variability. The density of the bacterial suspension is critical. An inoculum that is too dense or too sparse can lead to inaccurate MIC values.[4]

    • Solution: Standardize your inoculum preparation. Use a spectrophotometer to adjust the turbidity of your bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Always prepare the inoculum from a fresh (18-24 hour) culture on a non-selective agar plate.[5]

  • Potential Cause 2: Media variability. The composition of the Mueller-Hinton Broth (MHB), particularly the concentration of divalent cations like calcium and magnesium, can affect the activity of some antibiotics. The pH of the broth is also a critical factor.

    • Solution: Use cation-adjusted Mueller-Hinton Broth (CAMHB) from a reputable commercial supplier. Always check the pH of your media before use and ensure it is within the recommended range.

  • Potential Cause 3: Contamination. Contamination of the microtiter plates, media, or bacterial culture will lead to erroneous results.

    • Solution: Aseptically perform all procedures. Include a sterility control well (broth without inoculum) and a growth control well (inoculum without antibiotic) on each microtiter plate to check for contamination and ensure the bacteria are viable.

Issue 2: My time-kill assay shows bacterial regrowth after an initial decline.

  • Potential Cause 1: Sub-inhibitory concentration. The concentration of this compound may be below the Minimum Bactericidal Concentration (MBC), leading to initial inhibition but not complete killing, allowing surviving bacteria to regrow.

    • Solution: Ensure your this compound concentrations are appropriate for the tested organism, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).[6] Consider determining the MBC beforehand.

  • Potential Cause 2: Antibiotic degradation. this compound, like other β-lactams, can degrade over the course of a long incubation period (e.g., 24 hours), reducing its effective concentration.

    • Solution: For longer time-kill assays, consider the stability of this compound in your experimental setup. While generally stable, prolonged incubation at 37°C can lead to some degradation.

  • Potential Cause 3: Emergence of resistant subpopulations. The initial bacterial population may contain a small number of resistant mutants that are selected for during the experiment.

    • Solution: Plate a sample of the regrown bacteria onto agar plates containing this compound to check for resistance.

Issue 3: I am not seeing a clear zone of inhibition in my disk diffusion assay.

  • Potential Cause 1: Improper inoculum density. A lawn of bacteria that is too dense can obscure the zone of inhibition.

    • Solution: Ensure your bacterial lawn is prepared using a standardized 0.5 McFarland inoculum and is spread evenly over the entire surface of the Mueller-Hinton agar plate.

  • Potential Cause 2: Antibiotic disk issues. The antibiotic disks may have lost potency due to improper storage or expiration.

    • Solution: Store this compound disks at the recommended temperature (-20°C or below) and ensure they are not expired.[7] Allow the disk container to come to room temperature before opening to prevent condensation, which can degrade the antibiotic.[7]

  • Potential Cause 3: Incorrect incubation conditions. The temperature and duration of incubation are critical for proper bacterial growth and antibiotic diffusion.

    • Solution: Incubate plates for 16-20 hours at 35 ± 2°C.[7] Ensure the incubator has the correct atmospheric conditions if required for the specific bacterium.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial species. These values are intended as a guide, and it is recommended to determine the MIC for your specific strains experimentally.

Table 1: this compound MIC Values for Common Veterinary Pathogens

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli0.060.25
Staphylococcus aureus0.51.0
Streptococcus suis0.060.25
Haemophilus parasuis0.1251.0
Actinobacillus equuli-0.016
Enterobacteriaceae-0.125
Streptococci-0.032

Data compiled from multiple sources.[2][6][8][9][10]

Detailed Experimental Protocols

Broth Microdilution for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound at a concentration of 1024 µg/mL in a sterile solvent.

    • In a 96-well microtiter plate, dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells after inoculation.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension.

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Time-Kill Assay
  • Preparation:

    • Determine the MIC of this compound for the test organism using the broth microdilution method.

    • Prepare a standardized bacterial inoculum in CAMHB adjusted to a 0.5 McFarland standard and then dilute to achieve a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

    • Prepare tubes or flasks containing CAMHB with various concentrations of this compound (e.g., 0x, 0.5x, 1x, 2x, 4x, and 8x MIC).[6]

  • Inoculation and Sampling:

    • Inoculate the prepared tubes/flasks with the bacterial suspension.

    • Incubate at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube/flask.

  • Quantification of Viable Bacteria:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).

    • Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto non-selective agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Visualizations

MIC_Determination_Workflow cluster_prep Preparation cluster_dilution Dilution & Inoculation cluster_incubation Incubation & Reading prep_cef Prepare this compound Stock Solution serial_dilute Perform Serial Dilutions of this compound prep_cef->serial_dilute prep_media Dispense Media in 96-well Plate prep_media->serial_dilute prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Time_Kill_Assay_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis det_mic Determine MIC of This compound prep_tubes Prepare Tubes with Varying this compound Concentrations (multiples of MIC) det_mic->prep_tubes prep_inoculum_tk Prepare Standardized Bacterial Inoculum inoculate_tubes Inoculate Tubes prep_inoculum_tk->inoculate_tubes prep_tubes->inoculate_tubes incubate_sample Incubate and Sample at Time Points (0, 2, 4, 8, 24h) inoculate_tubes->incubate_sample serial_dilute_plate Serial Dilute Samples and Plate on Agar incubate_sample->serial_dilute_plate incubate_plates Incubate Plates serial_dilute_plate->incubate_plates count_colonies Count Colonies (CFU/mL) incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data

References

Cefquinome Purity Analysis and Quality Control: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefquinome. The information is designed to address specific issues that may be encountered during purity analysis and quality control experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

High-Performance Liquid Chromatography (HPLC) Method Issues

Q1: My this compound peak is showing significant tailing. What are the possible causes and solutions?

A1: Peak tailing in this compound analysis can be caused by several factors:

  • Secondary Silanol Interactions: Free silanol groups on the silica-based column can interact with the basic nitrogen in the this compound structure, leading to tailing.

    • Solution: Use a base-deactivated column or an end-capped column (e.g., C18). Adding a competitive base like triethylamine (TEA) to the mobile phase can also mitigate this effect.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute the sample and re-inject. Ensure the injection volume and concentration are within the validated linear range of the method.[1][2]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.

    • Solution: Optimize the mobile phase pH. For this compound analysis, a pH around 7.0 using a phosphate buffer has been shown to be effective.[3][4]

Q2: I am observing ghost peaks in my chromatogram. What is the source and how can I eliminate them?

A2: Ghost peaks can arise from several sources:

  • Contamination in the Mobile Phase or System: Impurities in the solvents or carryover from previous injections can manifest as ghost peaks.

    • Solution: Use high-purity HPLC-grade solvents. Flush the HPLC system, including the injector and column, thoroughly between runs.

  • Sample Degradation: this compound is susceptible to degradation under certain conditions.

    • Solution: Ensure proper sample handling and storage. Prepare fresh sample solutions and store them at recommended conditions (e.g., protected from light, refrigerated) if not analyzed immediately. This compound is known to degrade under basic conditions, oxidative stress, and UV light.[3][4]

Q3: The retention time of my this compound peak is shifting between injections. What could be the reason?

A3: Retention time variability can be attributed to:

  • Changes in Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time.

    • Solution: Prepare the mobile phase accurately and consistently. Ensure adequate mixing and degassing.

  • Fluctuations in Column Temperature: Temperature variations can affect the viscosity of the mobile phase and the kinetics of partitioning.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

  • Column Equilibration: Insufficient column equilibration time before injection can cause retention time drift.

    • Solution: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run.

Sample Preparation and Stability

Q4: What are the critical factors to consider during this compound sample preparation to ensure its stability?

A4: this compound stability is influenced by several factors:

  • pH: this compound is more stable in acidic to neutral conditions and degrades significantly in basic environments.[3][5] The degradation rate increases with higher pH.[6]

  • Temperature: Higher temperatures accelerate the degradation of this compound.[7][8][9] For instance, in aqueous solutions, the degradation rate is faster at higher temperatures.[8]

  • Light: Exposure to UV light can cause significant degradation.[3][4]

  • Oxidizing Agents: this compound is susceptible to degradation by oxidizing agents.[3]

Solution: Prepare samples in a suitable buffer (e.g., pH around 7.0 phosphate buffer) and protect them from light.[3][4] If samples are not analyzed immediately, store them at low temperatures (e.g., 2-8 °C or frozen) to minimize degradation.[10]

Q5: What are common degradation products of this compound and how can they be monitored?

A5: this compound can degrade through hydrolysis of the β-lactam ring and other pathways, especially under stress conditions like acidic, basic, oxidative, and photolytic environments.[3][4][7] The specific degradation products are often isomers or fragments of the parent molecule. A stability-indicating HPLC method is crucial for separating the main this compound peak from its degradation products to ensure accurate quantification of purity.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data from validated HPLC methods for this compound analysis.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterMethod 1[3]Method 2[1]
Column LiChroCART RP-18 (125 mm x 4 mm, 5 µm)Phenomenex Gemini C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 0.02 M Phosphate Buffer (pH 7.0) (10:90 v/v)Acetonitrile: 0.1% Trifluoroacetic acid in water (gradient)
Flow Rate 1.0 mL/min0.9 mL/min
Detection UV at 268 nmUV-Vis
Retention Time Not specified~7.1 min

Table 2: Method Validation Data for this compound Analysis

ParameterMethod 1[11]Method 2[1]
Linearity Range 0.03 - 0.1 mg/mL0.02 - 12 µg/mL
Correlation Coefficient (r) 0.9963Not specified
LOD 6.14 x 10⁻³ mg/mL0.01 µg/mL
LOQ 18.61 x 10⁻³ mg/mL0.02 µg/mL
Recovery 99.10 - 101.31%92.0 - 93.9%
Intra-day Precision (%RSD) Not specified< 5%
Inter-day Precision (%RSD) Not specified< 5%

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound Sulfate[3]

This method is designed for the quantitative determination of this compound sulfate and to separate it from its degradation products.

1. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with UV detection.
  • Column: LiChroCART RP-18 (125 mm x 4 mm, 5 µm particle size).
  • Mobile Phase: A mixture of 10 volumes of acetonitrile and 90 volumes of 0.02 M phosphate buffer (pH = 7.0).
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 268 nm.

2. Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound sulfate reference standard in the mobile phase to obtain a known concentration.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound sulfate in the mobile phase to achieve a concentration within the validated linear range of the method.

4. Forced Degradation Studies (for stability-indicating validation):

  • Acid Hydrolysis: Treat the drug solution with acid (e.g., 0.1 M HCl) at an elevated temperature.
  • Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 M NaOH) at room temperature.
  • Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).
  • Photolytic Degradation: Expose the drug solution to UV light.
  • Thermal Degradation: Heat the solid drug at an elevated temperature.
  • After degradation, neutralize the solutions (if necessary) and dilute with the mobile phase for analysis.

Protocol 2: HPLC Method for Determination of this compound in Plasma[1]

This method is suitable for pharmacokinetic studies of this compound.

1. Chromatographic Conditions:

  • Instrument: HPLC with UV-visible detection.
  • Column: Phenomenex Gemini C18 (250 mm by 4.6 mm; 5 µm).
  • Mobile Phase: Gradient elution with acetonitrile and 0.1% trifluoroacetic acid in water.
  • Flow Rate: 0.9 mL/min.

2. Sample Preparation (from plasma):

  • To 200 µL of plasma, add methanol to precipitate the plasma proteins.
  • Centrifuge the mixture.
  • Inject 50 µL of the supernatant directly into the HPLC system.

3. Calibration Curve:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound, covering the expected concentration range in the study samples (e.g., 0.02 to 12 µg/ml).[1]
  • Process these standards using the same sample preparation procedure as the unknown samples.
  • Construct a calibration curve by plotting the peak area against the concentration.

Visualizations

Experimental_Workflow_HPLC_Purity cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh this compound Sample Dissolve_S Dissolve in Mobile Phase Sample->Dissolve_S Standard Weigh this compound Reference Standard Dissolve_Std Dissolve in Mobile Phase Standard->Dissolve_Std Inject Inject Sample/Standard Dissolve_S->Inject Test Solution Dissolve_Std->Inject Standard Solution HPLC HPLC System (Pump, Injector, Column, Detector) Chromatogram Generate Chromatogram HPLC->Chromatogram Inject->HPLC Analysis Peak Integration & Quantification Chromatogram->Analysis Report Generate Purity Report Analysis->Report

Caption: Workflow for this compound Purity Analysis by HPLC.

Troubleshooting_Logic_Peak_Tailing Start Peak Tailing Observed Check_Overload Check for Column Overload Start->Check_Overload Dilute Dilute Sample & Re-inject Check_Overload->Dilute Yes Check_pH Verify Mobile Phase pH Check_Overload->Check_pH No Resolved Peak Shape Improved Dilute->Resolved Adjust_pH Adjust pH to Optimal Range (e.g., 7.0) Check_pH->Adjust_pH Incorrect Check_Column Evaluate Column Condition Check_pH->Check_Column Correct Adjust_pH->Resolved Use_BDC Use Base-Deactivated/ End-capped Column Check_Column->Use_BDC Silanol Interaction Suspected Check_Column->Resolved Column OK Use_BDC->Resolved

Caption: Troubleshooting Logic for HPLC Peak Tailing.

References

Validation & Comparative

Cefquinome vs. Ceftiofur in the Treatment of Bovine Mastitis: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two fourth-generation cephalosporins, cefquinome and ceftiofur, in the treatment of bovine mastitis. The information presented is collated from various clinical and experimental studies to support evidence-based decisions in veterinary drug development and research.

Executive Summary

Bovine mastitis remains a significant economic burden on the dairy industry. Cephalosporins, particularly later generations like this compound and ceftiofur, are critical in managing this disease due to their broad-spectrum activity against common mastitis pathogens. This guide synthesizes available data on their comparative efficacy, focusing on key performance indicators such as bacteriological cure rates, clinical cure rates, and reduction in somatic cell counts (SCC).

A key study directly comparing intramammary infusions of ceftiofur and this compound for both clinical and subclinical mastitis found no statistically significant difference in their efficacy.[1] Both antibiotics demonstrated comparable bacteriological and clinical cure rates, as well as similar reductions in somatic cell counts.[1]

Quantitative Efficacy Data

The following tables summarize quantitative data from various studies on the efficacy of this compound and ceftiofur in treating different forms of bovine mastitis.

Table 1: Comparative Efficacy of this compound and Ceftiofur in Clinical and Subclinical Mastitis

ParameterThis compoundCeftiofurStudy Details
Bacteriological Cure Rate (Clinical Mastitis) No significant differenceNo significant differenceCows with subacute clinical mastitis (n=25) were treated with either intramammary ceftiofur or this compound.[1]
Clinical Cure Rate (Clinical Mastitis) No significant differenceNo significant differenceAssessed in the same study of 25 cows with clinical mastitis.[1]
Bacteriological Cure Rate (Subclinical Mastitis) No significant differenceNo significant differenceCows with subclinical mastitis (n=49) were treated with either intramammary ceftiofur or this compound.[1]
Somatic Cell Count (Subclinical Mastitis) No significant difference in reductionNo significant difference in reductionSCC was evaluated 14 days after the last treatment in the subclinical mastitis group.[1]

Table 2: Efficacy of this compound in Various Mastitis Treatment Protocols

Study FocusTreatment ProtocolKey Findings
Experimental E. coli Mastitis Intramuscular and/or intramammary this compoundParenteral this compound, with or without intramammary administration, significantly improved clinical recovery and bacteriological cure rates compared to ampicillin and cloxacillin.[2]
Subclinical Mastitis in Buffaloes Intramuscular this compound (alone or with herbal spray)This compound alone resulted in a 90% recovery rate. A significant decline in CMT score and SCC was observed.[3]
Clinical Mastitis with High SCC (Standard vs. Extended Therapy) Standard (1.5-day) vs. Extended (5-day) intramammary this compoundNo significant difference in overall bacteriological cure (72% vs. 79%) or SCC cure (19% vs. 25%). Extended therapy improved cure rates for Streptococcus uberis.[4][5]
Subclinical Staphylococcus aureus Mastitis Systemic (intramuscular) this compoundSystemic this compound had a very low cure rate (28%), comparable to spontaneous cure rates.[6]
Subclinical Mastitis (Standard vs. Extended Therapy) Standard (3 infusions) vs. Extended (6 infusions) intramammary this compoundHigh bacteriological cure rates for both conventional (84.61%) and extended (91.37%) treatments compared to untreated controls (20%). No significant difference between the two treatment durations.[7][8]

Table 3: Efficacy of Ceftiofur in Subclinical Mastitis Treatment

Study FocusTreatment ProtocolKey Findings
Subclinical Mastitis 2-day, 5-day, and 8-day intramammary ceftiofur hydrochloride (125 mg)Bacteriological cure rates increased with treatment duration: 38.8% (2-day), 53.7% (5-day), and 65.8% (8-day). All treatment groups were significantly better than the untreated control group (10.5% spontaneous cure).[9]

Experimental Protocols

Below are detailed methodologies from key studies cited in this guide.

Study 1: Direct Comparison of this compound and Ceftiofur (Ghasemzadeh et al., 2018)
  • Objective: To compare the efficacy of intramammary ceftiofur and this compound in treating clinical and subclinical mastitis in dairy cows.

  • Animal Selection: 25 cows with subacute clinical mastitis (abnormal milk) and 49 cows with subclinical mastitis (SCC > 4 x 10⁶ cells/mL) were included.

  • Treatment Groups:

    • Ceftiofur Group (Spectramast® LC):

      • Clinical Mastitis (n=14): Daily intramammary administration for 2 to 5 days.

      • Subclinical Mastitis: Two intramammary infusions at a 24-hour interval.

    • This compound Group (Cobactan® LC):

      • Clinical Mastitis (n=11): Intramammary administration after three to five consecutive milkings.

      • Subclinical Mastitis: Intramammary administration after three consecutive milkings.

  • Efficacy Assessment:

    • Bacteriological Analysis: Milk samples were collected for bacterial culture before treatment.

    • Somatic Cell Count: For subclinical cases, SCC was measured before treatment and 14 days after the last treatment.

    • Clinical Cure: Assessed by the return of milk to normal appearance.

Study 2: Efficacy of this compound in Experimental E. coli Mastitis (Shpigel et al., 1997)
  • Objective: To evaluate the efficacy of intramuscularly and intramammarily administered this compound in an experimental E. coli mastitis model.

  • Animal Model: 47 multiparous Israeli Holstein cows in early lactation. Mastitis was induced by infusing 400-750 CFU of E. coli into two healthy quarters of each cow.

  • Treatment Groups:

    • Intramammary this compound (75 mg) three times at 12-hour intervals.

    • Intramammary this compound (75 mg, 3x at 12h intervals) + Intramuscular this compound (1 mg/kg, 2x at 24h interval).

    • Intramuscular this compound (1 mg/kg) two times at a 24-hour interval.

    • Control: Intramammary ampicillin (75 mg) and cloxacillin (200 mg) three times at 12-hour intervals.

  • Efficacy Assessment:

    • Clinical Recovery: Monitoring of clinical signs of mastitis.

    • Milk Production: Measurement of the return to pre-infection milk yield.

    • Bacteriological Cure: Post-treatment milk sample analysis for the absence of E. coli.

Visualizations

Mechanism of Action and Inflammatory Response

The following diagram illustrates the general mechanism of action for beta-lactam antibiotics like this compound and ceftiofur, and the subsequent inflammatory cascade in mastitis.

Mastitis_Pathway cluster_pathogen Bacterial Pathogen cluster_antibiotic Cephalosporin Action cluster_immune Host Immune Response Pathogen e.g., E. coli, S. aureus ImmuneCells Immune Cells (e.g., Neutrophils) Pathogen->ImmuneCells Recognition Cephalosporin This compound / Ceftiofur PBP Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP Binding CellWall Cell Wall Synthesis Inhibition PBP->CellWall Inhibition Lysis Bacterial Cell Lysis CellWall->Lysis Leads to Lysis->ImmuneCells Reduced Bacterial Load Cytokines Pro-inflammatory Cytokines ImmuneCells->Cytokines Release Inflammation Inflammation (Mastitis) Cytokines->Inflammation Induction

Caption: Cephalosporin mechanism and mastitis inflammation.

Experimental Workflow for Efficacy Trials

This diagram outlines a typical experimental workflow for evaluating the efficacy of intramammary antibiotics for mastitis treatment.

Efficacy_Workflow cluster_setup Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post Post-Treatment Evaluation cluster_analysis Data Analysis A Animal Selection (Clinical/Subclinical Mastitis) B Baseline Sampling (Milk for Bacteriology & SCC) A->B C Randomization to Treatment Groups B->C D Group 1: This compound Administration C->D Group A E Group 2: Ceftiofur Administration C->E Group B F Control Group (Placebo or other antibiotic) C->F Group C G Follow-up Milk Sampling (e.g., Day 14, 21, 28) D->G E->G F->G H Bacteriological Analysis (Cure/Persistence) G->H I SCC Analysis (Reduction) G->I J Clinical Assessment (Resolution of Signs) G->J K Statistical Comparison of Cure Rates & SCC H->K I->K J->K

Caption: Mastitis treatment efficacy trial workflow.

References

A Comparative Analysis of Cefquinome and Other Fourth-Generation Cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of Cefquinome, a fourth-generation cephalosporin exclusively for veterinary use, against other prominent fourth-generation cephalosporins such as Cefepime and Cefpirome. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of performance supported by experimental data.

Introduction to Fourth-Generation Cephalosporins

Fourth-generation cephalosporins represent a significant advancement in the β-lactam class of antibiotics. They are characterized by a zwitterionic structure, which facilitates rapid penetration across the outer membrane of Gram-negative bacteria.[1] This unique chemical structure also confers enhanced stability against hydrolysis by many plasmid- and chromosomally-mediated β-lactamases, enzymes that are a common cause of bacterial resistance to third-generation cephalosporins.[2][3] Consequently, they possess a broad spectrum of activity, encompassing both Gram-positive and Gram-negative pathogens.[3][4]

Key characteristics include:

  • Broad Spectrum: Active against a wide range of Gram-positive and Gram-negative bacteria.[4]

  • β-Lactamase Stability: High resistance to many common β-lactamase enzymes.[2][3]

  • Enhanced Gram-Negative Activity: Superior penetration into Gram-negative bacteria compared to earlier generations.[1]

Mechanism of Action

Like all β-lactam antibiotics, fourth-generation cephalosporins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][6] The primary target is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[5][6][7] Peptidoglycan provides structural integrity to the bacterial cell wall.

The process involves:

  • Binding to PBPs: The β-lactam ring of the cephalosporin binds to the active site of PBPs.[5]

  • Inhibition of Transpeptidation: This binding inactivates the PBP, preventing the cross-linking of peptidoglycan chains.[7][8]

  • Cell Wall Weakening: The disruption of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure.

  • Cell Lysis: The compromised cell wall eventually ruptures, leading to bacterial cell death.[6][7]

Cephalosporin_Mechanism_of_Action cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Inhibition by Cephalosporins UDP_NAG UDP-NAG UDP_NAM UDP-NAM-pentapeptide UDP_NAG->UDP_NAM Synthesis in Cytoplasm Monomer Peptidoglycan Monomer (Lipid II) UDP_NAM->Monomer Attaches to Bactoprenol Bactoprenol (Lipid Carrier) Growing_Chain Growing Peptidoglycan Chain Monomer->Growing_Chain Transglycosylation (Polymerization) Crosslinked_Wall Cross-linked Peptidoglycan Wall Growing_Chain->Crosslinked_Wall Transpeptidation (Cross-linking) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Inactivation PBP Inactivation Cephalosporin Fourth-Gen Cephalosporin Cephalosporin->Inactivation Binds to & Inactivates Inactivation->Growing_Chain Blocks Cross-linking

Caption: Mechanism of bacterial cell wall synthesis inhibition by fourth-generation cephalosporins.

Comparative In Vitro Antibacterial Activity

The in vitro efficacy of cephalosporins is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC₅₀ and MIC₉₀ values (concentrations required to inhibit 50% and 90% of isolates, respectively) for this compound, Cefepime, and Cefpirome against various bacterial pathogens.

Disclaimer: The data presented below are compiled from different studies and are not from a single head-to-head comparative trial. Direct comparison should be made with caution as testing methodologies and bacterial isolates may vary between studies.

Table 1: In Vitro Activity against Gram-Negative Bacteria (MIC in µg/mL)

OrganismAntibioticMIC RangeMIC₅₀MIC₉₀Reference(s)
Escherichia coli This compound≤0.06 - >32-≤0.5[4][9]
Cefepime---[10]
Cefpirome-≤1.0-[2]
Klebsiella pneumoniae This compound--≤0.5[9]
Cefepime---[10]
Cefpirome---[2]
Pseudomonas aeruginosa This compound--8.0[9]
Cefepime---[10]
Cefpirome---[2]
Enterobacter cloacae This compound<2.0 - >16--[9]
Cefepime---[10]
Cefpirome---[2]

Table 2: In Vitro Activity against Gram-Positive Bacteria (MIC in µg/mL)

OrganismAntibioticMIC RangeMIC₅₀MIC₉₀Reference(s)
Staphylococcus aureus (MSSA¹)This compound--2.0[9]
Cefepime---[10]
Cefpirome-≤2.0-[2]
Streptococcus pneumoniae This compound--<0.12[9]
Cefepime---[10]
Cefpirome-≤0.5-[2]
Enterococcus spp. This compound4.0 - 8.0--[9]
Cefepime---[10]
Cefpirome> Cefepime--[10]

¹Methicillin-Susceptible Staphylococcus aureus

Comparative Pharmacokinetics

Pharmacokinetics (PK) describes the disposition of a drug in the body, including its absorption, distribution, metabolism, and excretion. Key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (t½), and area under the concentration-time curve (AUC) are critical for determining appropriate dosing regimens.

Disclaimer: The following data are from studies conducted in different animal species and under various experimental conditions. These tables are for illustrative purposes and do not represent a direct comparative study.

Table 3: Pharmacokinetic Parameters of this compound in Various Species

SpeciesDose & RouteCmax (µg/mL)Tmax (h)t½ (h)AUC (µg·h/mL)Reference
Mouse 25-400 µg (Intramammary)0.28 - 4.410.170.65 - 0.770.25 - 4.49[11]
Cow 75 mg (Intramammary)1.551.810.626.12
Foal 1.0 mg/kg (IM)0.731.524.395.93

Table 4: Pharmacokinetic Parameters of Cefepime and Cefpirome in Various Species

DrugSpeciesDose & RouteCmax (µg/mL)Tmax (h)t½ (h)AUC (µg·h/mL)Reference
Cefepime Calf 5 mg/kg (IV)44.930.0333.7047.73[12]
Sheep 20 mg/kg (IM)26.340.753.19158.42[13]
Chicken 100 mg/kg (IM)14.422.124.54-[14]
Cefpirome Ewe 10 mg/kg (IM)--2.0473.27[15]

Stability Against β-Lactamases

A key advantage of fourth-generation cephalosporins is their enhanced stability against hydrolysis by β-lactamase enzymes. This compound is reported to be stable against common plasmid-encoded (TEM-1, TEM-2, SHV-1) and chromosomal β-lactamases.[9] However, it can be hydrolyzed by certain extended-spectrum β-lactamases (ESBLs) such as TEM-3, TEM-5, and TEM-9.[9] Similarly, Cefpirome's stability to enzymes like TEM-1, TEM-2, SHV-1, and chromosomal P99 and K-1 has been shown to be comparable to the third-generation cephalosporin, ceftazidime.[2] Cefepime also exhibits increased stability against hydrolysis by class 1 chromosomally mediated β-lactamases.[12]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for the agar dilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI, formerly NCCLS), to determine the MIC of cephalosporins.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Antimicrobial stock solutions of known concentration

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Inoculator (e.g., multipoint replicator)

Procedure:

  • Antimicrobial Plate Preparation:

    • Prepare serial twofold dilutions of each cephalosporin in sterile water or another appropriate solvent.

    • Add 1 part antimicrobial dilution to 9 parts molten MHA (e.g., 2 mL of drug to 18 mL of agar). Mix thoroughly and pour into sterile petri dishes.

    • Prepare a control plate containing no antibiotic.

    • Allow plates to solidify and dry.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Further dilute this suspension to achieve a final inoculum concentration of approximately 1 x 10⁴ CFU per spot.[16]

  • Inoculation:

    • Using a multipoint replicator, inoculate the prepared agar plates with the bacterial suspension. Each spot should deliver approximately 1-2 µL.

    • Inoculate the control plate last to verify inoculum viability.

  • Incubation:

    • Allow the inoculum spots to dry completely.

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Following incubation, read the plates against a dark background.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth, disregarding a single colony or a faint haze caused by the inoculum.[16]

In Vivo Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic study in an animal model to determine key parameters like Cmax, Tmax, and t½.

PK_Study_Workflow acclimatization 1. Animal Acclimatization (e.g., 7 days) dosing 2. Drug Administration (e.g., IV, IM, SC) acclimatization->dosing sampling 3. Serial Blood Sampling (Predetermined time points) dosing->sampling processing 4. Sample Processing (Centrifugation to separate plasma) sampling->processing storage 5. Sample Storage (e.g., -80°C until analysis) processing->storage analysis 6. Drug Concentration Analysis (e.g., HPLC-MS/MS) storage->analysis modeling 7. Pharmacokinetic Modeling (Software analysis) analysis->modeling results 8. Parameter Determination (Cmax, Tmax, AUC, t½) modeling->results

Caption: General experimental workflow for an in vivo pharmacokinetic study.

Conclusion

This compound, Cefepime, and Cefpirome are potent fourth-generation cephalosporins with broad-spectrum activity and enhanced stability against many β-lactamases. This compound demonstrates excellent activity against key veterinary pathogens. While direct comparative data is limited, the available evidence suggests that the in vitro activity of this compound is largely comparable to other aminothiazolyl cephalosporins of the same generation, particularly against Enterobacteriaceae and Gram-positive cocci.[9] Its unique pharmacokinetic profile in different target animal species is a critical factor for its clinical application in veterinary medicine. The choice between these agents depends on the specific pathogen, the site of infection, local resistance patterns, and, crucially, whether the intended use is in human or veterinary medicine, as this compound is approved solely for the latter. Further head-to-head comparative studies are needed to fully elucidate the nuanced differences in their efficacy, pharmacokinetic/pharmacodynamic profiles, and resistance induction potential.

References

Cefquinome's In Vivo Efficacy Against Staphylococcus aureus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the in vivo efficacy of Cefquinome against Staphylococcus aureus, designed for researchers, scientists, and drug development professionals. Through a detailed examination of experimental data, this document compares this compound's performance with key alternatives and provides the necessary protocols to replicate pivotal studies.

Comparative Efficacy of this compound and Alternatives

The following tables summarize the in vivo efficacy of this compound against Staphylococcus aureus in various murine models, alongside comparative data for other clinically relevant antibiotics. Data has been aggregated from multiple studies to provide a comparative overview.

Table 1: this compound Efficacy in Murine Infection Models
Animal ModelS. aureus StrainThis compound DosageKey Efficacy ParameterResultCitation
Neutropenic ThighATCC 29213100 mg/kg (single dose)In vivo Post-Antibiotic Effect (PAE)2.9 hours[1]
Neutropenic ThighMultiple Strains2.5 to 320 mg/kg/day%T>MIC for bacteriostasis30.28% to 36.84%[1]
Neutropenic ThighMultiple Strains2.5 to 320 mg/kg/day%T>MIC for 1-log kill43.50% to 54.01%[1]
Catheter-Associated BiofilmMRSA-M4256 mg/kg (single dose)Bacterial Load Reduction (Planktonic)~3-log10 CFU reduction at 12h[2]
Catheter-Associated BiofilmMRSA-M4256 mg/kg (single dose)Bacterial Load Reduction (Biofilm)Regrowth observed at 24h[2]
Mastitis ModelNewbould 305200 and 400 µ g/gland Bacterial Load Reduction~2.3-log10 CFU/gland reduction at 24h[3]
Mastitis ModelJP4125 to 800 µ g/gland AUC0-24/MIC for 1.5-log10 CFU/gland reduction>16571.55 h·mL/g[4]
Table 2: Comparative In Vivo Efficacy of Alternative Antibiotics against S. aureus
AntibioticAnimal ModelS. aureus Strain(s)DosageKey Efficacy ParameterResultCitation
Ceftaroline fosamil Bacteraemia5 MRSA strains50 mg/kg every 6h for 24hBacterial Load Reduction (Blood)2.34 ± 0.33 log10 CFU/mL[5]
Vancomycin Bacteraemia5 MRSA strainsNot specifiedBacterial Load Reduction (Blood)1.84 ± 0.73 log10 CFU/mL[5]
Daptomycin Bacteraemia5 MRSA strainsNot specifiedBacterial Load Reduction (Blood)2.30 ± 0.60 log10 CFU/mL[5]
Linezolid OsteomyelitisMethicillin-susceptible25 µg/kg twice or three times a day for 21 daysBacterial Load ReductionNot significantly different from untreated controls[6]
Cefazolin OsteomyelitisMethicillin-susceptible50 µg/kg three times a day for 21 daysBacterial Load ReductionSignificantly more active than no treatment or linezolid[6]

Experimental Protocols

Detailed methodologies for the key in vivo models cited are provided below to facilitate study replication and validation.

Neutropenic Mouse Thigh Infection Model

This model is a standard for evaluating the efficacy of antimicrobial agents.[1]

  • Animal Model: Female ICR (CD-1) mice, 5-6 weeks old.

  • Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered 4 days before infection and 100 mg/kg administered 1 day before infection.

  • Infection: Mice are inoculated with a 0.1 mL suspension of S. aureus (e.g., ATCC 29213 at 10^7 CFU/mL) via intramuscular injection into the thigh.

  • Treatment: this compound or comparator agents are administered at various doses and schedules, typically starting 2 hours post-infection. Administration can be subcutaneous or intravenous.

  • Outcome Measurement: At predetermined time points, mice are euthanized, and the thigh muscles are aseptically removed and homogenized. The homogenate is serially diluted and plated on appropriate agar to determine the bacterial load (CFU/g of tissue).

Murine Catheter-Associated Biofilm Infection Model

This model is used to assess antimicrobial efficacy against biofilm-associated infections.[2]

  • Animal Model: Specific pathogen-free male mice.

  • Catheter Implantation: A 1-cm segment of a sterile Vialon intravenous catheter is surgically implanted subcutaneously in the flank of each mouse.

  • Infection: A suspension of S. aureus (e.g., a clinical MRSA strain) is injected into the lumen of the implanted catheter.

  • Treatment: this compound or other antibiotics are administered, typically via intramuscular injection, at a set time point after infection (e.g., 24 hours).

  • Outcome Measurement: At various time points post-treatment, animals are euthanized. The catheter and surrounding tissue fluid are collected. Planktonic bacteria are quantified from the tissue fluid. The catheter is removed, washed, and sonicated to dislodge the biofilm, which is then quantified by serial dilution and plating.

Mouse Mastitis Model

This model is relevant for studying intramammary infections.[3][4]

  • Animal Model: Lactating female mice (e.g., Swiss albino), typically 3-4 days post-partum.

  • Infection: A small volume (e.g., 50 µL) of a S. aureus suspension is infused into the mammary gland via the teat canal.

  • Treatment: this compound or comparator drugs are administered, either locally (intramammary) or systemically (intramuscular or intravenous), at specified times post-infection.

  • Outcome Measurement: At the end of the experiment, mice are euthanized, and the infected mammary glands are aseptically removed, weighed, and homogenized. The bacterial load is determined by plating serial dilutions of the homogenate.

Signaling Pathways and Mechanisms of Action

The efficacy of this compound and the development of resistance in S. aureus are governed by specific molecular interactions and signaling pathways.

This compound's Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7][8]

G cluster_process Bacterial Process This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Transpeptidation Transpeptidation (Cross-linking of Peptidoglycan) This compound->Transpeptidation Inhibits CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Essential for CellLysis Cell Lysis and Death Transpeptidation->CellLysis Leads to

Caption: this compound's mechanism of action: Inhibition of bacterial cell wall synthesis.

Staphylococcus aureus β-Lactamase Resistance Pathway

A primary mechanism of resistance to β-lactam antibiotics in S. aureus is the production of β-lactamase, an enzyme that inactivates the antibiotic. This process is regulated by the BlaR1-BlaI signaling pathway.[9][10][11]

G cluster_membrane Cell Membrane BlaR1 BlaR1 (Transmembrane Sensor) BlaI BlaI (Repressor) BlaR1->BlaI 2. Cleaves BetaLactam β-Lactam Antibiotic (e.g., this compound) BetaLactam->BlaR1 1. Binds and activates InactiveAntibiotic Inactive Antibiotic bla_operon bla Operon (blaZ, blaR1, blaI) BlaI->bla_operon 3. Repression lifted Transcription Transcription bla_operon->Transcription 4. Allows BetaLactamase β-Lactamase (BlaZ) Transcription->BetaLactamase 5. Leads to synthesis of BetaLactamase->BetaLactam 6. Inactivates

Caption: The BlaR1-BlaI signaling pathway for β-lactamase-mediated resistance in S. aureus.

VraSR Two-Component System and Cell Wall Stress Response

The VraSR two-component system in S. aureus is a key regulator of the response to cell wall damage caused by antibiotics like vancomycin and can also be induced by β-lactams.[12][13]

G cluster_membrane Cell Membrane VraS VraS (Sensor Kinase) VraR VraR (Response Regulator) VraS->VraR 2. Phosphorylates VraR_P VraR-P (Phosphorylated) CellWallStress Cell Wall Stress (e.g., from this compound) CellWallStress->VraS 1. Sensed by CellWallGenes Cell Wall Synthesis Genes (e.g., pbp2, murZ) VraR_P->CellWallGenes 3. Upregulates transcription of IncreasedSynthesis Increased Cell Wall Synthesis & Repair CellWallGenes->IncreasedSynthesis 4. Leads to

Caption: The VraSR two-component system response to cell wall stress in S. aureus.

References

Cefquinome vs. Older Cephalosporins: A Comparative Guide to Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro activity of Cefquinome, a fourth-generation cephalosporin, with that of older generation cephalosporins. The data presented is intended to inform research and development in the field of antimicrobial resistance.

Comparative In-Vitro Activity: Minimum Inhibitory Concentrations (MIC)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and a selection of older cephalosporins against various bacterial pathogens. MIC values are a measure of the lowest concentration of an antibiotic that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.

Table 1: Comparative MIC₅₀ and MIC₉₀ Values (µg/mL) of this compound and Older Cephalosporins against Gram-Negative Bacteria

Bacterial SpeciesAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli This compound0.06 - 0.50.125 - 1
Ceftiofur0.516
Cephradine3264
Klebsiella pneumoniae This compound≤0.5≤0.5
Cefuroxime--
Proteus mirabilis This compound0.51
Ceftiofur1616
Cephradine128>128
Pseudomonas aeruginosa This compound816
Ceftiofur>128>128
Cephradine>128>128

MIC₅₀: The concentration of the antibiotic that inhibits the growth of 50% of the tested isolates. MIC₉₀: The concentration of the antibiotic that inhibits the growth of 90% of the tested isolates. Data compiled from various in-vitro studies.[1][2]

Table 2: Comparative MIC Values (µg/mL) of this compound and Older Cephalosporins against Gram-Positive Bacteria

Bacterial SpeciesAntibioticMIC Range (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible) This compound-2
Cefazolin--
Cephalexin--
Streptococcus pneumoniae This compound-≤0.12
Enterococcus spp. This compound4-8-

Data compiled from various in-vitro studies.[1]

Mechanisms of Cross-Resistance

Cross-resistance between cephalosporins is primarily mediated by the production of β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. The stability of a cephalosporin in the presence of β-lactamases is a key determinant of its efficacy against resistant strains.

This compound, as a fourth-generation cephalosporin, exhibits greater stability against many common plasmid-mediated and chromosomally-mediated β-lactamases compared to older generation cephalosporins.[1] However, it can be hydrolyzed by certain extended-spectrum β-lactamases (ESBLs) such as TEM-3, TEM-5, and TEM-9.[1]

BetaLactamaseHydrolysis Cephalosporin Cephalosporin (with intact β-lactam ring) EnzymeSubstrateComplex Enzyme-Substrate Complex Cephalosporin->EnzymeSubstrateComplex Binding BetaLactamase β-lactamase Enzyme BetaLactamase->EnzymeSubstrateComplex AcylEnzymeIntermediate Acyl-Enzyme Intermediate EnzymeSubstrateComplex->AcylEnzymeIntermediate Acylation InactiveCephalosporin Inactive Cephalosporin (hydrolyzed β-lactam ring) AcylEnzymeIntermediate->InactiveCephalosporin Deacylation RegeneratedEnzyme Regenerated β-lactamase AcylEnzymeIntermediate->RegeneratedEnzyme Hydrolysis Water (H₂O) Hydrolysis->AcylEnzymeIntermediate RegeneratedEnzyme->BetaLactamase

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a standardized method crucial for assessing antimicrobial susceptibility and cross-resistance. The following outlines a typical workflow based on the Clinical and Laboratory Standards Institute (CLSI) M07-A11 guidelines for broth microdilution.

Broth Microdilution Method for MIC Determination (CLSI M07-A11)

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Standardized antimicrobial agent stock solutions

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

  • Microplate reader or manual reading aid

Procedure:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the bacterial isolate from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • Prepare serial two-fold dilutions of each cephalosporin in CAMHB directly in the 96-well microtiter plates.

    • Each well will contain 50 µL of the appropriate antimicrobial dilution.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation:

    • Within 15 minutes of preparing the diluted inoculum, add 50 µL of the bacterial suspension to each well (except the sterility control), resulting in a final volume of 100 µL per well.

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • Following incubation, examine the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate Bacterial Isolate (Agar Plate) Inoculum Prepare Inoculum (0.5 McFarland) Isolate->Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilution Prepare Serial Dilutions of Cephalosporins Dilution->Inoculate Incubate Incubate (16-20h at 35°C) Inoculate->Incubate Read Read Results (Visual or Automated) Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Conclusion

The available data indicates that this compound generally exhibits superior in-vitro activity against a broad spectrum of bacterial pathogens, particularly Gram-negative bacteria, when compared to older generation cephalosporins. This enhanced activity is largely attributed to its increased stability in the presence of many β-lactamase enzymes. However, the emergence of specific resistance mechanisms, such as certain ESBLs, can confer resistance to this compound. Continuous surveillance and in-vitro testing are essential to monitor resistance trends and guide appropriate therapeutic use. The standardized methodologies outlined by CLSI and EUCAST provide a robust framework for conducting these crucial cross-resistance studies.

References

A Comparative Analysis of the Beta-Lactamase Stability of Cefquinome and Cefepime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the beta-lactamase stability of two fourth-generation cephalosporins, Cefquinome and Cefepime. The information presented is supported by available experimental data to aid in the understanding of their respective performance against key bacterial resistance mechanisms.

Executive Summary

This compound and Cefepime are advanced-generation cephalosporins designed to exhibit enhanced stability against hydrolysis by beta-lactamase enzymes, a primary mechanism of bacterial resistance to beta-lactam antibiotics. Both agents demonstrate broad-spectrum activity against Gram-positive and Gram-negative bacteria. This compound is primarily used in veterinary medicine, while Cefepime is a staple in human clinical practice.

Available data indicates that both this compound and Cefepime are stable against common plasmid-mediated beta-lactamases such as TEM-1, TEM-2, and SHV-1, as well as chromosomal beta-lactamases of certain bacteria. However, they exhibit differential stability against extended-spectrum beta-lactamases (ESBLs) and AmpC beta-lactamases. Cefepime is recognized for its stability against AmpC beta-lactamases and is a weak inducer of their expression.[1][2] this compound's stability profile against a wide array of ESBLs and its AmpC induction potential are less extensively documented in direct comparative studies with Cefepime.

Comparative Beta-Lactamase Stability: Qualitative and Quantitative Data

Table 1: Stability of this compound and Cefepime Against Various Beta-Lactamases

Beta-Lactamase ClassSpecific Enzyme(s)This compound StabilityCefepime StabilityReferences
Class A (Penicillinases) TEM-1, TEM-2, SHV-1StableStable[3]
Class A (ESBLs) TEM-3, TEM-5, TEM-9HydrolyzedVaries; generally less stable against certain ESBLs[3][4][5]
CTX-M typesData not readily availableCan be hydrolyzed, especially by CTX-M-type enzymes[6][6]
Class C (Cephalosporinases) Chromosomal AmpC (e.g., from Enterobacter cloacae, Citrobacter freundii)StableStable; weak inducer of AmpC expression[1][2][7][8]
Plasmid-mediated AmpCData not readily availableStable[9]
Class D (Oxacillinases) OXA typesData not readily availableGenerally stable, but some OXA variants may confer resistance[10]

Table 2: Comparative Minimum Inhibitory Concentrations (MICs) Against Beta-Lactamase-Producing Organisms

The MIC is an indirect measure of stability; lower MICs against beta-lactamase-producing strains suggest greater stability and/or intrinsic activity.

Organism (Beta-Lactamase Profile)This compound MIC (µg/mL)Cefepime MIC (µg/mL)References
Escherichia coli (TEM-1)≤0.12 - 2.0 (MIC90)Data not directly comparable[3]
Escherichia coli (ESBL-producing)Data varies based on specific ESBLCan range from susceptible to resistant (e.g., 6 to 96 µg/mL for strains with novel CMY-2 variants)[4][11]
Klebsiella pneumoniae (ESBL-producing)MIC for some strains ≤ 0.125Varies; often higher than for non-ESBL producers[12]
Enterobacter cloacae (AmpC producer)Data not readily availableGenerally low; considered a treatment option[7][8]

Experimental Protocols

Spectrophotometric Beta-Lactamase Stability Assay (Nitrocefin Assay)

This is a common method to determine the rate of hydrolysis of a beta-lactam antibiotic by a purified beta-lactamase enzyme.

1. Principle: The assay utilizes a chromogenic cephalosporin, nitrocefin, which changes color from yellow to red upon hydrolysis of its beta-lactam ring by a beta-lactamase. The rate of color change, measured spectrophotometrically at 486 nm, is proportional to the rate of hydrolysis. To assess the stability of a test antibiotic (e.g., this compound or Cefepime), it is used as a competitive inhibitor of nitrocefin hydrolysis. A more stable antibiotic will result in a slower rate of nitrocefin hydrolysis.

2. Materials:

  • Purified beta-lactamase (e.g., TEM-1, AmpC)

  • This compound sulfate and Cefepime hydrochloride

  • Nitrocefin

  • Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • UV-Vis spectrophotometer with kinetic measurement capabilities

  • 96-well microplates or quartz cuvettes

3. Method:

  • Reagent Preparation:

    • Prepare stock solutions of this compound, Cefepime, and nitrocefin in a suitable solvent (e.g., DMSO for nitrocefin, aqueous buffer for the test antibiotics).

    • Prepare a working solution of the beta-lactamase in the assay buffer.

  • Assay Procedure:

    • To the wells of a microplate, add the assay buffer.

    • Add varying concentrations of the test antibiotic (this compound or Cefepime).

    • Initiate the reaction by adding a fixed concentration of the beta-lactamase enzyme.

    • Immediately add a fixed concentration of nitrocefin.

    • Monitor the increase in absorbance at 486 nm over time in a kinetic mode.

  • Data Analysis:

    • Calculate the initial velocity (rate of change of absorbance) for each concentration of the test antibiotic.

    • Determine the IC50 value (the concentration of the test antibiotic that inhibits 50% of the enzyme activity).

    • For more detailed kinetic analysis, determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for the hydrolysis of the test antibiotic by performing the assay without nitrocefin and monitoring the decrease in absorbance of the antibiotic itself at its specific maximum wavelength.

Visualizations

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Buffer A1 Dispense Buffer and Antibiotic dilutions P1->A1 P2 Prepare Antibiotic Stocks (this compound, Cefepime) P2->A1 P3 Prepare Enzyme Solution A2 Add Enzyme P3->A2 P4 Prepare Nitrocefin Stock A3 Add Nitrocefin P4->A3 A1->A2 A2->A3 A4 Kinetic Measurement (Absorbance at 486 nm) A3->A4 D1 Calculate Initial Velocities A4->D1 D2 Determine IC50 D1->D2 D3 Calculate Kinetic Parameters (Km, kcat) D1->D3

Caption: Experimental workflow for determining beta-lactamase stability.

AmpC_Induction_Pathway cluster_cell Bacterial Cell BetaLactam Beta-Lactam (e.g., Cefepime - weak inducer) PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP inhibition CellWall Cell Wall Peptidoglycan PBP->CellWall synthesis blocked DegradationProducts Peptidoglycan Degradation Products CellWall->DegradationProducts turnover AmpG AmpG (Permease) DegradationProducts->AmpG transport AmpD AmpD (Amidase) AmpG->AmpD processing AmpR AmpR (Transcriptional Regulator) AmpD->AmpR activation ampC ampC gene AmpR->ampC transcription activation AmpC_protein AmpC Beta-Lactamase ampC->AmpC_protein translation AmpC_protein->BetaLactam hydrolysis

Caption: Conceptual pathway of inducible AmpC beta-lactamase expression.

Conclusion

Both this compound and Cefepime are potent fourth-generation cephalosporins with enhanced stability to many common beta-lactamases. Cefepime's stability against and weak induction of AmpC beta-lactamases are well-documented, making it a valuable agent in clinical settings for treating infections caused by organisms producing these enzymes. This compound also demonstrates broad stability, particularly against plasmid-mediated penicillinases.

The primary gap in the current scientific literature is the lack of direct, quantitative comparative studies on the hydrolysis kinetics of this compound and Cefepime against a broad and identical panel of beta-lactamases, especially contemporary ESBLs. Such studies would be invaluable for a more definitive comparison of their stability profiles. Researchers are encouraged to conduct such head-to-head comparisons to further elucidate the subtle but potentially significant differences in the beta-lactamase stability of these two important antibiotics.

References

In vitro comparison of Cefquinome and cefpirome against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed in vitro comparison of two fourth-generation cephalosporins, Cefquinome and Cefpirome, against the opportunistic pathogen Pseudomonas aeruginosa. The following sections present a comprehensive analysis of their antimicrobial activity, mechanisms of action, and impact on bacterial signaling pathways, supported by experimental data and detailed protocols.

Quantitative Assessment of Antimicrobial Activity

The in vitro potency of this compound and Cefpirome against Pseudomonas aeruginosa is primarily evaluated by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC₉₀, the concentration required to inhibit the growth of 90% of isolates, is a key metric for comparing the efficacy of these antibiotics across multiple strains.

A comparative study provided MIC₉₀ values for Cefpirome against 153 clinical isolates of P. aeruginosa, showing an MIC₉₀ of 64 µg/mL.[1] Another study reported an MIC for this compound against P. aeruginosa of 8 µg/mL, which was similar to the activity of cefepime.[2] It is important to note that MIC values can vary depending on the specific strains tested and the methodologies used.

AntibioticMIC (µg/mL) against P. aeruginosaReference
This compound8[2]
Cefpirome64 (MIC₉₀)[1]

Mechanism of Action: Targeting the Bacterial Cell Wall

Both this compound and Cefpirome are bactericidal agents that exert their effect by inhibiting bacterial cell wall synthesis. Their primary targets are the Penicillin-Binding Proteins (PBPs), enzymes crucial for the synthesis and cross-linking of peptidoglycan, a vital component of the bacterial cell wall.

A study comparing the PBP binding affinities of Cefpirome and Cefepime (a structurally similar fourth-generation cephalosporin to this compound) in Pseudomonas aeruginosa revealed that both antibiotics exhibit a strong affinity for PBP 3.[3][4] PBP 3 is primarily involved in bacterial cell division, and its inhibition leads to the formation of filamentous cells and eventual cell lysis. The study also noted that both drugs bound poorly to PBP 2 in P. aeruginosa.[3]

Impact on Bacterial Signaling: Interference with Quorum Sensing

Beyond direct inhibition of cell wall synthesis, cephalosporins have been shown to interfere with bacterial communication systems, specifically quorum sensing (QS) in Pseudomonas aeruginosa. The QS system is a cell-to-cell communication network that regulates the expression of virulence factors and biofilm formation.

The P. aeruginosa QS system is complex, involving multiple interconnected signaling pathways, primarily the las, rhl, and pqs systems. These pathways rely on the production and detection of small signaling molecules called autoinducers. At a certain population density, the concentration of these autoinducers reaches a threshold that triggers a coordinated change in gene expression, leading to the production of virulence factors and the formation of biofilms.

Research has indicated that certain cephalosporins can disrupt these QS pathways, thereby reducing the pathogenicity of P. aeruginosa. This interference can occur through various mechanisms, such as inhibiting the synthesis of autoinducers or blocking their interaction with their cognate receptors.

QuorumSensingPathway cluster_las las System cluster_rhl rhl System cluster_pqs pqs System LasI LasI OdDHL 3-oxo-C12-HSL (Autoinducer) LasI->OdDHL Synthesizes LasR LasR VirulenceFactors Virulence Factors (e.g., proteases, toxins) LasR->VirulenceFactors Activates RhlR RhlR LasR->RhlR PqsR PqsR (MvfR) LasR->PqsR OdDHL->LasR Binds to RhlI RhlI BHL C4-HSL (Autoinducer) RhlI->BHL Synthesizes RhlR->VirulenceFactors Activates Biofilm Biofilm Formation RhlR->Biofilm BHL->RhlR Binds to PqsABCD PqsA-D PQS PQS (Autoinducer) PqsABCD->PQS Synthesizes PqsR->RhlR Activates PQS->PqsR Binds to Cephalosporins This compound & Cefpirome Cephalosporins->LasR Interferes with binding Cephalosporins->RhlR Interferes with binding caption Simplified Pseudomonas aeruginosa Quorum Sensing Pathway and Cephalosporin Interference.

Caption: Simplified P. aeruginosa Quorum Sensing Pathway and Cephalosporin Interference.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8]

MIC_Workflow A Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL in Mueller-Hinton Broth) C Inoculate each well with the bacterial suspension A->C B Prepare serial two-fold dilutions of This compound and Cefpirome in a 96-well plate B->C E Incubate plates at 35-37°C for 16-20 hours C->E D Include growth control (no antibiotic) and sterility control (no bacteria) wells D->E F Read plates visually or with a plate reader E->F G Determine MIC: the lowest concentration with no visible bacterial growth F->G caption Workflow for MIC Determination by Broth Microdilution. TimeKill_Workflow A Prepare a standardized bacterial inoculum (~5 x 10^5 CFU/mL in broth) B Add this compound or Cefpirome at desired concentrations (e.g., 1x, 2x, 4x MIC) A->B C Incubate cultures at 35-37°C with shaking B->C D At specified time points (0, 2, 4, 8, 24h), remove aliquots C->D E Perform serial dilutions of the aliquots D->E F Plate dilutions onto agar plates E->F G Incubate plates and count Colony Forming Units (CFU) F->G H Plot log10 CFU/mL vs. time to generate time-kill curves G->H caption General Workflow for a Time-Kill Kinetic Assay.

References

Cefquinome vs. Ceftiofur: A Comparative Analysis of Their Impact on the Gut Microbiome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of two fourth-generation cephalosporin antibiotics, cefquinome and ceftiofur, on the gut microbiome. The information presented is based on experimental data from peer-reviewed studies, offering insights into the differential impacts of these commonly used veterinary drugs.

Executive Summary

Recent research demonstrates that while both this compound and ceftiofur, parenterally administered, can disrupt the gut microbiome, this compound appears to have a more pronounced and widespread effect. A key study in pigs revealed that this compound administration led to a significant decrease in microbial diversity and affected a larger number of bacterial genera compared to ceftiofur.[1][2] Conversely, ceftiofur treatment was associated with a more specific selection for certain antimicrobial resistance genes (ARGs).[1][2] Both antibiotics were shown to increase the abundance of Proteobacteria.[1][2] The gut microbiome and the associated resistome in the study animals tended to return to baseline levels 21 days after the cessation of treatment for both drugs.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a comparative study by Rutjens et al. (2023), which investigated the impact of intramuscular administration of this compound and ceftiofur on the porcine gut microbiome.[1][2]

Table 1: Impact on Alpha Diversity (Shannon Index)

Treatment GroupBefore Treatment (BT)End of Treatment (ET)7 Days Post-Treatment (7d)21 Days Post-Treatment (21d)
Control No significant changeNo significant changeNo significant changeNo significant change
Ceftiofur No significant changeNo significant changeNo significant changeNo significant change
This compound No significant changeNo significant changeSignificant Decrease *Recovery to initial levels

*Bonferroni-corrected P-value ≤ 0.10[1]

Table 2: Differential Impact on Bacterial Genera

FeatureCeftiofurThis compound
Number of Significantly Affected Genera 818

Table 3: Impact on Phylum and Genus Abundance

Taxonomic LevelTreatmentObservation
Phylum CeftiofurIncrease in Proteobacteria
This compoundIncrease in Proteobacteria
Genus CeftiofurSelection in Bacteroides (containing TetQ), Prevotella (containing CfxA6), and Escherichia coli (containing blaTEM-1)
This compoundSignificant impact on 18 genera

Table 4: Impact on Antimicrobial Resistance Genes (ARGs)

TreatmentNumber of Significantly Increased ARGsAssociated Genera
Ceftiofur 1 (tetQ)Bacteroides
This compound 6 (including CfxA6)No clear correlation

Experimental Protocols

The primary comparative data is derived from a study by Rutjens et al. (2023). The key experimental methodologies are detailed below.

Animal Model and Treatment[1][2]
  • Animals: 17 clinically healthy pigs.

  • Groups:

    • Ceftiofur-treated (n=6)

    • This compound-treated (n=6)

    • Control (n=5)

  • Dosage and Administration:

    • Ceftiofur: 3 mg/kg body weight, intramuscularly, for 3 consecutive days.

    • This compound: 2 mg/kg body weight, intramuscularly, for 5 consecutive days.

  • Sample Collection: Fecal samples were collected at four time points:

    • Before treatment (BT)

    • End of treatment (ET)

    • 7 days post-treatment (7d)

    • 21 days post-treatment (21d)

Microbiome and Resistome Analysis[1][2]
  • DNA Extraction: DNA was extracted from fecal samples.

  • Sequencing:

    • Microbiome: Long-read 16S rRNA gene sequencing.

    • Resistome: Shotgun metagenomic sequencing.

  • Data Analysis:

    • Microbiome: Taxonomic assignment and alpha diversity (Shannon index) calculation. Differential abundance analysis was performed using DESeq2.

    • Resistome: Identification and quantification of antimicrobial resistance genes.

A study by Fleury et al. (2015) on the impact of ceftiofur in pigs used quantitative PCR to analyze the main bacterial groups and quantified short-chain fatty acids.[3] Another study in neonatal lambs by Zeineldin et al. (2022) also utilized sequencing of genomic DNA from fecal samples to analyze the microbiome.[4][5]

Visualizations

Experimental Workflow

G cluster_0 Animal Treatment Phase cluster_1 Sample Collection cluster_2 Molecular Analysis cluster_3 Data Analysis Pigs 17 Healthy Pigs Group Grouping (n=6 Ceftiofur, n=6 this compound, n=5 Control) Pigs->Group Cef_treat Ceftiofur Treatment (3 mg/kg IM, 3 days) Group->Cef_treat Cqn_treat This compound Treatment (2 mg/kg IM, 5 days) Group->Cqn_treat Sample Fecal Sampling (BT, ET, 7d, 21d) Cef_treat->Sample Cqn_treat->Sample DNA DNA Extraction Sample->DNA Seq_16S 16S rRNA Gene Sequencing DNA->Seq_16S Seq_Shotgun Shotgun Metagenomic Sequencing DNA->Seq_Shotgun Microbiome Microbiome Analysis (Alpha Diversity, Composition) Seq_16S->Microbiome Resistome Resistome Analysis (ARG Identification) Seq_Shotgun->Resistome Stats Statistical Comparison Microbiome->Stats Resistome->Stats G cluster_0 This compound cluster_1 Ceftiofur cluster_2 Shared Effects Cqn This compound Treatment Cqn_alpha Decreased Alpha Diversity Cqn->Cqn_alpha Cqn_genera Affects More Genera (18) Cqn->Cqn_genera Cqn_resistome Increases 6 ARGs (No clear genus link) Cqn->Cqn_resistome Shared_Proteo Increase in Proteobacteria Shared_Recovery Recovery by 21 Days Post-Treatment Cef Ceftiofur Treatment Cef_alpha No Significant Change in Alpha Diversity Cef->Cef_alpha Cef_genera Affects Fewer Genera (8) Cef->Cef_genera Cef_resistome Increases 1 ARG (tetQ) (Linked to Bacteroides) Cef->Cef_resistome G cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibition leads to disruption of Cell_Wall Cell Wall Integrity PBP->Cell_Wall maintains Peptidoglycan->PBP catalyzed by Lysis Cell Lysis & Death Cell_Wall->Lysis Loss of integrity leads to Beta_Lactam Beta-Lactam Antibiotic (this compound/Ceftiofur) Beta_Lactam->PBP Binds to & Inhibits

References

Cefquinome Efficacy: A Comparative Statistical Analysis Across Key Veterinary Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of Cefquinome's efficacy, drawing data from multiple veterinary studies. This compound, a fourth-generation cephalosporin, is a critical antimicrobial agent in veterinary medicine, demonstrating a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its efficacy is attributed to its high stability against penicillinases and beta-lactamases.[1][3] This document synthesizes quantitative data from various clinical trials to offer an objective comparison of this compound's performance against other antibiotics and across different pathological conditions in cattle and swine.

Comparative Efficacy of this compound in Bovine Mastitis

Bovine mastitis remains a significant economic challenge in the dairy industry. This compound has been extensively evaluated for its efficacy in treating clinical and subclinical mastitis caused by a range of pathogens.

Table 1: Bacteriological Cure Rates of this compound in Bovine Mastitis

StudyPathogen(s)This compound Treatment GroupComparator Treatment GroupBacteriological Cure Rate (this compound)Bacteriological Cure Rate (Comparator)
Shpigel et al. (1997)[4]Escherichia coli75 mg intramammary (3x, 12h intervals) & 1 mg/kg intramuscular (2x, 24h intervals)75 mg ampicillin & 200 mg cloxacillin intramammary (3x, 12h intervals)Significantly higher than comparator-
Unspecified Clinical Trial[5]Clinical Mastitis500 mg intramuscular once daily for 3-5 days-91.6% (quarter-wise)-
de Oliveira et al. (2019)[6]Streptococcus agalactiae75 mg intramammary (CEFIMM), every 12h for 1.5 days250 mg cloxacillin & 125 mg ampicillin intramammary (CLOXIMM), every 24h for 3 days98% (at day 14), 93% (at day 21)86% (at day 14), 82% (at day 21)
de Oliveira et al. (2019)[6]Streptococcus agalactiae1 mg/kg intramuscular (CEFIM)Control (no treatment)55% (at day 14), 52% (at day 21)25% (at day 14), 0% (at day 21)
Swinkels et al. (2013)[7]Staphylococcus aureusExtended (5 days) intramammary treatmentStandard (1.5 days) intramammary treatment27%34%

Key Observations:

  • This compound, administered parenterally with or without intramammary infusion, demonstrates significant efficacy in treating clinical coliform mastitis.[4]

  • Intramammary this compound (CEFIMM) shows a high bacteriological cure rate against Streptococcus agalactiae, appearing numerically superior to a cloxacillin and ampicillin combination, though a non-inferiority analysis suggested the latter could be a viable alternative.[6][8]

  • Intramuscular this compound (CEFIM) also shows efficacy against S. agalactiae but at a lower rate than intramammary administration.[6]

  • Interestingly, one multi-center study on Staphylococcus aureus mastitis found that an extended 5-day treatment with this compound did not improve bacteriological cure rates compared to a standard 1.5-day protocol and, in fact, showed a slightly lower cure rate.[7] However, the extended therapy did result in a significantly better clinical cure.[7]

Comparative Efficacy of this compound in Respiratory Disease

Bovine Respiratory Disease (BRD) and respiratory infections in swine are major causes of morbidity and mortality in livestock. This compound is indicated for the treatment of these conditions.[1][9]

Table 2: Efficacy of this compound in Respiratory Disease

StudyAnimal SpeciesDiseaseThis compound Treatment GroupComparator Treatment GroupEfficacy Outcome (this compound)Efficacy Outcome (Comparator)
Unspecified Field Study[10]Neonatal CalvesSepticemia (primarily E. coli)2 mg/kg intramuscular, once daily for 3 days3 mg/kg gentamicin intramuscular, thrice daily for 3 days68% recovery at day 3, 66% at day 751% recovery at day 3, 63% at day 7

Key Observations:

  • In neonatal calves with clinical signs of septicemia, this compound demonstrated a higher initial recovery rate at day 3 compared to gentamicin, although the recovery rates were therapeutically equivalent by day 7.[10]

Experimental Protocols

A summary of the methodologies for the key cited experiments is provided below to allow for critical evaluation and replication.

Study 1: Shpigel et al. (1997) - Experimental E. coli Mastitis in Cows [4]

  • Animals: 47 multiparous Israeli Holstein cows in early lactation.

  • Induction of Mastitis: Infusion of 400 to 750 CFU of E. coli into two healthy quarters of each cow.

  • Treatment Groups:

    • 75 mg this compound intramammarily, three times at 12-hour intervals.

    • 75 mg this compound intramammarily (as above) and 1 mg/kg this compound intramuscularly, two times at a 24-hour interval.

    • 1 mg/kg this compound intramuscularly, two times at a 24-hour interval.

    • 75 mg ampicillin and 200 mg cloxacillin intramammarily, three times at 12-hour intervals.

  • Primary Outcome: Bacteriological cure rates and clinical recovery.

Study 2: de Oliveira et al. (2019) - Streptococcus agalactiae Subclinical Mastitis in Dairy Cows [6][8]

  • Study Design: A randomized clinical trial conducted on nine dairy farms.

  • Animals: Lactating cows with S. agalactiae intramammary infections.

  • Treatment Groups:

    • CLOXIMM: Intramammary infusion of 250 mg cloxacillin and 125 mg ampicillin, every 24 hours for three days.

    • CEFIMM: Intramammary infusion of 75 mg this compound, every 12 hours for 1.5 days.

    • CEFIM: Intramuscular injection of this compound.

    • CONTROL: Negative control group.

  • Primary Outcomes: Bacteriological cure at 14 and 21 days post-treatment.

Study 3: Swinkels et al. (2013) - Clinical Staphylococcus aureus Mastitis in Dairy Cows [7]

  • Study Design: A multi-centered, non-blinded, randomized, positive-controlled clinical trial in five European countries.

  • Treatment Groups:

    • Standard Treatment: 1.5-day intramammary this compound treatment.

    • Extended Treatment: 5-day intramammary this compound treatment.

  • Primary Outcomes: Bacteriological and clinical cure rates during lactation.

Mechanism of Action and Resistance

The efficacy of this compound, like other β-lactam antibiotics, is dependent on its ability to inhibit bacterial cell wall synthesis and the absence of potent bacterial resistance mechanisms.

This compound's Mechanism of Action

This compound is a bactericidal antibiotic that acts by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls.[11][12][13] The β-lactam ring in its structure is a structural analog of D-alanyl-D-alanine, the terminal amino acid residues of the nascent peptidoglycan layer.[12] This allows this compound to bind to the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.[12][13] This irreversible binding prevents the final transpeptidation step, disrupting cell wall synthesis and leading to bacterial cell death.[12]

G cluster_bacterium Bacterial Cell cluster_action This compound Action PBP Penicillin-Binding Proteins (PBPs) CellWall Bacterial Cell Wall PBP->CellWall Synthesizes Inhibition Inhibition of Transpeptidation PBP->Inhibition Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds to Cell Lysis Cell Lysis CellWall->Cell Lysis Leads to This compound This compound This compound->PBP Binds to Active Site Inhibition->CellWall Disrupts Synthesis

Caption: Mechanism of action of this compound.

Bacterial Resistance to this compound

Bacterial resistance to β-lactam antibiotics, including this compound, is a significant clinical concern. The primary mechanisms of resistance include enzymatic degradation of the antibiotic and modification of the target site.[12][14]

  • Enzymatic Degradation: Bacteria may produce β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[12][14]

  • Target Modification: Alterations in the structure of PBPs can reduce the binding affinity of β-lactam antibiotics, rendering them less effective.[14]

  • Reduced Permeability: Changes in the bacterial outer membrane, particularly in Gram-negative bacteria, can restrict the entry of the antibiotic into the cell.[14]

  • Efflux Pumps: Some bacteria possess efflux pumps that actively transport the antibiotic out of the cell, preventing it from reaching its target.[14]

A recent study on Staphylococcus aureus has also shed light on the transcriptomic changes associated with adaptive resistance to this compound, revealing the involvement of genes related to cellular respiration and energy metabolism.[15]

G cluster_bacterium Bacterium cluster_resistance Resistance Mechanisms PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Required for Cefquinome_in This compound (inside cell) Cefquinome_in->PBP Inhibits AlteredPBP Altered PBPs Cefquinome_in->AlteredPBP Reduced Binding EffluxPump Efflux Pump Cefquinome_in->EffluxPump Pumped Out BetaLactamase β-Lactamase Production BetaLactamase->Cefquinome_in Degrades AlteredPBP->CellWall Allows Synthesis ReducedPermeability Reduced Permeability ReducedPermeability->Cefquinome_in Blocks Entry Cefquinome_out This compound (outside cell) Cefquinome_out->Cefquinome_in Enters Cell

Caption: Bacterial resistance mechanisms to this compound.

References

The Interplay of Lab Bench and Livestock: Correlating Cefquinome's In Vitro Potency with In Vivo Success

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, veterinarians, and professionals in drug development, the ultimate measure of an antibiotic's utility lies not in its performance in a petri dish, but in its ability to resolve infections in a living animal. This guide provides a comprehensive comparison of the in vitro minimum inhibitory concentration (MIC) of the fourth-generation cephalosporin, Cefquinome, with its corresponding in vivo clinical outcomes. By examining experimental data, we aim to bridge the gap between laboratory susceptibility testing and real-world therapeutic efficacy.

This compound, a cephalosporin developed exclusively for veterinary use, exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1][2] Its stability against many β-lactamases makes it a valuable tool in treating challenging infections in livestock.[3][4] Understanding the correlation between the in vitro MIC—the lowest concentration of an antibiotic that prevents visible growth of a bacterium—and the in vivo outcome is crucial for establishing effective dosing regimens, predicting clinical success, and mitigating the development of antimicrobial resistance.

In Vitro Susceptibility: A Snapshot of this compound's Potency

The minimum inhibitory concentration (MIC) is a fundamental in vitro measure of an antibiotic's potency against a specific pathogen. The following tables summarize the MIC values of this compound against key veterinary pathogens, as determined by standardized laboratory methods.

PathogenNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
Staphylococcus aureus (Bovine Mastitis)630.52Not Specified[3]
Staphylococcus aureus (Bovine Mastitis)380.50.50.25 - 0.5[4]
Escherichia coliNot SpecifiedNot Specified≤0.12 - ~2.0Not Specified[1]
Haemophilus parasuis1310.12510.0075 - 8[5]
Streptococcus suisNot Specified0.060.25Not Specified[6]
Streptococcus agalactiae10.03Not SpecifiedNot Specified[7]

Table 1: In Vitro Minimum Inhibitory Concentration (MIC) of this compound against Various Veterinary Pathogens. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

From MIC to Cure: The Role of Pharmacokinetics and Pharmacodynamics (PK/PD)

While the MIC provides a baseline for an antibiotic's activity, it does not account for the complex processes that occur within an animal's body. Pharmacokinetics (PK) describes what the body does to the drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics (PD) describes what the drug does to the bacteria. The integration of PK and PD parameters is essential for predicting in vivo efficacy.

For time-dependent antibiotics like this compound, the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC) is a key predictor of efficacy.[1][8] Another important PK/PD index is the ratio of the area under the concentration-time curve to the MIC (AUC/MIC).[4][9]

The following table presents in vivo experimental data from various animal models, correlating this compound's PK/PD parameters with clinical outcomes.

PathogenAnimal ModelPK/PD IndexTarget Value for EfficacyOutcomeReference
Escherichia coliNeutropenic Mouse Thigh%fT>MIC28.01%Bacterial stasis[1][10]
Escherichia coliNeutropenic Mouse Thigh%fT>MIC37.23%1-log₁₀ CFU reduction[1][10]
Escherichia coliNeutropenic Mouse Thigh%fT>MIC51.69%2-log₁₀ CFU reduction[1][10]
Staphylococcus aureusMouse Mastitis%T>MIC35.98%1.8-log₁₀ CFU reduction[4][11][12]
Staphylococcus aureusMouse MastitisAUC₀₋₂₄/MIC137.43 h1.8-log₁₀ CFU reduction[4][11][12]
Streptococcus suisNeutropenic Mouse Thigh%fT>MICNot specified (R²=91%)Strong correlation with efficacy[8]
Haemophilus parasuisSwineAUC₂₄h/MIC41 hBactericidal effect[5]

Table 2: Correlation of this compound's In Vivo PK/PD Parameters with Clinical Outcomes.

A Comparative Look: this compound versus Ceftiofur

Ceftiofur, a third-generation cephalosporin, is another widely used antibiotic in veterinary medicine. While direct, comprehensive comparative studies correlating in vitro MIC with in vivo outcomes for both drugs against a wide range of pathogens are limited in the available literature, some insights can be drawn. Both this compound and Ceftiofur are used to treat similar bacterial infections in livestock.[13][14] However, this compound, as a fourth-generation cephalosporin, is designed to have enhanced stability against certain β-lactamases, which may offer an advantage against resistant strains.[1][4] One study noted that in general, administration of ceftiofur results in significantly higher concentrations in the duodenum and ileum compared to this compound, even when normalized for dose.[14]

Experimental Methodologies

The following sections detail the typical experimental protocols used to generate the data presented in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

MIC_Determination_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis pathogen Bacterial Isolate inoculation Inoculate wells with standardized bacterial suspension pathogen->inoculation media Mueller-Hinton Broth serial_dilution Prepare serial dilutions of this compound in microtiter plate media->serial_dilution This compound This compound Stock Solution This compound->serial_dilution serial_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_mic Visually inspect for turbidity to determine the lowest concentration with no visible growth (MIC) incubation->read_mic

Figure 1: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vivo Efficacy Studies (Neutropenic Mouse Thigh Model)

The neutropenic mouse thigh infection model is a standard preclinical model used to evaluate the in vivo efficacy of antibiotics.

InVivo_Efficacy_Workflow cluster_setup Model Setup cluster_treatment Treatment cluster_evaluation Evaluation cluster_analysis Data Analysis neutropenia Induce neutropenia in mice infection Infect mouse thigh muscle with a standardized bacterial inoculum neutropenia->infection dosing Administer this compound at various doses and dosing intervals infection->dosing sampling Collect thigh tissue and blood samples at specified time points dosing->sampling quantification Determine bacterial load (CFU/thigh) and drug concentration in serum sampling->quantification pk_pd Correlate PK/PD parameters (%fT>MIC, AUC/MIC) with bacterial reduction quantification->pk_pd

Figure 2: Experimental workflow for an in vivo efficacy study.

The Logical Bridge: From In Vitro Data to Clinical Application

The successful application of in vitro data to clinical practice hinges on the integration of PK/PD principles. This allows for the establishment of clinical breakpoints, which are MIC values used to categorize bacteria as susceptible, intermediate, or resistant to a particular antibiotic.

Logical_Relationship cluster_invitro In Vitro cluster_invivo In Vivo cluster_integration Integration & Application mic MIC Determination pkpd_analysis PK/PD Modeling (%T>MIC, AUC/MIC) mic->pkpd_analysis pk Pharmacokinetics (Drug Concentration in Animal) pk->pkpd_analysis pd Pharmacodynamics (Bacterial Response) pd->pkpd_analysis breakpoints Establishment of Clinical Breakpoints pkpd_analysis->breakpoints dosing Optimized Dosing Regimens breakpoints->dosing outcome Prediction of Clinical Outcome dosing->outcome

Figure 3: The relationship between in vitro data, PK/PD, and clinical application.

Conclusion

The correlation between in vitro MIC and in vivo outcomes for this compound is not a simple one-to-one relationship but is intricately linked through the principles of pharmacokinetics and pharmacodynamics. The data clearly demonstrates that for this compound, achieving a specific %fT>MIC or AUC/MIC target is a strong predictor of a successful clinical outcome. This integrated approach, moving beyond the MIC alone, is paramount for the rational and effective use of this important veterinary antibiotic, ultimately contributing to improved animal health and a more sustainable approach to antimicrobial stewardship.

References

Safety Operating Guide

Safeguarding Research and the Environment: Proper Disposal of Cefquinome

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. Cefquinome, a fourth-generation cephalosporin antibiotic, requires meticulous handling and disposal to mitigate the risks of environmental contamination and the proliferation of antimicrobial resistance. Adherence to proper disposal protocols is not only a regulatory requirement but also a critical component of a One Health approach, recognizing the interconnectedness of human, animal, and environmental health.

Improper disposal of antibiotics like this compound, such as discarding them in regular trash or flushing them down the drain, can introduce active pharmaceutical ingredients into ecosystems.[1][2][3] This can lead to the contamination of water supplies and soil, harming wildlife and potentially fostering the development of drug-resistant bacteria.[2][3]

Core Principles of this compound Waste Management

The primary objective of this compound waste management is to ensure that the active pharmaceutical ingredient (API) is handled and disposed of in compliance with all relevant federal, state, and local regulations.[4] A crucial aspect of this is the proper segregation of pharmaceutical waste from general waste at the point of origin.[5]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedures for the safe disposal of this compound waste in a laboratory setting.

Step 1: Waste Identification and Segregation

  • Identify all this compound-contaminated materials: This includes unused or expired this compound, solutions containing the antibiotic, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any lab consumables (e.g., vials, syringes, petri dishes, and pipette tips) that have come into contact with the compound.[4]

  • Segregate waste streams: this compound waste should be collected separately from regular laboratory trash and other chemical waste streams. Use designated, clearly labeled, leak-proof hazardous waste containers.[4] For sharps such as needles and syringes, a designated, puncture-proof sharps container is mandatory.[3][5]

Step 2: Containerization and Labeling

  • Use appropriate containers: Collect solid this compound waste in durable, sealed plastic bags or containers. Liquid waste should be collected in sealed, leak-proof containers.

  • Properly label all containers: Each container must be clearly labeled as "Hazardous Waste - this compound" and include the accumulation start date and any other information required by your institution's Environmental Health and Safety (EHS) department.[4]

Step 3: Secure Storage

  • Designated storage area: Store sealed this compound waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.[4]

  • Secondary containment: The storage area should have secondary containment to prevent the spread of material in case of a spill.[4]

Step 4: Final Disposal

  • Engage a licensed hazardous waste contractor: The disposal of this compound waste must be handled by a licensed and reputable hazardous waste disposal company.[4] These companies are equipped to manage and transport pharmaceutical waste in accordance with regulatory standards.

  • Preferred disposal method - Incineration: High-temperature incineration is the preferred method for the final disposal of this compound and other pharmaceutical waste.[4] This process ensures the complete destruction of the active pharmaceutical ingredient.

  • Documentation: Retain all documentation related to the disposal of hazardous waste as required by your institution and regulatory agencies.

Experimental Protocols

While specific experimental protocols for this compound disposal are not typically published, the principles are derived from broader guidelines for pharmaceutical and hazardous waste management. The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[2][6] Research institutions' EHS departments translate these regulations into specific internal protocols.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Phase 1: Generation & Segregation cluster_1 Phase 2: Containment & Labeling cluster_2 Phase 3: Storage cluster_3 Phase 4: Disposal A This compound Waste Generated (Solid or Liquid) B Segregate at Point of Origin A->B C Place in Designated, Leak-Proof Container B->C D Label Container: 'Hazardous Waste - this compound' + Accumulation Date C->D E Store in Secure, Designated Area with Secondary Containment D->E F Arrange Pickup by Licensed Hazardous Waste Contractor E->F G Transport to Permitted Treatment Facility F->G H Final Disposal: High-Temperature Incineration G->H I Retain Disposal Documentation H->I

Caption: Workflow for the proper disposal of this compound waste.

Quantitative Data on Pharmaceutical Waste

Pharmaceutical Waste Collection Data (Nov 2021 - May 2023)
Total Unused/Expired Prescription Medications Collected 144,084 tablets/capsules
Total Active Pharmaceutical Ingredient (API) Collected ~19.3 kg
Antimicrobial Share of Collected Medications 2.6% of tablets/capsules
Antimicrobial API Collected ~1.3 kg (6.6% of total API)
Data from a study of six community pharmacies with medication disposal programs.[1]

Disclaimer: The information provided is for guidance purposes only. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding the disposal of hazardous and pharmaceutical waste.

References

Essential Safety and Handling of Cefquinome for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of active pharmaceutical ingredients like Cefquinome is paramount. Adherence to strict safety protocols not only protects laboratory personnel but also prevents environmental contamination. This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting.

Occupational Exposure and Safety Data

Proper personal protective equipment (PPE) is the first line of defense against exposure to this compound. The following table summarizes key safety data, including occupational exposure limits.

ParameterValueReference
CAS Number 118443-89-3[1][2]
Form Solid[1]
Occupational Exposure Band (OEB) 1[3]
Time-Weighted Average (TWA) 2000 µg/m³[3]
Hazards Causes skin and serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause respiratory irritation. Very toxic to aquatic life with long-lasting effects.[1][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound to minimize exposure.

  • Eye Protection: Wear safety glasses with side shields or goggles.[5][6] If there is a potential for direct contact with dust, mists, or aerosols, a face shield or other full-face protection should be worn.[5][6]

  • Skin and Body Protection: A standard work uniform or laboratory coat is required.[5][6] For tasks with a higher risk of exposure, consider impervious clothing.[2]

  • Hand Protection: Wear protective gloves.[2]

  • Respiratory Protection: If engineering controls such as fume hoods are insufficient, or if working with powders, wear a suitable respirator.[2][7] For those already sensitized or susceptible to respiratory issues, consultation with a physician is advised before working with respiratory irritants.[3]

Procedural Guidance for Handling and Disposal

Handling this compound in the Laboratory:

  • Preparation: Before handling, ensure that an eye wash station and safety shower are accessible.[2] The work area, such as a chemical fume hood, should be well-ventilated.[1]

  • Weighing and Transfer: Handle this compound solid in a manner that avoids dust and aerosol formation, preferably within a chemical fume hood or other contained space.[2] Use appropriate engineering controls like drip-less quick connections where applicable.[3][6]

  • Solution Preparation: this compound sulfate is soluble in organic solvents like DMSO and dimethylformamide.[8] When preparing aqueous solutions, first dissolve the compound in DMSO and then dilute with the aqueous buffer.[8] It is not recommended to store aqueous solutions for more than one day.[8]

  • General Practices: Avoid contact with skin, eyes, and clothing.[3] Do not breathe mist or vapors.[5] Do not ingest.[8] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.[5][6]

Disposal Plan:

The disposal of this compound and associated waste must be conducted in accordance with local, state, and federal regulations for pharmaceutical waste to prevent environmental contamination.

  • Waste Segregation: All materials contaminated with this compound, including unused product, empty containers, and disposable PPE, should be collected in designated, clearly labeled pharmaceutical waste containers.[9]

  • Solid Waste: Collect solid this compound waste and contaminated materials (e.g., weighing paper, pipette tips) in a sealed container.

  • Liquid Waste: Collect liquid waste containing this compound in a leak-proof, sealed container. Do not pour this compound solutions down the drain, as it is very toxic to aquatic life.[1][3]

  • Empty Containers: Empty containers that held this compound should be managed as hazardous waste.[10]

  • Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound.

  • Final Disposal: Arrange for the disposal of pharmaceutical waste through a licensed hazardous waste contractor, often via incineration.[9]

Experimental Workflow and Safety Logic

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_workspace Prepare Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_workspace prep_materials Gather Materials and Reagents prep_workspace->prep_materials weigh Weigh Solid this compound prep_materials->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experimental Procedure dissolve->experiment decontaminate Decontaminate Workspace and Equipment experiment->decontaminate segregate_waste Segregate Waste (Solid, Liquid, Sharps) decontaminate->segregate_waste dispose Dispose of Waste via Licensed Contractor segregate_waste->dispose remove_ppe Doff PPE Correctly dispose->remove_ppe

Caption: Workflow for Safe Handling of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.